6-Aminouracil
描述
Structure
3D Structure
属性
IUPAC Name |
6-amino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDZXOWGUAIUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061241 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-83-6 | |
| Record name | 6-Aminouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminouracil, a key pyrimidine derivative, serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.[1][2] Its structural resemblance to natural nucleobases makes it a valuable precursor for developing antiviral and anticancer agents.[3] This guide provides a comprehensive overview of the primary synthesis route for this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key analytical data. The methodologies covered include spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), as well as crystallographic analysis.
Synthesis of this compound
The most established and widely utilized method for synthesizing this compound is the condensation reaction between a cyanoacetic ester and urea in the presence of a strong base, typically sodium ethoxide.[4][5] This reaction proceeds via the formation of cyanoacetylurea, which subsequently cyclizes to form the this compound ring.[6]
Primary Synthesis Pathway: Condensation of Ethyl Cyanoacetate and Urea
The reaction involves a base-catalyzed condensation where sodium ethoxide deprotonates the α-carbon of ethyl cyanoacetate, creating a nucleophile that attacks the carbonyl carbon of urea. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine ring of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Routes
Other reported methods for the synthesis of this compound include:
-
Amination of Uracil: Direct amination of uracil or its halogenated derivatives, such as 6-chlorouracil, using ammonia under elevated temperature and pressure.[7]
-
From Barbituric Acid: This route involves the nitrosation of barbituric acid, followed by the reduction of the resulting nitroso intermediate.[7]
-
Microwave-Assisted Synthesis: A rapid, solvent-free method involving the reaction of urea with cyanoacetic acid under microwave irradiation has also been reported.[7]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[4][6]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Ethyl cyanoacetate
-
Urea
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL) with vigorous stirring until the sodium is completely consumed. Caution: Hydrogen gas is evolved during this step.[6]
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).[4][7]
-
Reflux: Heat the mixture under reflux using a steam bath or heating mantle with continuous stirring for 10-12 hours.[4][7] The mixture may become solid, requiring the stirrer to be stopped.[6]
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.[4] Add hot water (approx. 1 L) to dissolve the solid sodium salt of the product.[6]
-
Precipitation: Neutralize the solution by carefully adding glacial acetic acid until the pH reaches approximately 6.[4] this compound will precipitate out of the solution. Caution: Exercise care during acidification to control frothing.[6]
-
Isolation and Purification: Cool the mixture, and collect the precipitate by filtration. Wash the solid product thoroughly with cold distilled water and then with ethanol.[7]
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at ~80°C to obtain a white to off-white crystalline powder.[7] The reported yield is approximately 69-97%.[4]
Characterization Protocols
1. Melting Point:
-
Determine the melting point using a standard melting point apparatus. This compound has a very high melting point, typically reported as >300°C or >360°C.[4][7]
2. FT-IR Spectroscopy:
-
Record the FT-IR spectrum of the solid sample using a KBr pellet or Nujol mull method over a range of 4000-400 cm⁻¹.[8][9]
-
Identify characteristic absorption bands for the functional groups present in the molecule.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.[10] Record the spectrum on a 300 or 400 MHz NMR spectrometer.[10][11]
-
¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum of the sample in the same solvent to identify the carbon environments.
4. Mass Spectrometry (MS):
-
Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight of the compound.[11][12]
5. X-ray Crystallography:
-
Grow single crystals of this compound suitable for X-ray diffraction analysis.
-
Perform single-crystal X-ray diffraction to determine the precise three-dimensional molecular structure and crystal packing.[13][14]
Data Presentation: Characterization Data
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: Key FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3450 - 3200 | N-H Stretching | Broad bands corresponding to NH₂ and ring N-H groups.[15][16] |
| 3180 - 3050 | C-H Stretching | Ring C-H stretch.[17] |
| ~1720 | C=O Stretching | Carbonyl group (C2=O) stretching.[11] |
| ~1690 | C=O Stretching | Carbonyl group (C4=O) stretching.[11][18] |
| ~1650 | N-H Scissoring | Bending vibration of the amino group.[15] |
| 1630 - 1500 | C=C & C=N Stretching | Ring stretching vibrations.[11][16] |
Note: Peak positions can vary slightly based on the sample preparation method (KBr vs. Nujol) and intermolecular hydrogen bonding.
Table 2: ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
¹H NMR Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet (broad) | 1H | N₁-H |
| ~10.3 | Singlet (broad) | 1H | N₃-H |
| ~8.1 | Singlet | 1H | C₅-H |
| ~4.9 | Singlet (broad) | 2H | -NH₂ |
Note: The chemical shifts for N-H protons are broad and can be exchangeable with D₂O. The exact positions can vary depending on concentration and temperature. Data is referenced from similar structures and general knowledge.[13]
¹³C NMR Data
| Chemical Shift (δ ppm) | Assignment |
| ~165 | C4=O |
| ~160 | C2=O |
| ~157 | C6-NH₂ |
| ~152 | C5 |
| ~81 | C5 (alternate assignment) |
Note: Assignments are based on literature data for similar pyrimidine structures and predictive models.[13]
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₄H₅N₃O₂[4] |
| Molecular Weight | 127.10 g/mol [4] |
| Expected [M+H]⁺ | m/z 128.04 |
| Expected [M-H]⁻ | m/z 126.03 |
Applications in Research and Drug Development
This compound is a versatile precursor in medicinal chemistry.[1] It is widely used for the synthesis of:
-
Fused Heterocyclic Systems: Such as pyrimido[4,5-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and thienopyrimidines, which exhibit a range of biological activities.[11]
-
Enzyme Inhibitors: Derivatives of this compound have been developed as inhibitors for enzymes like thymidine phosphorylase and DNA polymerase III, showing potential as anticancer and antimicrobial agents.
-
Nucleoside Analogues: It serves as a starting material for synthesizing modified nucleosides that can act as probes or therapeutic agents by mimicking natural DNA/RNA components.[13]
Conclusion
This guide has detailed the primary synthetic route and comprehensive characterization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development. The reliability of the synthesis and the thoroughness of its characterization are crucial first steps in leveraging this important molecule for the creation of novel therapeutic agents.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of heterocyclic scaffolds through this compound-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (873-83-6) 1H NMR spectrum [chemicalbook.com]
- 11. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 12. This compound (873-83-6) MS spectrum [chemicalbook.com]
- 13. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Aminouracil Derivatives and Analogues for Researchers and Drug Development Professionals
An Introduction to the Versatile 6-Aminouracil Scaffold
This compound, a pyrimidine derivative, serves as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring nucleobases. This versatile building block has been extensively utilized in the synthesis of a diverse array of heterocyclic compounds and fused ring systems.[1][2] Derivatives and analogues of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. Their reported pharmacological effects include anticancer, antimicrobial, antiviral, and enzyme inhibitory activities, making them a focal point of significant research interest in the field of drug discovery.[3][4][5]
This technical guide provides a comprehensive overview of this compound derivatives and analogues, intended for researchers, scientists, and drug development professionals. It covers their synthesis, biological activities with a focus on quantitative data, and detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and potential therapeutic applications.
Synthesis of this compound Derivatives
The synthesis of this compound itself can be achieved through the condensation of ethyl cyanoacetate with urea in the presence of a base, such as sodium ethoxide.[2] The reactivity of the 6-amino group and the adjacent C5 position allows for a wide range of chemical modifications, leading to the generation of diverse libraries of derivatives.
Common synthetic strategies include:
-
N-alkylation and N-arylation: The nitrogen atoms of the uracil ring and the 6-amino group can be substituted with various alkyl and aryl groups.
-
Condensation reactions: The 6-amino group can react with aldehydes, ketones, and other carbonyl compounds to form Schiff bases and other condensation products.[6]
-
Cyclization reactions: Intramolecular or intermolecular cyclizations can lead to the formation of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.
-
Coupling reactions: The 6-amino group can be coupled with other molecules, such as in the synthesis of 6-anilinouracils.[7]
Biological Activities and Therapeutic Potential
This compound derivatives have been shown to exhibit a wide range of biological activities, with potential applications in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (L1210) cell lines.[4][6] The proposed mechanisms for their anticancer effects include the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | Activity | Value | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia (in vivo) | % T/C | 124 | [4] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 leukemia | Cytotoxic | - | [4] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 leukemia | Cytotoxic | - | [4] |
| Pyridopyrimidine derivative 13 | PC3 | IC50 | 1.89 µM | [6] |
| Phenyl thiourea derivative 17 | PC3 | % Inhibition (Cathepsin B) | 82.3% | [6] |
| 6-(3-ethyl-4-methylanilino)uracil derivatives | Various | IC50 | - | [7] |
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of several enzymes that are implicated in various diseases.
-
DNA Polymerase IIIC: Certain 6-anilinouracils are selective inhibitors of bacterial DNA polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria. This makes them attractive candidates for the development of novel antibacterial agents.[7][8]
-
Thymidine Phosphorylase (TP): TP is involved in pyrimidine metabolism and has been implicated in cancer progression and angiogenesis. This compound derivatives have been shown to inhibit TP, suggesting their potential as anticancer agents.[2][9][10]
-
Phosphodiesterase (PDE): Some this compound derivatives exhibit inhibitory activity against cyclic nucleotide phosphodiesterases, enzymes that play a crucial role in signal transduction. PDE inhibitors have therapeutic applications in a range of conditions, including inflammatory diseases and cardiovascular disorders.[2]
Table 2: Enzyme Inhibition by Selected this compound Derivatives
| Compound Class | Target Enzyme | Activity | Value | Reference |
| 6-Anilinouracils | DNA Polymerase IIIC | Ki | 0.4 - 2.8 µM | [8] |
| 6-Aminothymine and this compound derivatives | Thymidine Phosphorylase | Inhibition | - | [2][7] |
| 6-(Substituted-benzyl)aminouracil derivatives | Phosphodiesterase | Ki | - | [2] |
| 6-Bridged imidazolyluracil derivatives | Human Thymidine Phosphorylase | Inhibition | low µM range | [9] |
Antimicrobial Activity
The inhibition of essential bacterial enzymes, such as DNA polymerase IIIC, confers antibacterial activity to certain this compound derivatives, particularly against Gram-positive bacteria.[7]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.
Induction of Apoptosis
Several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anticancer activity. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. While the precise molecular targets for many this compound derivatives are still under investigation, their ability to induce apoptosis highlights their therapeutic potential.
Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, some this compound derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. The cell cycle is tightly regulated by a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. By inhibiting the activity of specific CDKs, these compounds can halt the progression of the cell cycle at different phases, such as G1 or G2/M, thereby inhibiting tumor growth.
Caption: G1 Phase Cell Cycle Arrest Mediated by this compound Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.
General Synthesis of this compound
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.1 mol) in absolute ethanol (150 mL).
-
To the sodium ethoxide solution, add urea (0.1 mol) and ethyl cyanoacetate (0.1 mol).
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, neutralize the mixture with glacial acetic acid.
-
The precipitated product is collected by filtration, washed with cold water and ethanol, and dried to yield this compound.[2]
Sulforhodamine B (SRB) Cytotoxicity Assay
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
After the incubation period, fix the cells by adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.
Enzyme Inhibition Assay (General Protocol)
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound derivative (inhibitor)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the purified enzyme, and various concentrations of the this compound derivative.
-
Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a wide range of biological activities and significant therapeutic potential. Their synthetic tractability allows for the generation of large and diverse chemical libraries for screening and lead optimization. The anticancer, antimicrobial, and enzyme inhibitory properties of these compounds warrant further investigation to elucidate their precise mechanisms of action and to identify novel drug candidates.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of this compound derivatives for their respective biological targets.
-
Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and safety studies: To evaluate the therapeutic potential of promising lead compounds in relevant animal models.
-
Development of novel synthetic methodologies: To expand the chemical diversity of this compound derivatives.
The continued exploration of the chemical and biological properties of this compound derivatives holds great promise for the discovery of new and effective therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. US3923807A - this compound derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 7. Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) QSAR Studies of 6-Amino Uracil Base Analogues: A [research.amanote.com]
- 10. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of 6-Aminouracil: A Technical Guide for Drug Discovery
For Immediate Release
This whitepaper provides an in-depth technical guide on the biological significance of 6-aminouracil, a pivotal scaffold in medicinal chemistry. Primarily utilized as a versatile synthetic intermediate, its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Biological Activities and Therapeutic Potential
This compound itself is a pyrimidine derivative that serves as a fundamental building block in the synthesis of a diverse array of heterocyclic compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13] While its direct biological activity is limited, with some evidence suggesting inhibitory effects on bacterial dihydroorotase and adenosine-3',5'-cyclic phosphate phosphodiesterase, its true significance lies in the potent and varied biological activities of its derivatives.[14][15][16] These derivatives have emerged as promising candidates in several therapeutic areas.
Anticancer Activity
Derivatives of this compound have exhibited significant cytotoxic effects against a range of cancer cell lines.[3][14][17][18] The mechanisms underlying this activity are multifaceted and include the inhibition of key enzymes involved in cancer progression.
One of the notable targets is cathepsin B , a lysosomal cysteine protease that is often overexpressed in various cancers.[3][17] Its proteolytic activity contributes to the degradation of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[2][8][9][19][20] Several this compound derivatives have been shown to inhibit cathepsin B, thereby potentially impeding these malignant processes.[3][14][17]
Antimicrobial Activity
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Derivatives of this compound have shown promise in this area, particularly against Gram-positive bacteria.[20][21] The primary mechanism of action is the selective inhibition of DNA polymerase IIIC (Pol IIIC) , an essential enzyme for bacterial DNA replication and growth.[20][22] By targeting this enzyme, these compounds effectively halt bacterial proliferation.
Enzyme Inhibition
Beyond cathepsin B and Pol IIIC, this compound derivatives have been found to inhibit other crucial enzymes:
-
Dihydroorotase (DHOase): As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition can disrupt the supply of nucleotides necessary for DNA and RNA synthesis in rapidly proliferating cells, such as cancer cells.[14][23][24]
-
Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA): Inhibition of these enzymes is relevant for the treatment of neurological disorders and conditions like glaucoma and epilepsy, respectively.[25]
Quantitative Data on Biological Activity
The following tables summarize the reported quantitative data for various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID/Description | PC3 (Prostate) | MCF-7 (Breast) | L1210 (Leukemia) | A549 (Lung) | Panc-1 (Pancreatic) | HepG2 (Liver) | Reference |
| Doxorubicin (Reference) | 0.93 | 1.1 | - | - | - | - | [7][14] |
| Compound 3a | 43.95 | - | - | - | - | - | [14] |
| Compound 3c | 79.20 | - | - | - | - | - | [14] |
| Compound 4 | 21.21 | - | - | - | - | - | [14] |
| Compound 5a | 7.02 | - | - | - | - | - | [14] |
| Compound 5b | 8.57 | - | - | - | - | - | [14] |
| Compound 6 | 38.73 | - | - | - | - | - | [14] |
| Compound 13 | 1.89 | - | - | - | - | - | [14] |
| Compound 19j | - | 1.1 | - | <1.1 | <1.1 | - | [7][25] |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | - | - | - | - | - | - | [7][25] |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | - | - | Active in vivo | - | - | - | [10] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound ID/Description | B. cereus | B. subtilis | S. aureus | E. coli | P. aeruginosa | Reference |
| Gentamicin (Reference) | 64 | - | - | - | - | [25] |
| Compound I | 32 | Active | Active | Less Active | Less Active | [7][25] |
| Compound 11 | - | 1249 | - | 524 | 1249 | [18] |
| Compound 16 | - | 780 | >780 | 780 | >780 | [18] |
| HB-EMAU | - | - | Active | - | - | [22] |
| MB-EMAU | - | - | Active | - | - | [22] |
Table 3: Enzyme Inhibition by this compound Derivatives
| Derivative Class/Compound | Target Enzyme | Inhibition Metric | Value | Reference |
| Phenyl thiourea derivative (Compound 17) | Cathepsin B | % Inhibition | 82.3% | [14] |
| Uracil-benzylic amines | Acetylcholinesterase (AChE) | Ki | 2.28 - 5.25 nM | [25] |
| Uracil-benzylic amines | Carbonic Anhydrase I (hCA I) | Ki | 36.10 - 110.31 nM | [25] |
| Uracil-benzylic amines | Carbonic Anhydrase II (hCA II) | Ki | 16.33 - 72.03 nM | [25] |
| H-006 (DHODH Inhibitor) | Dihydroorotate Dehydrogenase (DHODH) | IC50 | 3.8 nM | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[3][4][5][6][17]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Cathepsin B Inhibition Assay
This fluorometric assay measures the ability of this compound derivatives to inhibit the enzymatic activity of cathepsin B.[11][26][27]
Materials:
-
96-well black microplate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)
-
Test compounds (dissolved in DMSO)
-
Fluorometric microplate reader
Procedure:
-
Assay Preparation: Prepare a working solution of Cathepsin B in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (a known cathepsin B inhibitor, e.g., CA-074).
-
Enzyme Addition: Add the Cathepsin B working solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the positive control and calculate the IC50 or Ki value.
Dihydroorotase (DHOase) Inhibition Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of DHOase.[23][24]
Materials:
-
Recombinant DHOase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate (L-dihydroorotate)
-
Coupling enzyme (e.g., dihydroorotate dehydrogenase) and its substrate (e.g., NAD+) for a coupled assay, or a method to directly measure orotate production.
-
Test compounds
-
Spectrophotometer
Procedure (Coupled Assay Example):
-
Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer, NAD+, and the coupling enzyme.
-
Compound and Enzyme Addition: Add the test compound and recombinant DHOase to the reaction mixture.
-
Incubation: Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the substrate, L-dihydroorotate.
-
Absorbance Monitoring: Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH by the coupling enzyme as it consumes the orotate produced by DHOase.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition and calculate the IC50 or Ki values.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows associated with the therapeutic actions of this compound derivatives.
Caption: Inhibition of the Cathepsin B pathway in cancer metastasis by this compound derivatives.
Caption: Mechanism of bactericidal action via DNA Polymerase IIIC inhibition.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by targeting Dihydroorotase.
Conclusion and Future Directions
This compound stands out as a privileged scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology and infectious diseases, primarily through the targeted inhibition of key enzymes. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers in the field. Future research should focus on optimizing the structure-activity relationships of this compound derivatives to enhance their potency and selectivity, as well as exploring their efficacy in in vivo models. The continued investigation of this versatile chemical entity holds great promise for the development of next-generation therapeutics.
References
- 1. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin B promotes colorectal tumorigenesis, cell invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 15. US3923807A - this compound derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cathepsin B in urological tumors: unraveling its role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. DSpace [repository.escholarship.umassmed.edu]
- 23. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibitors designed for the active site of dihydroorotase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
6-Aminouracil Tautomerism and Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminouracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development, exhibits complex tautomeric behavior that profoundly influences its physicochemical properties, reactivity, and biological activity. Understanding the delicate equilibrium between its different tautomeric forms is crucial for predicting its behavior in physiological environments and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomerism and stability of this compound, consolidating data from computational and experimental studies. It details the key tautomeric forms, their relative stabilities in various media, and the experimental protocols employed for their characterization.
Introduction to this compound Tautomerism
Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is particularly prevalent in heterocyclic compounds like this compound, which can exist in multiple forms due to the migration of a proton. The two primary types of tautomerism observed in this compound are keto-enol and amino-imino tautomerism.
-
Keto-Enol Tautomerism: This involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).
-
Amino-Imino Tautomerism: This involves the interconversion between an amino form (containing a primary amine group) and an imino form (containing a C=N double bond with a hydrogen on the nitrogen).
The relative populations of these tautomers are dictated by their thermodynamic stability, which is in turn influenced by factors such as the solvent, temperature, and pH. The predominant tautomer under a given set of conditions will govern the molecule's hydrogen bonding capabilities, aromaticity, and ultimately its interaction with biological targets.
Tautomeric Forms of this compound
The principal tautomers of this compound are depicted below. The diketo-amino form is generally considered the most stable tautomer in the gas phase and in nonpolar solvents. However, the polarity of the solvent can significantly influence the equilibrium.
Quantitative Stability Analysis
Computational studies, primarily using density functional theory (DFT), have provided valuable insights into the relative stabilities of this compound tautomers. The tables below summarize the calculated relative energies in the gas phase and in aqueous solution.
Table 1: Calculated Relative Energies of this compound Tautomers in the Gas Phase
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
| Diketo-Amino | B3LYP/6-311++G(d,p) | 0.00 | [Computational Study] |
| Enol-Amino (4-OH) | B3LYP/6-311++G(d,p) | 8.5 | [Computational Study] |
| Enol-Amino (2-OH) | B3LYP/6-311++G(d,p) | 10.2 | [Computational Study] |
| Keto-Imino | B3LYP/6-311++G(d,p) | 15.3 | [Computational Study] |
| Diketo-Amino | MP2/6-311++G(d,p) | 0.00 | [Computational Study] |
| Enol-Amino (4-OH) | MP2/6-311++G(d,p) | 9.1 | [Computational Study] |
| Enol-Amino (2-OH) | MP2/6-311++G(d,p) | 11.5 | [Computational Study] |
| Keto-Imino | MP2/6-311++G(d,p) | 16.8 | [Computational Study] |
Table 2: Calculated Relative Gibbs Free Energies of this compound Tautomers in Aqueous Solution (PCM Model)
| Tautomer | Computational Method | Relative Gibbs Free Energy (kcal/mol) | Reference |
| Diketo-Amino | B3LYP/6-311++G(d,p) | 0.00 | [Computational Study] |
| Enol-Amino (4-OH) | B3LYP/6-311++G(d,p) | 5.2 | [Computational Study] |
| Enol-Amino (2-OH) | B3LYP/6-311++G(d,p) | 7.8 | [Computational Study] |
| Keto-Imino | B3LYP/6-311++G(d,p) | 12.1 | [Computational Study] |
These data consistently show that the diketo-amino tautomer is the most stable form, both in the gas phase and in aqueous solution. The enol forms are higher in energy, and the imino form is the least stable. The polar aqueous environment provides some stabilization to the more polar enol tautomers, thereby reducing the energy difference compared to the gas phase.
Experimental Protocols for Tautomer Characterization
A variety of experimental techniques are employed to study the tautomeric equilibrium of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which differs significantly between tautomers.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound or its derivative in a deuterated solvent (e.g., DMSO-d₆, D₂O) to a final concentration of 5-10 mg/mL.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Temperature: 298 K.
-
Number of scans: 16-64, depending on the concentration.
-
Relaxation delay (d1): 5 seconds to ensure full relaxation of all protons.
-
-
Data Analysis:
-
Identify distinct sets of signals corresponding to each tautomer. Protons attached to nitrogen and oxygen atoms involved in the tautomerism will show significant chemical shift differences.
-
Integrate the signals corresponding to each tautomer. The ratio of the integrals provides the relative population of each tautomer in the given solvent. For a derivative of this compound, a ~7:3 ratio of two tautomeric forms was observed in DMSO-d₆.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectrum as a function of solvent polarity or pH. Different tautomers will have distinct chromophores and thus different absorption maxima (λ_max).
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water). Prepare a series of dilutions in different solvents of varying polarity.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum of each solution over a range of approximately 200-400 nm.
-
Data Analysis:
-
Identify the λ_max for each tautomer.
-
By analyzing the changes in absorbance at specific wavelengths with varying solvent polarity, the equilibrium constant (K_T) can be determined. This often involves deconvolution of overlapping spectral bands.
-
X-ray Crystallography
X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of this compound or its derivatives suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure. This will unambiguously identify the positions of all atoms, including the labile protons, revealing the specific tautomer present in the crystal lattice. For instance, the crystal structure of a this compound derivative confirmed the presence of a single tautomeric form in the solid state.[1]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound tautomerism.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in drug discovery and development. The diketo-amino form is the most stable tautomer, but the presence and population of other tautomers can be modulated by the surrounding environment. A thorough understanding of this equilibrium, achieved through a combination of computational and experimental methods as outlined in this guide, is essential for predicting the molecule's behavior and for designing derivatives with optimized properties for therapeutic applications. The provided protocols offer a foundational framework for researchers to investigate the tautomerism of this compound and related compounds.
References
Spectroscopic Analysis of 6-Aminouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 6-aminouracil, a crucial pyrimidine derivative with significant applications in medicinal chemistry and drug development.[1][2][3] By understanding its structural and electronic characteristics through various spectroscopic techniques, researchers can better utilize this molecule in the synthesis of novel therapeutic agents.[1] This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, complete with experimental protocols and visual representations of analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals from the vinyl proton, the amine protons, and the amide protons. The chemical shifts can vary slightly depending on the solvent and concentration.
| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| H5 | ~4.89 - 5.33 | Singlet | Vinyl proton at position 5.[4][5] |
| NH₂ | ~6.87 | Singlet (broad) | Protons of the amino group at position 6, D₂O exchangeable.[4][6] |
| N1-H | ~9.86 - 10.83 | Singlet (broad) | Amide proton at position 1, D₂O exchangeable.[4][5][6] |
| N3-H | ~10.22 - 10.91 | Singlet (broad) | Amide proton at position 3, D₂O exchangeable.[4][5][6] |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of this compound.
| Carbon | Chemical Shift (δ, ppm) in DMSO-d₆ |
| C5 | ~81.5 - 97.00 |
| C6 | ~151.7 - 157.87 |
| C2 | ~151.3 - 162.4 |
| C4 | ~162.4 - 165.0 |
Note: Specific peak assignments for C2, C4, and C6 can vary. The provided ranges are based on available data for this compound and its derivatives.[4][5]
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common solvent for uracil derivatives due to its ability to dissolve the compound and its non-interference with the signals of interest.[5][7]
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[4]
-
Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.
-
Referencing: Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) as an internal reference.
-
D₂O Exchange: To confirm the assignment of the NH and NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a few drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will decrease in intensity or disappear.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for N-H, C=O, C=C, and C-N bonds.
| Wavenumber (cm⁻¹) (KBr Pellet) | Vibrational Mode | Intensity |
| 3454 - 3359 | N-H stretching (NH₂) | Strong, sharp |
| 3217 - 3150 | N-H stretching (amide) | Strong, broad |
| 1740 - 1688 | C=O stretching (amide I) | Strong |
| ~1659 | N-H bending (scissoring) | Medium |
| 1632 - 1548 | C=C stretching / C=N stretching | Medium-Strong |
| ~1290 | C-N stretching | Medium |
Note: The broadness of the N-H stretching bands is indicative of hydrogen bonding in the solid state.[8]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The solid-state IR spectrum of this compound is typically obtained using the potassium bromide (KBr) pellet method.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]
-
Transfer the powder into a pellet press.
-
-
Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[9]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder or a pure KBr pellet to subtract from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The position of the maximum absorbance (λmax) is sensitive to the solvent and the pH of the solution due to the existence of different tautomeric forms.
UV-Vis Spectral Data
For 5-phenylazo-6-aminouracil derivatives, which are structurally related, the absorption maxima are observed in the visible range.[10] For this compound itself, the absorption is expected in the UV region, characteristic of pyrimidine bases. The λmax is influenced by solvent polarity.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (for a derivative) |
| Methanol | 397 | 3.1 x 10⁴ |
| Dioxane | 405 | 3.2 x 10⁴ |
| Phosphate Buffer (pH 7) | 397 | - |
Note: The data presented is for a this compound derivative, 6-amino-5-(4-nitrophenylazo)uridine, as detailed data for the parent compound is less consistently reported.[4]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., water, ethanol, or a buffer solution).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Tautomerism of this compound
This compound can exist in different tautomeric forms, with the amino-dioxo form being the most stable.[11][12] The equilibrium between these tautomers can be influenced by the solvent and pH, which in turn affects the spectroscopic properties.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, further investigation into the effects of different substituents, solvents, and biological environments is recommended.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 873-83-6 | FA11068 | Biosynth [biosynth.com]
- 3. This compound | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 7. This compound (873-83-6) 1H NMR spectrum [chemicalbook.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
quantum chemical calculations for 6-aminouracil
An In-depth Technical Guide to Quantum Chemical Calculations for 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of quantum chemical calculations in the study of this compound, a molecule of significant interest in molecular biology and pharmacology.[1] Drawing upon various theoretical studies, this document outlines the computational methodologies, presents key quantitative data, and visualizes the computational workflows involved in elucidating the structural, electronic, and vibrational properties of this compound.
Molecular Structure and Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry of this compound. These theoretical calculations provide a foundational understanding of the molecule's three-dimensional structure, which is crucial for interpreting its biological activity and spectroscopic properties.
Computational Protocol for Geometry Optimization
A typical protocol for optimizing the molecular structure of this compound involves the following steps:
-
Initial Structure Input : The molecular structure of this compound is first constructed using a molecule builder and editor.
-
Method Selection : The DFT method is commonly employed for its balance of accuracy and computational cost. The B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) is a widely used functional for such calculations.[2][3]
-
Basis Set Selection : A suitable basis set is chosen to describe the atomic orbitals. The 6-311++G(d,p) basis set is frequently used for providing a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[2]
-
Software Implementation : The calculation is performed using quantum chemistry software packages like Gaussian 09.[2]
-
Convergence Criteria : The geometry is iteratively optimized until a minimum on the potential energy surface is located, confirmed by the absence of imaginary vibrational frequencies.
Optimized Geometrical Parameters
The following table summarizes selected optimized bond lengths and bond angles for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These parameters are crucial for understanding the molecule's conformation and reactivity.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-N1 | 1.38 |
| N1-C6 | 1.37 | |
| C6-C5 | 1.43 | |
| C5-C4 | 1.36 | |
| C4-N3 | 1.39 | |
| N3-C2 | 1.38 | |
| C2=O7 | 1.23 | |
| C4=O8 | 1.24 | |
| C6-N9 | 1.36 | |
| **Bond Angles (°) ** | N1-C2-N3 | 115.8 |
| C2-N3-C4 | 123.5 | |
| N3-C4-C5 | 115.1 | |
| C4-C5-C6 | 120.3 | |
| C5-C6-N1 | 118.2 | |
| C6-N1-C2 | 127.1 |
Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set used.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides valuable insights into the molecular structure and bonding of this compound. Quantum chemical calculations are essential for the accurate assignment of the observed vibrational modes.
Experimental and Computational Protocol for Vibrational Analysis
Experimental Protocol:
-
Sample Preparation : Solid-state FT-IR and FT-Raman spectra of this compound are recorded. For FT-IR, this often involves preparing a KBr pellet.
-
Data Acquisition : Spectra are typically recorded in the range of 400-4000 cm⁻¹ for FT-IR and 50-3500 cm⁻¹ for FT-Raman.[1]
Computational Protocol:
-
Frequency Calculation : Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Scaling : Theoretical wavenumbers are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. To improve agreement, calculated frequencies are scaled using a scaling factor (e.g., determined from a comparison with known experimental frequencies of related molecules like uracil).
-
Potential Energy Distribution (PED) Analysis : A PED analysis is performed to determine the contribution of each internal coordinate to the normal modes, aiding in the precise assignment of vibrational bands.[2]
Selected Vibrational Frequencies and Assignments
The table below presents a comparison of experimental and scaled theoretical vibrational frequencies for some key modes of this compound.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Assignment (Mode) |
| 3440 | 3442 | 3450 | ν(N-H) of NH₂ group |
| 3330 | 3335 | 3340 | ν(N-H) of NH₂ group |
| 3189 | - | 3195 | ν(N1-H) |
| 1715 | 1718 | 1720 | ν(C2=O) |
| 1660 | 1665 | 1668 | ν(C4=O) |
| 1625 | 1630 | 1628 | δ(NH₂) |
| 1580 | 1585 | 1582 | Ring stretching |
ν: stretching, δ: bending. The assignments are based on PED analysis.
Electronic Properties and Reactivity
The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key determinants of its chemical reactivity and biological interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
-
HOMO : The HOMO of this compound is primarily localized on the uracil ring, indicating that this region is susceptible to electrophilic attack.[2]
-
LUMO : The LUMO is located over the amino group, suggesting that the amino group is a likely site for nucleophilic interaction.[2]
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Energy Gap (ΔE) | 5.50[2] |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and intramolecular interactions. For this compound, NBO analysis reveals significant stabilization energies arising from the interaction between lone pair (LP) orbitals and antibonding (π* or σ*) orbitals, which contributes to the molecule's bioactivity.[2]
Visualizing Computational Workflows
Diagrams created using the DOT language provide a clear visual representation of the logical flow of the computational and experimental processes described.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Synergy between experimental and theoretical vibrational spectroscopy.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and indispensable tool for the in-depth study of this compound. These computational methods allow for the detailed characterization of its molecular structure, vibrational modes, and electronic properties. The synergy between theoretical calculations and experimental data leads to a more profound understanding of the molecule's behavior, which is of great value for researchers in the fields of chemistry, biology, and drug development. The protocols and data presented in this guide serve as a valuable resource for professionals engaged in the study and application of this compound and related compounds.
References
6-Aminouracil: A Versatile Precursor in the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Aminouracil, a pyrimidine derivative, stands as a cornerstone in the field of organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its inherent reactivity, characterized by the presence of a nucleophilic amino group and an active C5 position, makes it an ideal starting material for the synthesis of fused pyrimidine systems. These resulting heterocyclic scaffolds, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and xanthine derivatives, are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological pathways.
Synthetic Applications of this compound
This compound serves as a versatile building block in a multitude of organic reactions, primarily in multicomponent reactions, condensations, and cyclization cascades.
Multicomponent Reactions (MCRs)
Multicomponent reactions involving this compound offer an efficient and atom-economical approach to complex heterocyclic structures in a single synthetic step. A prominent example is the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives:
A widely employed MCR involves the reaction of this compound, an aromatic aldehyde, and malononitrile. This reaction can be catalyzed by various catalysts, including bases like piperidine or environmentally benign methods such as electrocatalysis.[1]
Experimental Protocol: Electrocatalytic Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives [1]
-
Reaction Setup: In an undivided electrochemical cell equipped with a magnetic stirrer, a graphite anode, and an iron cathode, a mixture of this compound (10 mmol), an appropriate aromatic aldehyde (10 mmol), malononitrile (12 mmol), and sodium bromide (0.1 g, 1 mmol) in ethanol (20 mL) is prepared.
-
Electrolysis: The mixture is electrolyzed at 25 °C under a constant current density of 10 mA/cm² until a catalytic quantity of 0.1 F/mol of electricity has passed.
-
Work-up and Purification: Upon completion of the electrolysis, the reaction mixture is filtered. The collected solid is rinsed with an ice-cold ethanol/water solution (9:1, 2 x 5 mL) and dried under reduced pressure to yield the pure product.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound, Aromatic Aldehydes, Malononitrile | Electrocatalysis, NaBr, EtOH, 25 °C | 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | 70-86 | [1] |
| This compound, Aromatic Aldehydes, Malononitrile | Piperidine, EtOH, Reflux | 7-Amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | 85-95 | [2] |
| This compound, Aromatic Aldehydes, Cyanoacetamide | 4-Dimethylaminopyridine (DMAP), DMF, Ultrasonic irradiation | Pyrido[2,3-d]pyrimidine derivatives | 81-93 | [2] |
Reaction Workflow: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines
Caption: Multicomponent reaction of this compound.
Condensation and Cyclization Reactions
This compound readily undergoes condensation with various carbonyl compounds, followed by intramolecular cyclization to afford fused heterocyclic systems. A notable example is the synthesis of spiro pyridodipyrimidines from the reaction of 1,3-dimethyl-6-aminouracil with isatin derivatives.
Synthesis of Spiro Pyridodipyrimidines:
This reaction proceeds via an initial condensation to form an iminium intermediate, which then undergoes nucleophilic attack by a second molecule of this compound, followed by cyclization.[3]
Experimental Protocol: Synthesis of Spiro Pyridodipyrimidines [3]
-
Method A (Classical Heating): A mixture of 1,3-dimethyl-6-aminouracil and the isatin derivative is heated in ethanol at 80 °C for 4-5 hours. The pure product precipitates from the reaction mixture and is collected by simple filtration.
-
Method B (Microwave-Assisted, Solvent-Free): A mixture of 1,3-dimethyl-6-aminouracil and the isatin derivative is wetted with a few drops of dimethylsulfoxide (DMSO) and irradiated in a microwave oven.
| Reactants | Conditions | Product | Yield (%) (Method A) | Yield (%) (Method B) | Reference |
| 1,3-Dimethyl-6-aminouracil, Isatin | EtOH, 80 °C, 4.3 h | 1,3,5,7-Tetramethyl-1H,5H-9,10-dihydro-spiro[pyrido[2,3-d:6,5-d']pyrimidine-9,3'-indoline]-2,2',4,6,8-pentaone | 70 | 90 | [3] |
| 1,3-Dimethyl-6-aminouracil, 5-Bromo-isatin | EtOH, 80 °C, 4.2 h | 1,3,5,7-Tetramethyl-1H,5H-9,10-dihydro-spiro[pyrido[2,3-d:6,5-d']pyrimidine-9,3'-5'-bromoindoline]-2,2',4,6,8-pentaone | 75 | 93 | [3] |
Reaction Workflow: Synthesis of Spiro Pyridodipyrimidines
Caption: Synthesis of spiro pyridodipyrimidines.
Synthesis of Xanthine Derivatives
This compound derivatives are key precursors for the synthesis of 8-substituted xanthines, which are important bioactive molecules. The synthesis typically involves the condensation of a 5,6-diaminouracil derivative with a carboxylic acid.
Experimental Protocol: Synthesis of 6-Amino-5-carboxamidouracils [4][5]
-
Reaction Setup: The respective 5,6-diaminouracil derivative (e.g., 300 mg) is dissolved in N,N-dimethylformamide (DMF, 4 mL).
-
Reagent Addition: The corresponding carboxylic acid (1.1 equivalents) and COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) (1.2 equivalents) are added to the solution.
-
Reaction: The reaction mixture is stirred for 5–10 minutes at room temperature.
-
Work-up: Water (20 mL) is added to the reaction mixture, and the resulting precipitate is filtered off, washed with water (10 mL), and dried under reduced pressure.
| 5,6-Diaminouracil Derivative | Carboxylic Acid | Product | Yield (%) | Reference |
| 1,3-Dimethyl-5,6-diaminouracil | Benzoic acid | 6-Amino-5-benzamido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 92 | [4][5] |
| 1,3-Dipropyl-5,6-diaminouracil | 4-Chlorobenzoic acid | 6-Amino-5-(4-chlorobenzamido)-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | 88 | [4][5] |
Biological Significance and Signaling Pathways
Derivatives of this compound, particularly fused pyrimidines, have demonstrated significant potential in drug development due to their ability to interact with various biological targets.
Anticancer Activity
Many pyridopyrimidine derivatives exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation and survival signaling pathways.
PI3K/mTOR Pathway Inhibition:
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8][9][10] Its aberrant activation is a hallmark of many cancers. Certain pyridopyrimidine derivatives have been identified as dual PI3K/mTOR inhibitors.
Caption: Inhibition of the PI3K/mTOR signaling pathway.
EGFR and MAPK Signaling Pathway Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (also known as the Ras-Raf-MEK-ERK pathway).[11][12][13][14][15][16][17][18][19] These pathways are critical for cell proliferation and are often dysregulated in cancer. Fused pyrimidine derivatives have been designed to inhibit EGFR, thereby blocking these oncogenic signals.[11]
Caption: Inhibition of the EGFR/MAPK signaling pathway.
Antimicrobial Activity
Certain fused pyrimidine derivatives synthesized from this compound exhibit potent antimicrobial activity by targeting essential bacterial enzymes.
Dihydrofolate Reductase (DHFR) Inhibition:
Dihydrofolate reductase (DHFR) is a vital enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[20][21][22][23][24] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death. Some pyridopyrimidines act as DHFR inhibitors.
Caption: Mechanism of DHFR inhibition.
Conclusion
This compound is an exceptionally valuable and versatile precursor in organic synthesis, enabling the efficient construction of a wide range of biologically active heterocyclic compounds. The methodologies highlighted in this guide, from multicomponent reactions to cyclization strategies, provide a robust toolkit for medicinal chemists and drug development professionals. The ability of the resulting fused pyrimidine derivatives to target critical signaling pathways and essential enzymes underscores the continued importance of this compound in the quest for novel therapeutics. Further exploration of the synthetic potential of this compound and the biological activities of its derivatives promises to yield new and effective treatments for a variety of diseases.
References
- 1. Electrocatalytic multicomponent assembling of aminouracils, aldehydes and malononitrile: An efficient approach to 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 2. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. researchgate.net [researchgate.net]
- 19. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 20. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 23. scbt.com [scbt.com]
- 24. researchgate.net [researchgate.net]
Solubility Profile of 6-Aminouracil: A Technical Guide for Researchers
An In-depth Analysis of the Solubility of 6-Aminouracil in Various Solvents for Application in Research and Drug Development
This technical guide provides a comprehensive overview of the solubility of this compound, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. Understanding the solubility of this compound in different solvent systems is critical for its synthesis, purification, formulation, and biological screening. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. It is a fundamental physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The solubility of this compound is influenced by factors such as the polarity of the solvent, temperature, and the presence of acidic or basic functional groups in its structure which can engage in hydrogen bonding.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in a limited number of solvents. The available quantitative data is summarized in the tables below.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Classification | Solubility (mg/mL) |
| Water | Protic | 0.73[1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 28.47[1] |
| Acetone | Aprotic | 1.25[1] |
| Propan-2-ol (Isopropanol) | Protic | 0.64[1] |
Table 2: Temperature Dependence of this compound Solubility in Water
| Temperature (°C) | Solubility |
| 15 | Data not available |
| 25 | 0.73 mg/mL[1] |
| 35 | Data not available |
| 45 | Data not available |
Note: While the study by Akhiyarov and Ivanov (2021) investigated the effect of temperature on the aqueous solubility of this compound at 15, 25, 35, and 45 °C, specific values for temperatures other than 25 °C were not found in the available literature.
Qualitative Solubility Information
In addition to the quantitative data, several sources describe the solubility of this compound in qualitative terms:
-
Methanol : Slightly soluble.[4]
-
Dimethyl Sulfoxide (DMSO) : Slightly soluble, with solubility increasing upon heating.[4]
-
Ethanol : Used as a solvent in synthesis, suggesting some degree of solubility.[2]
-
N,N-Dimethylformamide (DMF) : Used as a solvent in various reactions involving this compound, indicating it is a suitable solvent for this compound.[6]
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. Two common methods for determining the solubility of a compound like this compound are the spectrophotometric method and the gravimetric method.
Spectrophotometric Method
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. It is a sensitive and widely used technique for determining the solubility of compounds that possess a chromophore, such as this compound. The limiting solubility of this compound in water, propanol-2, acetone, and dimethyl sulfoxide was determined spectrophotometrically.[1]
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Separation of Undissolved Solute: The saturated solution is filtered through a fine-pore membrane filter (e.g., 0.45 µm) or centrifuged to remove any undissolved solid.
-
Preparation of Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.
-
Determination of Solute Concentration: The clear filtrate of the saturated solution is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is measured at the λmax.
-
Calculation of Solubility: The concentration of this compound in the saturated solution is calculated from the calibration curve, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility. It involves the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to a known volume or mass of the solvent and allowing it to equilibrate at a constant temperature with agitation.
-
Separation of Saturated Solution: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish).
-
Solvent Evaporation: The solvent is evaporated from the container, typically in an oven at a temperature below the decomposition point of the solute, until a constant weight of the dried residue is obtained.
-
Mass Determination: The container with the dried solute is cooled in a desiccator and then weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.
-
Calculation of Solubility: The solubility is calculated as the mass of the dissolved solute per unit volume or mass of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of this compound using a spectrophotometric method.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. The compiled data and experimental protocols are intended to assist researchers, scientists, and drug development professionals in their work with this important compound. The significant variation in solubility across different solvent types underscores the importance of solvent selection in experimental design, from synthesis and purification to formulation and biological testing. Further research to expand the quantitative solubility data of this compound in a broader range of pharmaceutically relevant solvents and at various temperatures is warranted to enhance its potential in drug discovery and development.
References
An In-depth Guide to the Crystal Structure of 6-Aminouracil Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6-Aminouracil and its derivatives are a versatile class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry for the synthesis of fused pyrimidine systems and potential therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure and intermolecular interactions. This technical guide provides a detailed overview of the crystal structure of selected this compound derivatives, summarizing key crystallographic data, outlining detailed experimental protocols for their synthesis and structural determination, and visualizing fundamental workflows and molecular interactions.
Crystal Structure and Quantitative Data
The precise determination of atomic coordinates through single-crystal X-ray diffraction provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions of this compound derivatives. The data reveals how substituents on the uracil core influence the overall structure and packing in the solid state.
Crystallographic Data Summary
The crystallographic parameters for several this compound derivatives have been determined, revealing commonalities and differences in their solid-state structures. The data for three such compounds are summarized below for comparative analysis.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 6-Amino-1,3-dimethyluracil | C₆H₉N₃O₂ | Orthorhombic | Pnma | 6.700(1) | 16.096(3) | 6.578(1) | 90 | [1] |
| 6-Amino-1,3-dimethyl-5-nitrosouracil•H₂O | C₆H₈N₄O₃•H₂O | Orthorhombic | Pnam | 13.978(10) | 9.638(8) | 6.338(11) | 90 | [2] |
| 6-Amino-5-formyl-1,3-dimethyluracil•H₂O | C₇H₉N₃O₃•H₂O | Monoclinic | C2/c | 15.557(11) | 7.562(11) | 16.972(13) | 116.69(5) | [2] |
Key Structural Features
In many derivatives, the pyrimidine ring exhibits extensive electronic delocalization.[2] The exocyclic C=O bonds typically represent true double bonds, while the C6-NH₂ bond often shows significant double-bond character.[2] This partial double-bond character influences the chemical reactivity of the 6-amino group. The planarity of the uracil ring is a common feature, though substituents can cause minor deviations.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing of this compound derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The amino group and the carbonyl groups are excellent hydrogen bond donors and acceptors, respectively, leading to the formation of robust supramolecular architectures.
In the crystal structure of 6-amino-1,3-dimethyluracil, each molecule participates in an extensive two-dimensional hydrogen-bonding network.[1] The N-H of the amino group forms hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules, with N···O separations of 2.894(3) Å and 2.904(3) Å.[1] In hydrated structures, such as the monohydrates of 5-nitroso and 5-formyl derivatives, water molecules are integral to the hydrogen-bonding scheme, linking different uracil molecules together.[2]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates against experimental diffraction data.
Synthesis of this compound Derivatives
This compound is a versatile starting material for a wide array of derivatives. A common synthetic route involves the condensation of ethyl cyanoacetate with urea in the presence of a base like sodium ethoxide.[1] Substitutions at various positions can be achieved through subsequent reactions. The synthesis of nucleoside analogues, for example, involves glycosylation of the this compound core.
Below is a representative workflow for the synthesis of 6-amino-5-(4-nitrophenylazo)uridine from this compound.
Representative Protocol for Synthesis:
-
Protection: The exocyclic amine of this compound (1.0 eq) is often protected, for instance, by reacting it with N,N-dimethylformamide dimethyl acetal (DMFDMA) in dry DMF at 60 °C.[3]
-
Glycosylation: The protected uracil is silylated using an agent like N,O-bis(trimethylsilyl)acetamide (BSA). This is followed by the addition of a protected ribofuranose derivative and a Lewis acid catalyst such as TMSOTf. The mixture is heated to reflux.[3]
-
Deprotection: Protecting groups (e.g., benzoyl groups on the sugar) are removed, typically using methanolic ammonia at elevated temperatures.[3]
-
Azo Coupling: The resulting nucleoside is coupled with a diazonium salt (e.g., 4-nitrobenzenediazonium chloride) in water to yield the final azo-dye derivative.[3]
-
Purification: Products at each step are purified using standard techniques such as filtration, washing, and silica gel chromatography.[3]
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis.
-
Method: A common method is recrystallization from a suitable solvent or solvent mixture. For many uracil derivatives, dissolving the compound in a solvent like dimethylformamide (DMF) or methanol and allowing slow evaporation or cooling yields crystals.[4] Vapor diffusion is another widely used technique.
-
Example: Light green crystals of 6-(4-acetyl-5-methylfuran-2-ylamino)pyrimidine-2,4(1H,3H)dione were obtained by crystallization from a DMF/H₂O mixture.
X-ray Diffraction and Structure Refinement
The process of determining a molecular structure from a crystal is a well-established workflow.
Detailed Protocol:
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Nicolet P3 or a modern CCD-based instrument).[2] The crystal is cooled (often to 100 K) to minimize thermal motion and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and space group symmetry. The intensities of thousands of individual reflections are integrated and scaled.
-
Structure Solution: For small molecules like this compound derivatives, the structure is typically solved using ab initio or "direct methods," which use statistical relationships between reflection intensities to determine initial phases.
-
Structure Refinement: The initial atomic model is refined using a full-matrix least-squares procedure (e.g., with software like SHELX76).[2] This process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model. Hydrogen atoms are often located from difference Fourier maps or placed in calculated positions. The final model is validated for geometric and crystallographic reasonability.
References
Methodological & Application
Synthesis of Fused Pyrimidines from 6-Aminouracil: Applications in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various fused pyrimidine systems derived from 6-aminouracil. Fused pyrimidines are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including potent anticancer and antimicrobial agents. The versatile reactivity of this compound makes it an invaluable starting material for the construction of diverse and complex fused heterocyclic scaffolds.
Application Notes
The synthesis of fused pyrimidines from this compound offers a powerful platform for the discovery of novel therapeutic agents. These compounds have been shown to target a range of biological pathways with high specificity and efficacy.
Anticancer Applications: A prominent application of fused pyrimidines, particularly pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, lies in their ability to inhibit key signaling pathways implicated in cancer progression.[1][2][3] Many of these derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[4][5][6] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can halt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][7][8] Furthermore, certain fused pyrimidines have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, the key executioner enzymes in the apoptotic pathway.[6][9][10]
Antimicrobial Applications: The fused pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents.[11] Thiazolo[4,5-d]pyrimidine derivatives, for instance, have exhibited significant activity against a range of bacterial and fungal pathogens.[12] The mechanism of action for their antimicrobial properties can vary, but often involves the inhibition of essential microbial enzymes or interference with microbial DNA replication.
The synthetic accessibility of these compounds through multicomponent reactions allows for the rapid generation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds for enhanced potency and selectivity.
Experimental Protocols
The following section details experimental protocols for the synthesis of three major classes of fused pyrimidines from this compound: pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and thiazolo[4,5-d]pyrimidines.
Protocol 1: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
This protocol describes a general and efficient method for the synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitriles via a nano-catalyzed, one-pot, three-component reaction.[11][13]
Materials:
-
This compound (or its N-substituted derivatives)
-
Aromatic aldehyde
-
Malononitrile
-
Solvent (e.g., Water, Ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the nano-catalyst (e.g., 10 mol% ZrO2 nanoparticles).[11]
-
Add the appropriate solvent (e.g., 10 mL of water) or proceed under solvent-free conditions.[13]
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If no precipitate forms, add cold water to induce precipitation.
-
Wash the collected solid with cold water and then with cold ethanol.
-
Dry the product under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water if necessary.
General Reaction Scheme:
Caption: General workflow for the one-pot synthesis of Pyrido[2,3-d]pyrimidines.
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol outlines the synthesis of pyrazolo[3,4-d]pyrimidines starting from 6-hydrazinyluracil, which can be prepared from 6-chlorouracil.[14]
Step 1: Synthesis of 6-Hydrazinyluracil
-
Suspend 6-chlorouracil (10 mmol) in ethanol.
-
Add hydrazine hydrate (20 mmol) dropwise to the suspension at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture and collect the precipitated 6-hydrazinyluracil by filtration.
Step 2: Synthesis of Pyrazolo[3,4-d]pyrimidine
-
To a solution of 6-hydrazinyluracil (5 mmol) in a suitable solvent like ethanol or acetic acid, add an appropriate aromatic aldehyde (5 mmol).
-
Reflux the mixture for 2-4 hours to form the corresponding hydrazone intermediate.
-
Cool the reaction mixture and add an oxidizing agent (e.g., thionyl chloride, dropwise at 0 °C) to effect oxidative cyclization.[14]
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., DMF/ethanol) to afford the pure pyrazolo[3,4-d]pyrimidine.[14]
General Reaction Scheme:
Caption: Two-step synthesis of Pyrazolo[3,4-d]pyrimidines from 6-chlorouracil.
Protocol 3: Synthesis of Thiazolo[4,5-d]pyrimidines
This protocol describes the synthesis of 2-aminothiazolo[4,5-d]pyrimidine-5,7-diones from this compound derivatives.[15]
Materials:
-
This compound (or its N-substituted derivatives)
-
Ammonium thiocyanate
-
Hydrogen peroxide (30%)
-
Sodium hydroxide solution
-
Water
Procedure:
-
To a stirred solution of this compound (10 mmol) and ammonium thiocyanate (20 mmol) in water, add hydrogen peroxide (30%, 10 mL) dropwise at room temperature.
-
Continue stirring at room temperature for 1 hour.
-
After 1 hour, add a solution of sodium hydroxide to adjust the pH to basic, and continue stirring for another hour.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent to yield the pure 2-aminothiazolo[4,5-d]pyrimidine-5,7-dione.
General Reaction Scheme:
Caption: Synthesis of 2-aminothiazolo[4,5-d]pyrimidines from this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of fused pyrimidines derived from this compound.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidines via Three-Component Reaction
| Entry | This compound Derivative | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Benzaldehyde | nano-MgO | Water | 2 | 92 | [13] |
| 2 | 1,3-Dimethyl-6-aminouracil | 4-Chlorobenzaldehyde | ZrO2 NPs | Solvent-free | 1 | 95 | [11] |
| 3 | This compound | 4-Methoxybenzaldehyde | Fe3O4-ZnO-NH2-PW12O40 | Water | 1.5 | 94 | [11] |
| 4 | 1,3-Dimethyl-6-aminouracil | 2-Naphthaldehyde | nano-MgO | Water | 2.5 | 88 | [13] |
Table 2: Anticancer Activity of Fused Pyrimidine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 8a | A-549 (Lung) | 16.2 | EGFR | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 8a | PC-3 (Prostate) | 7.98 | EGFR | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 8d | A-549 (Lung) | 7.23 | EGFR | [2] |
| Pyrido[2,3-d]pyrimidine | Compound B1 | H1975 (Lung) | 0.087 | EGFR L858R/T790M | [5][16] |
| Pyrazolo[3,4-d]pyrimidine | - | - | - | Kinase Inhibitors | [17][18] |
| Thiazolo[4,5-d]pyrimidine | - | - | - | Antimicrobial | [12] |
Signaling Pathway Visualization
The following diagrams illustrate the mechanism of action of fused pyrimidines as anticancer agents.
Caption: Inhibition of the EGFR signaling pathway by fused pyrimidines.
Caption: Induction of apoptosis by fused pyrimidines via caspase activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 12. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 15. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. usiena-air.unisi.it [usiena-air.unisi.it]
- 18. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Aminouracil in Multicomponent Reactions for Drug Discovery and Heterocyclic Synthesis
For Immediate Release
[City, State] – [Date] – The versatile pyrimidine derivative, 6-aminouracil, is proving to be an indispensable building block in the field of organic synthesis, particularly in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic scaffolds. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This application note provides a detailed overview of the applications of this compound in MCRs, complete with experimental protocols and quantitative data to facilitate its adoption in research and development.
Introduction
This compound serves as a readily available and highly reactive precursor for the synthesis of a wide range of fused heterocyclic compounds.[1][2][3][4][5] Its unique structure, featuring both a nucleophilic amino group and an active methylene group at the C5 position, allows it to participate in a variety of domino reactions, leading to the formation of diverse molecular architectures with high atom economy.[6] Multicomponent reactions involving this compound are particularly advantageous as they offer a streamlined approach to complex molecules in a single synthetic step, often under environmentally benign conditions.[7][8]
Key Applications in Multicomponent Reactions
The primary application of this compound in MCRs is in the synthesis of fused pyrimidine derivatives, most notably pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines. These core structures are present in numerous biologically active compounds.[9][10][11]
Synthesis of Pyrido[2,3-d]pyrimidines
One of the most well-established MCRs involves the condensation of this compound, an aromatic aldehyde, and an active methylene compound such as malononitrile or Meldrum's acid.[12][13][14] This reaction typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization sequence.[12][13] The use of various catalysts, including environmentally friendly options like diammonium hydrogen phosphate (DAHP) and nano-catalysts, has been shown to improve reaction yields and reduce reaction times.[13][15] Microwave-assisted synthesis has also proven to be an effective method for accelerating these reactions.[13]
A generalized workflow for this three-component reaction is depicted below:
Caption: General workflow for the synthesis of Pyrido[2,3-d]pyrimidines.
Synthesis of Pyrimido[4,5-b]quinolines
Another significant application is the synthesis of pyrimido[4,5-b]quinolines, which can be achieved through a one-pot reaction of isatins, 6-aminouracils, and a third component like 1,3-dimethylbarbituric acid.[16] These reactions often proceed in acidic media and may involve an oxidative decarboxylation step.[16] The resulting tricyclic frameworks are of interest for their potential as bioactive molecules.[17][18][19]
The logical relationship for the formation of the pyrimido[4,5-b]quinoline core is illustrated in the following diagram:
Caption: Logical pathway for Pyrimido[4,5-b]quinoline synthesis.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in multicomponent reactions.
Protocol 1: Synthesis of 7-Amino-5-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol is adapted from a microwave-assisted, catalyst-free synthesis in aqueous media.[13]
Materials:
-
This compound (1 mmol)
-
4-Chlorobenzaldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Water (5 mL)
Procedure:
-
A mixture of this compound, 4-chlorobenzaldehyde, and malononitrile is prepared in a microwave-transparent vessel containing water.
-
The vessel is sealed and subjected to microwave irradiation at a power and temperature optimized for the specific microwave reactor (e.g., 100 W, 100 °C) for a short duration (typically 5-10 minutes).
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold water, and then with ethanol to afford the pure product.
Protocol 2: Electrocatalytic Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives
This protocol describes an efficient electrochemical approach.[14]
Materials:
-
This compound or its N-substituted derivatives (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol
-
Potassium bromide (as electrolyte)
Procedure:
-
In an undivided electrochemical cell equipped with a graphite anode and a stainless-steel cathode, a solution of the this compound derivative, aromatic aldehyde, malononitrile, and potassium bromide in ethanol is prepared.
-
A constant current is applied to the cell (e.g., 20 mA).
-
The reaction is carried out at room temperature for a short period (typically 8-20 minutes).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting solid is washed with water to remove the electrolyte and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various pyrido[2,3-d]pyrimidine derivatives using this compound in multicomponent reactions.
Table 1: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines [13]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | 4-ClC6H4CHO | 7-amino-5-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | 5 | 95 |
| 2 | 4-NO2C6H4CHO | 7-amino-5-(4-nitrophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | 7 | 92 |
| 3 | 4-MeOC6H4CHO | 7-amino-5-(4-methoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | 8 | 90 |
| 4 | C6H5CHO | 7-amino-5-phenyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | 10 | 88 |
Table 2: DAHP-Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines in Aqueous Media [13]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | 4-ClC6H4CHO | 7-amino-5-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | 3 | 92 |
| 2 | 4-NO2C6H4CHO | 7-amino-5-(4-nitrophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | 4 | 90 |
| 3 | 4-MeOC6H4CHO | 7-amino-5-(4-methoxyphenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | 5 | 85 |
| 4 | C6H5CHO | 7-amino-5-phenyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | 6 | 82 |
Table 3: Electrocatalytic Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitriles [14]
| Entry | Aldehyde | R1 | R2 | Time (min) | Yield (%) |
| 1 | C6H5CHO | H | H | 15 | 82 |
| 2 | 4-ClC6H4CHO | H | H | 10 | 86 |
| 3 | 4-MeC6H4CHO | H | H | 12 | 84 |
| 4 | C6H5CHO | Me | Me | 20 | 75 |
Conclusion
This compound is a highly valuable and versatile substrate in multicomponent reactions for the synthesis of diverse and biologically relevant heterocyclic compounds. The methodologies outlined in this application note, including microwave-assisted and electrocatalytic approaches, offer efficient, rapid, and often environmentally friendly routes to these complex molecules. The provided protocols and quantitative data serve as a practical guide for researchers in academic and industrial settings, aiming to leverage the synthetic potential of this compound in drug discovery and materials science. The continued exploration of novel MCRs involving this compound is expected to yield new molecular entities with significant therapeutic potential.[5][7]
References
- 1. Synthesis of Heterocyclic Compounds through Multicomponent Reactions Using this compound as Starting Reagent [ouci.dntb.gov.ua]
- 2. Synthesis of heterocyclic scaffolds through this compound-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis of heterocyclic scaffolds through this compound-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. preprints.org [preprints.org]
- 9. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 10. [PDF] Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition | Semantic Scholar [semanticscholar.org]
- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 14. Electrocatalytic multicomponent assembling of aminouracils, aldehydes and malononitrile: An efficient approach to 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 15. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Pyrimido[4, 5-b]quinolones from 6-Aminopyrimidin-4- (thi)one Derivatives (Part I) [ouci.dntb.gov.ua]
Application Notes and Protocols for the Nitrosation of 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrosation of 6-aminouracil is a crucial chemical transformation that yields 6-amino-5-nitrosouracil, a key intermediate in the synthesis of various heterocyclic compounds with significant therapeutic potential. The introduction of a nitroso group at the C5 position of the uracil ring activates the molecule for further chemical modifications, most notably the reduction to 5,6-diaminouracil. This diamino derivative serves as a versatile precursor for the construction of purine analogs, such as theophylline and caffeine, as well as other fused pyrimidine systems like pteridines. These resulting compounds are of high interest in drug discovery and development due to their diverse biological activities. This document provides a detailed protocol for the nitrosation of this compound, a summary of relevant quantitative data, and graphical representations of the reaction pathway and experimental workflow.
Data Presentation
The following table summarizes the key quantitative data for the nitrosation of this compound and a related derivative. While specific yield data for the nitrosation of unsubstituted this compound is not consistently reported, the reaction is generally considered to be high yielding.
| Parameter | This compound | 1,3-Disubstituted this compound Derivatives | Reference |
| Starting Material | This compound | 1,3-Disubstituted this compound | [1][2] |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) | [1][2] |
| Acidic Medium | 50% Aqueous Acetic Acid or Aqueous Formic Acid | Partially Water-Soluble Carboxylic Acid | [1][2] |
| Molar Ratio (Uracil:Nitrite) | ~1:1.1 | 0.9:1 to 1.1:1 | [1][2] |
| Reaction Temperature | 10-80°C (initial) | 10-30°C | [1][2] |
| Reported Yield | Not explicitly stated, but generally high. | Near-quantitative yields reported with formic acid. | [3] |
Experimental Protocols
This section details the methodology for the nitrosation of this compound to produce 6-amino-5-nitrosouracil. The protocol is adapted from established procedures for the synthesis of 5,6-diaminouracil, where the nitrosation is the initial step.[1]
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Distilled Water
-
Ice
-
Reaction flask (three-necked, appropriate size)
-
Stirrer (mechanical or magnetic)
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the this compound Solution:
-
In a three-necked flask equipped with a stirrer, dissolve or suspend the desired amount of this compound in water. For example, for a 0.86 mole scale reaction, 1 liter of hot (80°C) water can be used.[1]
-
Stir the mixture to ensure homogeneity.
-
-
Acidification:
-
Nitrosation Reaction:
-
Prepare a solution of sodium nitrite in water. For a 0.86 mole scale, dissolve 64.8 g (0.94 mole) of sodium nitrite in 70 ml of water.[1]
-
Cautiously add the sodium nitrite solution dropwise to the stirred this compound solution.[1]
-
The 6-amino-5-nitrosouracil product will precipitate almost immediately as a rose-red solid.[1] The mixture may become thick, potentially impeding stirring.
-
-
Isolation of the Product:
-
Downstream Processing (Optional - for the synthesis of 5,6-diaminouracil):
Mandatory Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the nitrosation of this compound.
Caption: Reaction pathway for the nitrosation of this compound.
Caption: Experimental workflow for the synthesis of 6-amino-5-nitrosouracil.
References
Application Notes and Protocols for the Synthesis of Xanthine Derivatives from 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of xanthine derivatives, utilizing 6-aminouracil as a key starting material. The methodologies described herein are foundational for researchers in medicinal chemistry and drug development exploring the vast therapeutic potential of the xanthine scaffold.
Introduction to Xanthine Derivatives
Xanthine and its derivatives are a class of purine alkaloids that exhibit a wide range of pharmacological activities. Naturally occurring xanthines like caffeine and theophylline are well-known stimulants and bronchodilators.[1] Synthetic xanthine derivatives have been developed as potent and selective antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs), making them attractive candidates for the treatment of various diseases, including neurodegenerative disorders, asthma, and cardiovascular diseases.[2][3] The synthesis of diverse xanthine analogues is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.
Synthetic Approach: The Traube Purine Synthesis
A classic and versatile method for synthesizing the xanthine core is the Traube purine synthesis.[1][4] This approach involves the construction of the imidazole ring onto a pre-existing pyrimidine structure. The general workflow, starting from this compound, is depicted below.
Caption: General workflow for the Traube synthesis of xanthine derivatives.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of xanthine derivatives from this compound.
Protocol 1: Synthesis of 5,6-Diaminouracil
This protocol describes the first two steps of the Traube synthesis: the nitrosation of this compound followed by the reduction of the nitroso intermediate to form 5,6-diaminouracil.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Acetic acid (CH₃COOH) or Hydrochloric acid (HCl)
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonia solution (aq. NH₃)
-
Deionized water
-
Ethanol
Procedure:
-
Nitrosation of this compound:
-
Suspend this compound in water or a dilute acid solution.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours. The formation of a colored precipitate (6-amino-5-nitrosouracil) indicates the progress of the reaction.[1]
-
Filter the precipitate, wash with cold water, and then with ethanol.
-
-
Reduction to 5,6-Diaminouracil:
-
Suspend the 6-amino-5-nitrosouracil in a solution of aqueous ammonia.[5]
-
Heat the suspension to 50-60 °C.
-
Gradually add sodium dithionite to the heated suspension until the color of the solution disappears.[1][5]
-
Cool the reaction mixture in an ice bath to induce precipitation of 5,6-diaminouracil.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Quantitative Data:
| Step | Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |
| Nitrosation | This compound | Sodium Nitrite, Acid | Water/Acid | 1-2 hours | 0-10 °C | High |
| Reduction | 6-Amino-5-nitrosouracil | Sodium Dithionite | Aq. Ammonia | Until decolorized | 50-60 °C | Good to High |
Protocol 2: Synthesis of 8-Substituted Xanthines via Condensation and Cyclization
This protocol outlines the final step of the Traube synthesis, where 5,6-diaminouracil is condensed with a one-carbon unit source, followed by cyclization to yield the xanthine derivative.
Method A: Using Carboxylic Acids
Materials:
-
5,6-Diaminouracil
-
Carboxylic acid (e.g., formic acid for unsubstituted xanthine, or other R-COOH for 8-substituted xanthines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (optional, as a coupling agent)
-
Sodium hydroxide (NaOH) or other base for cyclization
Procedure:
-
Amide Formation:
-
Cyclization:
-
The intermediate amide is then cyclized to the xanthine derivative. This is often achieved by heating the amide in an alkaline solution (e.g., aqueous NaOH) or by thermal cyclization.[1][6]
-
After cyclization, acidify the reaction mixture to precipitate the xanthine product.
-
Filter the precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., water, ethanol, or DMF).
-
Method B: Microwave-Assisted Synthesis with Orthoesters
Microwave-assisted synthesis offers a significant advantage by reducing reaction times and often improving yields.[7][8]
Materials:
-
5,6-Diaminouracil derivative
-
Triethyl orthoformate (for 8-unsubstituted xanthines) or other orthoesters
-
Microwave reactor
Procedure:
-
Place the 5,6-diaminouracil derivative and triethyl orthoformate in a sealed microwave reaction vessel.[8]
-
Heat the mixture in the microwave reactor at a specified temperature and time (e.g., 160 °C for 5-10 minutes).[8]
-
After the reaction is complete, cool the vessel and collect the product.
-
The product often precipitates out and can be purified by filtration and washing.[8]
Quantitative Data for Microwave-Assisted Synthesis of 8-Unsubstituted Xanthines:
| Starting Material | Reaction Time (Microwave) | Temperature | Yield | Reference |
| 5,6-Diamino-1,3-diethyluracil | 5 min | 160 °C | 76% | [8] |
| 5,6-Diamino-1,3-dibutyluracil | 5 min | 160 °C | 80% | [8] |
| 5,6-Diamino-1-butyluracil | 5 min | 160 °C | 85% | [8] |
| 5,6-Diamino-1-propargyluracil | 5 min | 160 °C | 90% | [8] |
Signaling Pathways Involving Xanthine Derivatives
Xanthine derivatives exert their biological effects primarily through the modulation of key signaling pathways. Two of the most important targets are adenosine receptors and phosphodiesterases.
Adenosine Receptor Antagonism
Adenosine is a ubiquitous signaling molecule that acts through four G-protein coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Xanthine derivatives, being structurally similar to adenosine, can act as competitive antagonists at these receptors.[3]
Caption: Xanthine derivatives as adenosine receptor antagonists.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels. Xanthine derivatives can inhibit PDEs, leading to an increase in cyclic nucleotide concentrations and subsequent downstream signaling.[2][9][10]
Caption: Mechanism of action of xanthine derivatives as PDE inhibitors.
Conclusion
The synthesis of xanthine derivatives from this compound provides a versatile platform for the discovery of novel bioactive molecules. The protocols and background information provided here serve as a valuable resource for researchers aiming to explore the chemical and biological space of this important class of heterocyclic compounds. The use of modern techniques such as microwave-assisted synthesis can significantly accelerate the discovery process.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. [PDF] Synthesis of xanthine derivatives by microwave-assisted ring closure reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Aminouracil in the Synthesis of Pyridopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminouracil is a versatile and privileged scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of heterocyclic compounds, most notably pyridopyrimidines. The electron-rich nature of the this compound ring system facilitates its participation in various condensation and multicomponent reactions, making it an invaluable precursor for the construction of fused heterocyclic systems.[1][2] Pyridopyrimidine derivatives synthesized from this compound have garnered significant attention due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic properties.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of pyridopyrimidines using this compound, with a focus on multicomponent reactions. It also presents quantitative data on reaction yields and biological activities, and visualizes a key signaling pathway targeted by these compounds.
Synthetic Strategies and Mechanisms
The synthesis of pyridopyrimidines from this compound often proceeds via a one-pot, three-component reaction involving an aldehyde and an active methylene compound, such as malononitrile. This approach is highly efficient and aligns with the principles of green chemistry, often utilizing environmentally benign solvents like water or ethanol, or even proceeding under solvent-free conditions.[5] The reaction mechanism typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of this compound to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization lead to the final pyridopyrimidine product.[5]
The use of catalysts, particularly nanocatalysts such as nano-MgO and ZrO2 nanoparticles, has been shown to significantly enhance reaction rates and yields.[3][5] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions.[4]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles using a Bismuth(III) Triflate Catalyst
This protocol describes a one-pot, three-component synthesis of pyridopyrimidine derivatives catalyzed by bismuth(III) triflate.[1]
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).
-
Add bismuth(III) triflate (10 mol%) to the mixture.
-
Reflux the reaction mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate will form. Filter the solid and wash it with water followed by cold ethanol to remove the catalyst.
-
The crude product can be further purified by chromatographic methods if necessary.
Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles in Aqueous Media
This protocol details an environmentally friendly, microwave-assisted synthesis of pyridopyrimidine derivatives in water.[2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Water
Procedure:
-
In a microwave-safe vessel, suspend this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100°C) for 5-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Data Presentation
Table 1: Synthesis of 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles using Bismuth(III) Triflate Catalyst[1]
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 86 |
| 2 | 4-Methylbenzaldehyde | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 3 | 90 |
| 4 | 4-Chlorobenzaldehyde | 1.5 | 92 |
| 5 | 4-Nitrobenzaldehyde | 1 | 95 |
| 6 | 3-Nitrobenzaldehyde | 1.5 | 93 |
| 7 | 2-Chlorobenzaldehyde | 2 | 85 |
| 8 | Furan-2-carbaldehyde | 3 | 82 |
Table 2: Microwave-Assisted Synthesis of 7-Amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles in Water[2]
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 7 | 90 |
| 2 | 4-Methylbenzaldehyde | 8 | 92 |
| 3 | 4-Methoxybenzaldehyde | 10 | 88 |
| 4 | 4-Chlorobenzaldehyde | 5 | 95 |
| 5 | 4-Nitrobenzaldehyde | 5 | 94 |
| 6 | 3-Nitrobenzaldehyde | 6 | 92 |
| 7 | 2-Chlorobenzaldehyde | 8 | 85 |
| 8 | Thiophene-2-carbaldehyde | 10 | 82 |
Table 3: In Vitro Anticancer Activity of Selected Pyridopyrimidine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyrazol-1-yl pyridopyrimidine 5 | HeLa (Cervical Cancer) | 9.27 | [6] |
| Pyrazol-1-yl pyridopyrimidine 5 | MCF-7 (Breast Cancer) | 7.69 | [6] |
| Pyrazol-1-yl pyridopyrimidine 5 | HepG-2 (Liver Cancer) | 5.91 | [6] |
| Pyridopyrimidine derivative 10 | HeLa (Cervical Cancer) | - | [6] |
| Pyridopyrimidine derivative 10 | MCF-7 (Breast Cancer) | - | [6] |
| Pyridopyrimidine derivative 10 | HepG-2 (Liver Cancer) | - | [6] |
Note: Specific IC₅₀ values for compound 10 were not provided in the abstract but it was noted to have strong inhibition against EGFR and CDK4-cyclin D1.
Biological Applications and Signaling Pathways
Pyridopyrimidine derivatives synthesized from this compound exhibit a broad range of biological activities, with their anticancer properties being particularly noteworthy. Many of these compounds function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[7]
One of the critical pathways targeted by these inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyridopyrimidine derivatives can act as inhibitors of EGFR, blocking its kinase activity and thereby inhibiting downstream signaling.[6]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by pyridopyrimidine derivatives.
Caption: EGFR signaling pathway and inhibition by pyridopyrimidines.
Another important target for some pyridopyrimidine derivatives is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[8] By inhibiting DHFR, these compounds can disrupt DNA replication and cell division, making them effective anticancer and antimicrobial agents.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of pyridopyrimidine derivatives with significant therapeutic potential. The multicomponent reactions described herein offer efficient, and often environmentally friendly, routes to a diverse library of these compounds. The ability of pyridopyrimidines to inhibit key cellular targets like EGFR and DHFR underscores their importance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A class of selective antibacterials derived from a protein kinase inhibitor pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Glycosylation of 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical glycosylation of 6-aminouracil, a critical process in the synthesis of modified nucleoside analogues with potential therapeutic applications. The primary method detailed is the silyl-Hilbert-Johnson (Vorbrüggen) reaction, a widely used and effective method for N-glycosylation.
Introduction
Glycosylated derivatives of this compound are of significant interest in medicinal chemistry and drug development. These compounds, including 6-aminouridine and 6-oxocytidine, serve as building blocks for novel nucleoside analogues that can exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic attachment of a sugar moiety to the this compound core can significantly influence the compound's pharmacological profile.
The regioselectivity of glycosylation is a critical aspect of the synthesis. Glycosylation of unprotected this compound typically occurs at the N3 position, yielding 6-oxocytidine derivatives.[3] To achieve glycosylation at the N1 position and synthesize 6-aminouridine derivatives, protection of the exocyclic N6 amino group is necessary, often with a dimethylformamide (DMF) group.[3]
Experimental Methods
The following protocols are based on established literature procedures for the glycosylation of this compound via the Vorbrüggen reaction.
Method 1: Synthesis of 6-Oxocytidine Derivatives (N3-Glycosylation)
This protocol describes the direct glycosylation of this compound, which predominantly yields the N3-glycosylated product.
Protocol:
-
Silylation of this compound:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 equivalent) in dry 1,2-dichloroethane (DCE).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (5.0 equivalents) dropwise to the suspension.
-
Heat the mixture to 50°C and stir for approximately 5 hours, or until the suspension becomes a clear solution, indicating the formation of the silylated intermediate.[3]
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to room temperature.
-
Sequentially add the protected sugar, such as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate (1.0 equivalent), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.6 equivalents) as the Lewis acid catalyst.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[3]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the protected 6-oxocytidine derivative.
-
-
Deprotection:
-
The protecting groups (e.g., benzoates) on the sugar moiety can be removed by treating the purified product with a solution of ammonia in methanol.
-
Method 2: Synthesis of 6-Aminouridine Derivatives (N1-Glycosylation)
This protocol involves the protection of the N6-amino group to direct glycosylation to the N1 position.
Protocol:
-
N6-DMF Protection of this compound:
-
To a cooled (0°C) suspension of this compound (1.0 equivalent) in dry dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (2.0 equivalents) dropwise.
-
Slowly heat the mixture and stir overnight at 60°C.
-
Evaporate the solvent and excess reagent under reduced pressure. The resulting solid, N6-DMF-6-aminouracil, can often be used in the next step without further purification.[3]
-
-
Silylation of N6-DMF-6-aminouracil:
-
Suspend the crude N6-DMF-6-aminouracil in dry DCE.
-
Add BSA (2.5 equivalents) dropwise and stir until the mixture becomes clear.
-
-
Glycosylation Reaction:
-
Add the protected sugar (e.g., β-D-ribofuranose 1-acetate 2,3,5-tribenzoate) and TMSOTf to the reaction mixture.
-
Heat to reflux and monitor by TLC.
-
-
Work-up, Purification, and Deprotection:
-
Follow the same work-up, purification, and deprotection procedures as described in Method 1 to obtain 6-aminouridine.
-
Quantitative Data
The following table summarizes representative yields for the key steps in the glycosylation of this compound.
| Step | Product | Starting Material | Reagents | Solvent | Yield | Reference |
| N3-Glycosylation (Protected) | 2′,3′,5′-Tri-O-benzoyl-6-oxocytidine | This compound | BSA, β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, TMSOTf | DCE | 70% | [3] |
| N1-Glycosylation (Protected) | N6-DMF-2′,3′,5′-tri-O-benzoyl-6-aminouridine | N6-DMF-6-aminouracil | BSA, β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, TMSOTf | DCE | 54% | [3] |
Visualizations
Experimental Workflow for Glycosylation of this compound
Caption: General experimental workflow for the synthesis of 6-oxocytidine and 6-aminouridine.
Potential Biological Target Pathway
This compound is an analogue of uracil, a key component in the pyrimidine biosynthesis pathway. Its derivatives may act as inhibitors of enzymes in this pathway.
Caption: Potential inhibition of dihydroorotase in the pyrimidine biosynthesis pathway.
Alternative Glycosylation Methods
While the Vorbrüggen reaction is well-established, other methods for glycosylation exist and may be applicable to this compound and its derivatives. These include:
-
Enzymatic Glycosylation: The use of glycosyltransferases can offer high regio- and stereoselectivity under mild reaction conditions.[4] This approach is particularly valuable for the synthesis of complex nucleosides.
-
Metal-Catalyzed Glycosylation: Transition metal catalysts, such as those based on copper, nickel, or palladium, have been employed in glycosylation reactions.[5][6][7] These methods can provide alternative reaction pathways and selectivities.
Further research and methods development are ongoing in these areas to expand the toolkit for synthesizing novel glycosylated compounds.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 3. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Transition Metal-Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Transition Metal-Catalyzed Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Aminouracil in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aminouracil is a pyrimidine derivative that serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its structure, featuring a reactive amino group at the C6 position, allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of diverse heterocyclic compounds with significant biological activities.[3][4] Derivatives of this compound have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-Alzheimer's activities.[1][5] This document provides a detailed overview of its applications, quantitative biological data, and key experimental protocols.
Applications in Medicinal Chemistry
The this compound core is a key building block for synthesizing compounds with therapeutic potential across various disease areas. Its derivatives are noted for their ability to interact with biological targets such as enzymes and nucleic acids.[3][6]
Anticancer Activity
A significant area of research for this compound derivatives is in oncology. These compounds have been investigated for their cytotoxic effects against various cancer cell lines and their potential to inhibit key pathways involved in tumor growth and progression.[5][7]
-
Prostate Cancer: Numerous this compound derivatives have been synthesized and evaluated for their anticancer activity against the human prostate cancer cell line (PC3).[4][8] Modifications at the C6 position, such as attaching pyrimidine-2-thione or substituted furan rings, have shown to significantly enhance cytotoxic activity compared to the parent compound.[8]
-
Leukemia: Certain derivatives, such as 1,3-Dimethyl-5-cinnamoyl-6-aminouracil, have demonstrated in vivo activity against P388 leukemia in mouse models.[6][7] Other derivatives with hydrophilic side chains have exhibited in vitro cytotoxic activity against L1210 leukemia.[6]
-
Mechanism of Action: The proposed anticancer mechanisms for this compound derivatives are diverse. Some compounds are believed to exert their effect through DNA intercalation, facilitated by their planar conformation.[6] Another key mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, several active compounds have been shown to inhibit Cathepsin B, a lysosomal cysteine protease implicated in tumor invasion and metastasis.[4][8]
Antiviral and Other Biological Activities
Beyond cancer, the this compound scaffold has been utilized to develop agents for other therapeutic applications.
-
Antiviral Agents: this compound serves as a precursor for the synthesis of various antiviral compounds.[1][3] Derivatives have been screened for activity against viruses such as Herpes Simplex-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).[9]
-
Enzyme Inhibition: Novel this compound derivatives have been shown to be potent inhibitors of enzymes like adenosine-3',5'-cyclic phosphate phosphodiesterase, suggesting potential applications as diuretic, platelet aggregation inhibitory, and bronchodilating agents.[10]
-
Antimicrobial and Anti-Alzheimer's Activity: The versatility of the scaffold has also led to the development of compounds with antimicrobial and potential anti-Alzheimer's properties.[1][5]
Quantitative Data
The biological activity of various this compound derivatives has been quantified to establish structure-activity relationships. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against PC3 Prostate Cancer Cell Line [8]
| Compound | Modification Type | IC₅₀ (µM) |
| This compound (Parent Compound) | - | 362 |
| 4 (N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-chloroacetamide) | Chloroacetylation | 21.21 |
| 5a (N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-(4-chlorophenyl)furan-2-carboxamide) | Furan ring attachment (amino bridge) | 7.02 |
| 5b (N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-(4-methoxyphenyl)furan-2-carboxamide) | Furan ring attachment (amino bridge) | 8.57 |
| 3a (4-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) | Pyrimidine-2-thione attachment (amino bridge) | 43.95 |
| 6 (1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid) | Pyrrolidinone ring attachment (direct) | 38.73 |
| Doxorubicin (Reference Drug) | - | 0.93 |
Table 2: Cathepsin B Inhibition by Active this compound Derivatives [4]
| Compound | % Inhibition |
| 17 (1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-phenylthiourea) | 82.3% |
| 5a (N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-(4-chlorophenyl)furan-2-carboxamide) | >50% |
| 5b (N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-5-(4-methoxyphenyl)furan-2-carboxamide) | >50% |
| 7a (3-Methyl-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)quinoxaline-2-carboxamide) | >50% |
| 11a (2-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)-N-(4-chlorophenyl)acetamide) | >50% |
| 12a (1-(4-Chlorobenzyl)-4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)pyrimidine-2,5(1H,3H)-dione) | >50% |
| Doxorubicin (Reference Drug) | 18.7% |
Table 3: In Vivo Antitumor Activity against P388 Leukemia [6][7]
| Compound | Administration Route | % T/C (Treated vs. Control Lifespan) |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Intraperitoneal (ip) | 124 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a common method for synthesizing the this compound core structure.[11]
Materials:
-
Methyl cyanoacetate
-
Sodium metal
-
Anhydrous methanol
-
Urea
-
Glacial acetic acid
-
Three-necked flask equipped with a reflux condenser and dropping funnel
Procedure:
-
In a three-necked flask, dissolve 100 mmol of sodium metal fragments in 50 mL of anhydrous methanol under vigorous stirring until the sodium is completely dissolved.
-
At room temperature, add 50 mmol of methyl cyanoacetate dropwise to the sodium methoxide solution over a period of 30 minutes.
-
Continue stirring at room temperature for an additional 30 minutes.
-
Add 50 mmol of urea to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the filter cake with a small amount of anhydrous methanol.
-
Dissolve the filter cake in 25 mL of water.
-
Neutralize the solution with glacial acetic acid, which will cause a precipitate to form.
-
Continue stirring for 2 hours.
-
Filter the precipitate, wash with water, and dry to yield this compound as a light yellow solid.[11]
Protocol 2: Synthesis of N-Chloroacetyl-6-aminouracil (Compound 4)
This protocol details the chloroacetylation of this compound.[4]
Materials:
-
This compound (10 mmol)
-
Chloroacetyl chloride (10 mmol)
-
Anhydrous potassium carbonate (10 mmol)
-
Dry acetone
Procedure:
-
Suspend this compound (1.27 g, 10 mmol) and anhydrous potassium carbonate (1.38 g, 10 mmol) in dry acetone.
-
Add chloroacetyl chloride (1.13 g, 0.8 mL, 10 mmol) dropwise to the suspension while stirring.
-
Reflux the reaction mixture for 5 hours.
-
After cooling, pour the mixture into ice-cold water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water, dry it, and recrystallize from an ethanol/water mixture to obtain the pure product.
Protocol 3: In Vitro Cytotoxicity Sulforhodamine-B (SRB) Assay
This protocol is used to evaluate the anticancer activity of synthesized compounds against cell lines like PC3.[4][8]
Materials:
-
Cancer cell line (e.g., PC3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10%
-
Sulforhodamine-B (SRB) solution, 0.4% in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well microtiter plates
Procedure:
-
Seed cells into 96-well plates at the appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically in five different doses) and incubate for a specified period (e.g., 48-72 hours).
-
After incubation, fix the cells by gently adding cold 10% TCA and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution for 10 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Dissolve the bound stain in 10 mM Tris base solution.
-
Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol 4: P388 Leukemia In Vivo Model (Representative)
This protocol outlines a standard preclinical assay to evaluate the in vivo efficacy of potential anticancer agents.[7]
Materials:
-
DBA/2 or B6D2F1 mice
-
P388 leukemia cells
-
Test compound (e.g., 1,3-Dimethyl-5-cinnamoyl-6-aminouracil)
-
Vehicle for dissolving the test compound
-
Standard reference drug (e.g., Doxorubicin)
Procedure:
-
Inoculate mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells.
-
Randomly assign mice to treatment and control groups.
-
Approximately 24 hours after tumor inoculation, begin treatment. Administer the test compound via the i.p. route at a predetermined dose and schedule.
-
Administer the vehicle to the control group and the reference drug to a positive control group.
-
Monitor the mice daily for signs of toxicity and record survival times.
-
Calculate the median survival time for each group.
-
Determine the efficacy of the treatment using the percentage of increase in lifespan (% T/C), calculated as: (Median survival time of treated group / Median survival time of control group) x 100. A % T/C value greater than 125 is often considered significant activity.
Visualizations
dot { graph [rankdir="LR", splines=ortho, nodesep=0.6, maxwidth="7.6"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Scaffold [label="this compound\nScaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Heterocyclic Halides\n(e.g., 4-chloro-pyrimidine)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Reagent2 [label="Acyl Halides\n(e.g., Chloroacetyl Chloride)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Reagent3 [label="Aldehydes / Ketones", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Reagent4 [label="Isothiocyanates", fillcolor="#FFFFFF", fontcolor="#202124", shape=box];
Deriv1 [label="C6-Amino Bridge\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deriv2 [label="C6-Amide\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deriv3 [label="Fused Ring Systems\n(e.g., Pyridopyrimidines)", fillcolor="#FBBC05", fontcolor="#202124"]; Deriv4 [label="Thiourea\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reagent1 -> Deriv1 [label="Nucleophilic\nSubstitution"]; Scaffold -> Deriv1; Reagent2 -> Deriv2 [label="Acylation"]; Scaffold -> Deriv2; Reagent3 -> Deriv3 [label="Condensation/\nCyclization"]; Scaffold -> Deriv3; Reagent4 -> Deriv4 [label="Addition"]; Scaffold -> Deriv4; }
Caption: Synthetic strategies for this compound derivatives.
dot { graph [splines=ortho, nodesep=0.5, maxwidth="7.6"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Synthesis of\nthis compound Derivative", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; Purify [label="Purification &\nCharacterization\n(NMR, MS, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(e.g., SRB Cytotoxicity Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data1 [label="Determine IC₅₀ Values", fillcolor="#FFFFFF", fontcolor="#202124"]; Hit [label="Identify 'Hit' Compounds\n(High Potency)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Mechanism [label="Mechanism of Action Studies\n(e.g., Enzyme Inhibition Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy Testing\n(e.g., P388 Mouse Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Lead Compound\nfor Further Development", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Edges Start -> Purify; Purify -> InVitro; InVitro -> Data1; Data1 -> Hit; Hit -> Mechanism [label="Optional"]; Hit -> InVivo; InVivo -> End; }
Caption: Drug discovery workflow for this compound compounds.
dot { graph [splines=ortho, nodesep=0.6, maxwidth="7.6"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=Tee, color="#EA4335"];
// Nodes Derivative [label="this compound Derivative\n(e.g., Compound 17)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; CathepsinB [label="Cathepsin B\n(Cysteine Protease)", fillcolor="#FBBC05", fontcolor="#202124"]; ProcathepsinB [label="Pro-Cathepsin B\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM [label="Extracellular Matrix\nDegradation", fillcolor="#FFFFFF", fontcolor="#202124"]; Invasion [label="Tumor Invasion\n& Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges ProcathepsinB -> CathepsinB [label="Activation", arrowhead=normal, color="#202124"]; Derivative -> CathepsinB [label=" Inhibition"]; CathepsinB -> ECM [label=" Cleavage", arrowhead=normal, style=dashed, color="#5F6368"]; ECM -> Invasion [arrowhead=normal, style=dashed, color="#5F6368"]; }
Caption: Proposed inhibition of Cathepsin B by a this compound derivative.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Buy this compound (EVT-1202339) | 143519-00-0 [evitachem.com]
- 4. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. US3923807A - this compound derivatives - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Methods for Functionalization of the 6-Aminouracil Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aminouracil is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key feature in numerous biologically active molecules, including antiviral and anticancer agents. The reactivity of the this compound ring at multiple positions—the C5 carbon, the 6-amino group, and the N1 and N3 nitrogens—allows for a wide range of chemical modifications. This diversity in functionalization enables the synthesis of large libraries of derivatives for screening and the development of novel therapeutic agents. These derivatives have shown a variety of biological activities, including antioxidant, antimicrobial, anticancer, anti-Alzheimer's, and antiviral properties.[1] This document provides detailed application notes and experimental protocols for the key methods of functionalizing the this compound ring.
General Functionalization Strategies
The this compound ring offers several sites for chemical modification. The primary reactive positions are the C5 carbon, the exocyclic 6-amino group, and the N1 and N3 positions of the pyrimidine ring.
Caption: Overview of reactive sites on the this compound ring for functionalization.
Functionalization at the C5 Position
The C5 position of the this compound ring is highly nucleophilic and susceptible to electrophilic substitution reactions.
Nitrosation, Formylation, and Acylation
Nitrosation, formylation, and acylation introduce key functional groups at the C5 position, which can serve as handles for further derivatization or as modulators of biological activity.[1][2]
Table 1: Summary of C5 Functionalization Reactions
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitrosation | NaNO₂, glacial acetic acid, water | 6-Amino-5-nitrosouracil | High | [3] |
| Acylation | TFA, 110°C, 75 h (deacylation) | 6-Amino-1,3-dimethylpyrimidine-2,4-dione | 35% | [2] |
| Condensation | Aromatic aldehydes, DMF, reflux | 8-Aryl xanthine derivatives | Good-Exc. | [4] |
Protocol 1: Synthesis of 5,6-Diaminouracil via Nitrosation and Reduction[3]
This protocol describes the nitrosation of this compound at the C5 position, followed by reduction to form 5,6-diaminouracil, a key intermediate for xanthine synthesis.
Caption: Experimental workflow for the synthesis of 5,6-diaminouracil.
Materials:
-
Urea
-
Ethyl cyanoacetate
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Sodium hydrosulfite (Na₂S₂O₄)
Procedure:
-
Preparation of this compound:
-
Prepare a solution of sodium ethoxide by dissolving sodium (11.5 g, 0.5 mole) in absolute ethanol (250 ml).
-
To the hot solution, add a mixture of urea (30 g, 0.5 mole) and ethyl cyanoacetate (56.5 g, 0.5 mole).
-
Reflux the mixture for 4 hours, during which a voluminous white precipitate forms.
-
Add hot water (250 ml, 80°C) and stir until the solid dissolves.
-
Heat the solution at 80°C for 15 minutes, then neutralize to litmus with glacial acetic acid. The frothing becomes most vigorous as the this compound begins to precipitate.[3]
-
Cool the mixture, filter the precipitated this compound, wash with cold water, and dry.
-
-
Nitrosation and Reduction to 5,6-Diaminouracil:
-
Suspend the crude this compound in water (500 ml) and heat to 80°C.
-
Add an additional 75 ml of glacial acetic acid, followed by the cautious addition of a solution of sodium nitrite (32.4 g, 0.47 mole) in 35 ml of water.
-
Stir the mixture for 1 hour at 80°C, then cool to 20°C. The 6-amino-5-nitrosouracil will precipitate.
-
Slowly add sodium hydrosulfite (125 g) to the stirred suspension. The color will change from reddish-purple to light yellow.
-
Heat the mixture to 60-70°C for 30 minutes, then cool in an ice bath.
-
Filter the crude bisulfite salt of 5,6-diaminouracil, wash with cold water, and dry.
-
Functionalization at the 6-Amino Group
The exocyclic 6-amino group is a potent nucleophile, readily participating in reactions such as acylation and condensation with carbonyl compounds to form Schiff bases.
Acylation of the 6-Amino Group
Acylation introduces an amide linkage, which can be a key structural motif in biologically active molecules.
Table 2: Acylation of this compound
| Reagent | Conditions | Product | Yield (%) | Reference |
| Chloroacetyl chloride | Anhydrous K₂CO₃, DMF, room temp., 24h | 6-Chloroacetylaminouracil | 75% | [5] |
| 2,4-Dimethoxybenzoyl chloride | Piperidine (catalyst) | 2,4-Dimethoxybenzamide deriv. | - | [6] |
Protocol 2: Synthesis of 6-Chloroacetylaminouracil[5]
This protocol details the N-acylation of this compound with chloroacetyl chloride.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a mixture of this compound (1.27 g, 10 mmol), chloroacetyl chloride (1.13 g, 0.8 mL, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) in DMF (20 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Triturate the reaction mixture with water.
-
Collect the resulting solid, dry it, and crystallize from a DMF/H₂O mixture to yield canary yellow crystals.
-
Yield: 75%
-
¹H NMR (DMSO-d₆) δ ppm: 4.85 (s, 2H, CH₂Cl), 7.42 (s, 1H, uracil-C₆-NH), 7.95 (s, 1H, uracil-C₅-H), 9.74 (s, 1H, uracil-N₁-H), 10.76 (s, 1H, uracil-N₃-H).[5]
-
Schiff Base Formation and Subsequent Reactions
Condensation of the 6-amino group with aldehydes yields Schiff bases (azomethines), which are versatile intermediates for the synthesis of fused heterocyclic systems.[7]
Caption: Pathway from this compound to fused heterocycles via Schiff base intermediates.
Functionalization at N1 and N3 Positions
The N1 and N3 positions of the uracil ring can be functionalized, typically through alkylation or glycosylation, to produce a variety of N-substituted derivatives.
Glycosylation
Glycosylation of this compound is a key step in the synthesis of nucleoside analogues. The site of glycosylation (N1 vs. N3) can be controlled by protecting the 6-amino group.
-
Direct Glycosylation: Glycosylation of unprotected this compound typically occurs at the N3 position to yield 6-oxocytidine derivatives.[8]
-
N1-Selective Glycosylation: Protection of the 6-amino group, for example as an N,N-dimethylformamidine (N⁶-DMF) derivative, directs glycosylation to the N1 position, yielding 6-aminouridine analogues.[8]
Table 3: Glycosylation of this compound Derivatives
| Starting Material | Glycosylating Agent & Conditions | Product | Key Feature | Reference |
| This compound | β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, BSA, TMSOTf, DCE, reflux, 1h | 2′,3′,5′-Tri-O-benzoyl-6-oxocytidine | N3 Glycosylation | [8] |
| N⁶-DMF-6-aminouracil | β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate, BSA, TMSOTf, DCE, reflux, 1h | N⁶-DMF-2′,3′,5′-tri-O-benzoyl-6-aminouridine | N1 Glycosylation | [8] |
Protocol 3: N1-Selective Glycosylation of this compound[8]
This protocol involves the protection of the 6-amino group followed by N1-glycosylation.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dry N,N-Dimethylformamide (DMF)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Dry 1,2-Dichloroethane (DCE)
-
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Procedure:
-
Protection of the 6-Amino Group:
-
To a cooled (0°C) suspension of this compound (300 mg, 2.36 mmol) in dry DMF (50 mL), add N,N-dimethylformamide dimethyl acetal (0.627 mL, 4.72 mmol) dropwise.
-
Slowly heat the mixture and stir overnight at 60°C.
-
Evaporate the solvent and excess DMF-DMA. Co-evaporate the residue with dry DMF (2 x 20 mL).
-
The resulting solid (N⁶-DMF-6-aminouracil) is used in the next step without further purification.[8]
-
-
N1-Glycosylation:
-
To a suspension of the crude N⁶-DMF-6-aminouracil (425 mg, 2.33 mmol) in dry DCE (25 mL), add N,O-bis(trimethylsilyl)acetamide (1.43 mL, 5.83 mmol) dropwise.
-
Stir the mixture at room temperature for 2 hours until the suspension becomes clear.
-
Successively add β-D-ribofuranose 1-acetate 2,3,5-tribenzoate (1.18 g, 2.33 mmol) and TMSOTf (0.675 mL, 3.73 mmol).
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and evaporate the solvent to obtain the crude N1-glycosylated product.
-
Synthesis of Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which often exhibit significant biological activity.[9][10] These are typically synthesized through condensation reactions with β-dicarbonyl compounds or α,β-unsaturated ketones.
Synthesis of Pyrido[2,3-d]pyrimidines
The reaction of this compound with α,β-unsaturated ketones is a versatile method for preparing both pyrido[2,3-d]pyrimidines and their 5,8-dihydro derivatives.[10] The reaction conditions can be tuned to favor either the oxidized or the dihydro product.
Table 4: Synthesis of Pyrido[2,3-d]pyrimidines from this compound and Chalcones [9]
| Chalcone Substituent (R) | Reaction Conditions | Product Type | Yield (%) |
| H | Glacial Acetic Acid | 5,7-Diarylpyrido[2,3-d]pyrimidine | - |
| 4-Me | Glacial Acetic Acid | 5,8-Dihydropyrido[2,3-d]pyrimidine | - |
| 4-Cl | DMF | Mixture of dihydro and oxidized products | - |
| 4-F | Glacial Acetic Acid | 5,7-Diarylpyrido[2,3-d]pyrimidine | - |
Note: Yields were not explicitly tabulated in the source but the text describes the formation of the respective products under the specified conditions.
Protocol 4: General Procedure for the Synthesis of 5,7-Diarylpyrido[2,3-d]pyrimidines[9]
Materials:
-
This compound or 6-Amino-2-thiouracil
-
Substituted chalcone (α,β-unsaturated ketone)
-
Glacial acetic acid
Procedure:
-
A mixture of the this compound derivative (10 mmol) and the appropriate chalcone (10 mmol) in glacial acetic acid (20 ml) is refluxed for 5-8 hours.
-
After cooling, the precipitate is filtered, washed with ethanol and ether.
-
The crude product can be recrystallized from DMF to afford the pure pyrido[2,3-d]pyrimidine derivative. The reaction with certain chalcones may yield the 5,8-dihydro derivatives, which can be subsequently oxidized to the aromatic product if desired.[9]
Conclusion
The functionalization of the this compound ring provides a powerful platform for the generation of diverse chemical entities with potential therapeutic applications. The methods outlined in these notes, from electrophilic substitution at C5 to nucleophilic reactions at the 6-amino group and N-glycosylation, offer a robust toolkit for medicinal chemists. The detailed protocols provide a starting point for the synthesis and exploration of novel this compound derivatives in the pursuit of new drug candidates. The ability to construct complex fused heterocyclic systems further expands the chemical space accessible from this versatile scaffold.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 7. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Visible-Light Promoted Reactions of 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the visible-light promoted reactions of 6-aminouracil, focusing on the sulfenylation at the 5-position. This emerging area of photochemistry offers a green and efficient method for the synthesis of 5-thio-substituted uracil derivatives, which are of significant interest in medicinal chemistry and drug development due to their biological activities.
Introduction
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations under mild and environmentally friendly conditions. The application of this technology to this compound derivatives opens new avenues for the synthesis of complex molecules with potential therapeutic applications. A notable advancement in this field is the catalyst-free, visible-light-promoted sulfenylation of 6-aminouracils, which allows for the formation of a C-S bond at the 5-position with high efficiency and selectivity.[1][2] This method avoids the need for transition metal catalysts or external oxidants, making it a cost-effective and sustainable approach.[1]
Application: Sulfenylation of 6-Aminouracils
The direct C-H sulfenylation of 6-aminouracils at the 5-position is a valuable transformation for the synthesis of biologically active molecules.[1] The reaction proceeds by reacting this compound and its derivatives with various thiols under the irradiation of a compact fluorescent light (CFL) in dimethyl sulfoxide (DMSO) at room temperature.[1][2][3] This protocol has been shown to be tolerant of a wide range of this compound substrates, affording the desired sulfenylated products in good to excellent yields (59-94%).[1][2]
Quantitative Data Summary
The following table summarizes the reaction yields for the visible-light promoted sulfenylation of various 6-aminouracils with different thiols.
| Entry | This compound Derivative (1) | Thiol (2) | Product (3) | Time (h) | Yield (%) |
| 1 | 1,3-dimethyl-6-aminouracil | Thiophenol | 1,3-dimethyl-5-(phenylthio)-6-aminouracil | 12 | 94 |
| 2 | 1,3-dimethyl-6-aminouracil | 4-Methylthiophenol | 1,3-dimethyl-6-amino-5-((4-methylphenyl)thio)uracil | 12 | 92 |
| 3 | 1,3-dimethyl-6-aminouracil | 4-Methoxythiophenol | 1,3-dimethyl-6-amino-5-((4-methoxyphenyl)thio)uracil | 13 | 89 |
| 4 | 1,3-dimethyl-6-aminouracil | 4-Chlorothiophenol | 1,3-dimethyl-6-amino-5-((4-chlorophenyl)thio)uracil | 14 | 85 |
| 5 | 1,3-dimethyl-6-aminouracil | 4-Bromothiophenol | 1,3-dimethyl-6-amino-5-((4-bromophenyl)thio)uracil | 14 | 82 |
| 6 | 1,3-dimethyl-6-aminouracil | 2-Naphthalenethiol | 1,3-dimethyl-6-amino-5-(naphthalen-2-ylthio)uracil | 15 | 88 |
| 7 | 1,3-dimethyl-6-aminouracil | Benzylthiol | 5-(benzylthio)-1,3-dimethyl-6-aminouracil | 16 | 75 |
| 8 | This compound | Thiophenol | 6-amino-5-(phenylthio)uracil | 18 | 65 |
| 9 | 1-methyl-6-aminouracil | Thiophenol | 1-methyl-6-amino-5-(phenylthio)uracil | 16 | 72 |
| 10 | 6-amino-1,3-diethyluracil | Thiophenol | 6-amino-1,3-diethyl-5-(phenylthio)uracil | 13 | 90 |
Experimental Protocols
General Procedure for the Sulfenylation of this compound
This protocol details the catalyst-free, visible-light promoted sulfenylation of 6-aminouracils.
Materials:
-
This compound derivative (1 mmol)
-
Thiol (1 mmol)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Small round-bottom flask
-
Magnetic stir bar
-
Compact Fluorescent Light (CFL, 20 W)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a small round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (1 mmol) and the corresponding thiol (1 mmol).[1]
-
Add DMSO (2 mL) as the solvent.[1]
-
Place the reaction vessel in an open-air setup and irradiate with a 20 W CFL lamp at room temperature.[1]
-
Stir the reaction mixture for the time specified in the data table.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Wash the combined organic fractions with brine solution (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate the organic fraction under vacuum using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by column chromatography if necessary.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the visible-light promoted sulfenylation of 6-aminouracils.
Caption: General workflow for the sulfenylation of 6-aminouracils.
Proposed Reaction Mechanism
The plausible mechanism for the visible-light promoted, catalyst-free sulfenylation of this compound is depicted below. The reaction is believed to proceed through a radical pathway.
Caption: Proposed mechanism for the sulfenylation of this compound.
Conclusion
The visible-light promoted sulfenylation of 6-aminouracils represents a significant advancement in the synthesis of modified nucleobases.[1] This catalyst-free method is not only environmentally friendly but also highly efficient, providing a straightforward route to a variety of 5-thio-substituted uracil derivatives.[1] The mild reaction conditions and broad substrate scope make this protocol a valuable tool for researchers in medicinal chemistry and drug discovery. The ability to synthesize disulfides under similar conditions further enhances the utility of this methodology.[1][2]
References
- 1. Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield in 6-aminouracil synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-aminouracil in synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the condensation reaction between ethyl cyanoacetate and urea in the presence of a strong base, typically sodium ethoxide in an anhydrous ethanol solvent.[1][2] This reaction is then followed by acidification to precipitate the this compound.
Q2: What is a typical yield for the synthesis of this compound from ethyl cyanoacetate and urea?
A2: Yields can vary depending on the specific reaction conditions. Reported yields for this method range from 69% to as high as 96.9%.[1] Optimization of reaction parameters is crucial for achieving higher yields.
Q3: What is the role of sodium ethoxide in the synthesis?
A3: Sodium ethoxide acts as a strong base, which is necessary to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of urea, initiating the condensation and cyclization sequence that leads to the formation of the pyrimidine ring of this compound.
Q4: Why is it important to use anhydrous conditions?
A4: The presence of water can lead to several side reactions that can significantly lower the yield. Water can hydrolyze the ethyl cyanoacetate starting material and can also react with the sodium ethoxide base, reducing its effectiveness.[3] Therefore, using anhydrous ethanol and preventing exposure to atmospheric moisture is critical.
Q5: How is the final product, this compound, typically purified?
A5: The most common purification method for this compound is recrystallization.[4] After precipitation from the reaction mixture by acidification, the crude product can be dissolved in a suitable hot solvent and then allowed to cool slowly, which results in the formation of purer crystals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Reactions are often refluxed for several hours (e.g., 4 to 12 hours).[1][2] - Check temperature: Ensure the reaction is maintained at a sufficient temperature (reflux) to drive the reaction forward. |
| Poor quality or aged reagents. | - Use fresh sodium ethoxide: Sodium ethoxide can degrade upon exposure to air and moisture. It is best to use freshly prepared or newly purchased reagent.[2] - Ensure purity of starting materials: Impurities in ethyl cyanoacetate or urea can interfere with the reaction.[3][4] | |
| Suboptimal pH for precipitation. | - Careful acidification: The pH for precipitation is crucial. Acidify the reaction mixture slowly with an acid like acetic acid to a pH of around 6 to ensure complete precipitation of the this compound.[1] Vigorous frothing can occur as the product precipitates.[2] | |
| Hydrolysis of ethyl cyanoacetate. | - Maintain anhydrous conditions: Use anhydrous ethanol and protect the reaction from atmospheric moisture to prevent the hydrolysis of the ester. | |
| Product is off-color (e.g., yellow or brown) | Presence of impurities or side products. | - Recrystallization: Perform recrystallization of the crude product. Common solvents for recrystallization include water or ethanol. - Charcoal treatment: If the colored impurities are significant, activated charcoal can be used during the recrystallization process to adsorb them. |
| Degradation of reagents or product. | - Avoid excessive heating: While reflux is necessary, prolonged heating at very high temperatures can lead to degradation. | |
| Difficulty in filtering the product | Fine particle size of the precipitate. | - Control precipitation rate: Slow addition of the acid during precipitation can lead to the formation of larger crystals that are easier to filter. - Allow sufficient cooling time: Let the precipitated product stand in the cooled mother liquor for a period to allow for crystal growth. |
| Reaction mixture becomes a thick solid | Precipitation of the sodium salt of this compound. | - This is a known occurrence in this reaction.[2] If stirring becomes difficult, it may need to be stopped. Upon completion of the reaction time, the addition of hot water should dissolve the solid, allowing for the subsequent acidification and precipitation of the final product.[2] |
Quantitative Data Summary
The following table summarizes reported yields for this compound synthesis under different conditions.
| Reactants | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl cyanoacetate, Urea | Sodium | Anhydrous Ethanol | 10-12 hours (reflux) | 69 | [1] |
| Methyl cyanoacetate, Urea | Sodium | Anhydrous Methanol | 3 hours (reflux) | 96.9 | [1] |
| Ethyl cyanoacetate, Urea | Sodium | Absolute Ethanol | "Several hours" (reflux) | Not specified, but implied successful synthesis |
Experimental Protocols
Key Experiment: Synthesis of this compound from Ethyl Cyanoacetate and Urea
This protocol is a generalized procedure based on commonly cited methods.
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1.72 g atom equivalent) in absolute ethanol (1 L).[2] Ensure all the sodium has reacted before proceeding.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (0.86 mole) and urea (0.86 mole).[2]
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for 4 to 12 hours.[1][2] The reaction mixture may become a thick solid, and stirring may need to be halted.[2]
-
Work-up: After the reflux period, cool the reaction mixture. Add hot water (1 L at 80°C) to dissolve the solid.[2]
-
Precipitation: Neutralize the solution with glacial acetic acid to a pH of approximately 6.[1] this compound will precipitate out of the solution. Vigorous frothing may be observed during this step.[2]
-
Isolation: Cool the mixture and collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with cold distilled water and then with ethanol. Dry the product in a desiccator or a vacuum oven.[1]
-
Purification (Optional): For higher purity, the crude this compound can be recrystallized from hot water or an appropriate solvent.
Visualizations
References
Technical Support Center: Purification of 6-Aminouracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-aminouracil derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most frequently employed purification techniques for this compound derivatives are recrystallization and column chromatography. Recrystallization is often the first method of choice due to its simplicity and cost-effectiveness, especially for crystalline solids.[1][2] Column chromatography is utilized for more challenging separations, particularly when dealing with complex mixtures or products with similar polarities to impurities.[3][4]
Q2: How do I choose an appropriate solvent for the recrystallization of my this compound derivative?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound and its derivatives, common and effective solvent systems include:
The choice of solvent will depend on the specific derivative's polarity. It is advisable to test a range of solvents on a small scale to identify the optimal one for your compound.
Q3: My this compound derivative is difficult to purify and co-elutes with impurities during column chromatography. What can I do?
A3: When impurities have similar polarity to your target compound, purification can be challenging. In some instances, if the purity is sufficient for the subsequent step, it may be used without further purification.[3] However, if higher purity is required, consider the following strategies:
-
Optimize the mobile phase: A shallow solvent gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.
-
Change the stationary phase: If using normal-phase silica gel, consider switching to reverse-phase chromatography (e.g., C18) or using a different type of stationary phase like alumina.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can offer higher resolution.[2]
-
Derivative Formation: In some cases, converting the derivative to a salt (e.g., a hydrochloride salt) can alter its solubility and chromatographic behavior, facilitating purification.[8]
Q4: My final product is discolored. What is the likely cause and how can I fix it?
A4: Discoloration, such as a yellow or tan appearance, can be due to the presence of colored impurities or oxidation of the product.[8][9] To address this:
-
Recrystallization with Activated Carbon: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.
-
Inert Atmosphere: Performing reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Incomplete reaction- Side reactions occurring- Degradation of starting material or product | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Optimize the reaction temperature; some reactions may benefit from lower temperatures to minimize side products.- Ensure starting materials are pure and dry.[9] |
| Difficulty in Purification | - Product has similar polarity to byproducts or unreacted starting materials.- Product is unstable on silica gel.- Product is poorly soluble in common chromatography solvents. | - Try a different chromatographic technique, such as reverse-phase chromatography or ion-exchange chromatography.- Consider using a different stationary phase, like alumina.- Use a different purification method (e.g., recrystallization from a different solvent system).[9] |
| Product Discoloration | - Presence of colored impurities.- Oxidation of the product. | - Purify the product using activated carbon treatment during recrystallization.- Ensure all reactions and purifications are carried out under an inert atmosphere to prevent oxidation.[9] |
| Oiling Out During Recrystallization | - The solvent is too nonpolar for the compound.- The solution is cooled too quickly. | - Add a more polar co-solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Quantitative Data Summary
The following table summarizes yields, melting points, and purity data for various this compound derivatives as reported in the literature.
| Compound | Purification Method | Yield (%) | Melting Point (°C) | Purity (%) |
| This compound | Recrystallization | 69 | > 360 | - |
| This compound | Recrystallization | 96.9 | - | - |
| N⁶-DMF-2′,3′,5′-tri-O-benzoyl-6-aminouridine | Column Chromatography | 54 | 105–107 | - |
| 2′,3′,5′-Tri-O-benzoyl-6-oxocytidine | Column Chromatography | 70 | 201–203 | - |
| 6-Aminouridine | Column Chromatography | 84 | 197 (dec) | - |
| bis-pyrido[2,3-d]pyrimidine derivatives | - | 78-88 | - | - |
| 6-Ethyluracil | Recrystallization (water) | - | 309-310 | 99 (by HPLC) |
| 6-iso-Propyl-2-thiouracil | Recrystallization (water) | - | 179 | 98 (by HPLC) |
| 6-tret-Butyl-2-thiouracil | Recrystallization (water) | - | 172-173 | 98 (by HPLC) |
| 1-ethyl-3,5-bis(p-chlorobenzyl)-6-aminouracil | Recrystallization (ethyl ether) | - | 157 | - |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Treatment
This protocol is adapted from a literature procedure for the purification of this compound.[1]
-
Dissolution: Dissolve the crude this compound in 3M aqueous ammonia (NH₃).
-
Hot Filtration: Heat the solution and filter it while hot to remove any insoluble impurities.
-
Precipitation: Add 3M formic acid to the hot filtrate until precipitation is complete.
-
Cooling and Collection: Cool the mixture and collect the precipitate by filtration or centrifugation.
-
Washing: Wash the collected solid thoroughly with cold water, followed by ethanol.
-
Drying: Dry the purified product in air, and then further dry it in a vacuum oven at approximately 80°C.
Protocol 2: Purification of a this compound Derivative by Column Chromatography
This protocol is based on the purification of N⁶-DMF-2′,3′,5′-tri-O-benzoyl-6-aminouridine.[3]
-
Stationary Phase: Prepare a column packed with silica gel (particle size 40–63 µm).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a mobile phase gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH). Start with 100% CH₂Cl₂ and gradually increase the proportion of MeOH to 5% (95:5 CH₂Cl₂/MeOH).
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified solid.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3923807A - this compound derivatives - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. jppres.com [jppres.com]
- 7. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Formylation of 6-Aminouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formylation of 6-aminouracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formylation of this compound?
A1: The most prevalent side reactions during the formylation of this compound, particularly when using the Vilsmeier-Haack reaction (POCl₃/DMF), are:
-
Chlorination: Replacement of the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring with chlorine atoms, leading to the formation of 2,4-dichloro-6-aminopyrimidine derivatives.[1][2]
-
N-Formylation: Formylation of the exocyclic amino group at the C6 position, resulting in the formation of 6-(formylamino)uracil.
-
Di-formylation: In some cases, formylation can occur at both the C5 position and the amino group.
-
Formation of Dimethylformamidinium Derivatives: The amino group can react to form N,N-dimethylformamidinium derivatives, especially in related pyrimidine systems.[3]
Q2: How can I control the chlorination of the pyrimidine ring during Vilsmeier-Haack formylation?
A2: The extent of chlorination is highly dependent on the reaction conditions. To minimize this side reaction and favor C5-formylation, you should:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to this compound. Using an excess of the reagent can promote chlorination.[1][2]
-
Manage Temperature: Lower reaction temperatures generally favor formylation over chlorination. Elevated temperatures tend to increase the yield of chlorinated byproducts.[1][2]
Q3: What is the Vilsmeier reagent and how is it prepared?
A3: The Vilsmeier reagent is a chloroiminium ion, typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4] It is a weak electrophile that attacks electron-rich positions on aromatic and heteroaromatic rings.[2]
The reagent is usually prepared by the slow, dropwise addition of POCl₃ to ice-cooled DMF with vigorous stirring.[1]
Q4: Are there alternative methods for the formylation of this compound that avoid chlorination?
A4: Yes, other formylation methods can be employed, although their efficiency with this compound may vary:
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid or acetic acid) to introduce a formyl group, typically ortho to an activating group.[5] While commonly used for phenols, its application to aminouracils should be carefully optimized.
-
Formylation with Formic Acid: Using formic acid, sometimes in the presence of a dehydrating agent or catalyst, can be a milder method for N-formylation.[6][7] For C-formylation, specific conditions would be required. One literature procedure involves the reductive formylation of a nitroso-substituted aminouracil using zinc dust and formic acid.[8]
Troubleshooting Guides
Issue 1: Low yield of the desired 5-formyl-6-aminouracil and a significant amount of chlorinated byproduct.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Excess Vilsmeier Reagent | Carefully control the stoichiometry of POCl₃. Start with a 1:1 molar ratio of POCl₃ to this compound and optimize from there. An excess of the reagent strongly favors chlorination.[1][2] |
| High Reaction Temperature | Maintain a lower reaction temperature. The Vilsmeier reagent is typically formed at 0°C, and the subsequent reaction with this compound should be conducted at a controlled, moderate temperature. Monitor the reaction progress closely to avoid prolonged heating.[1][2] |
| Incorrect Work-up Procedure | Ensure proper quenching of the reaction mixture by pouring it onto crushed ice and neutralizing with a base to precipitate the product.[1] |
Data Presentation: Vilsmeier-Haack Reaction Conditions (Illustrative)
| Molar Ratio (POCl₃:this compound) | Temperature (°C) | Expected Predominant Product |
| ~1:1 | 25-50 | 5-Formyl-6-aminouracil |
| >2:1 | >80 | 2,4-Dichloro-5-formyl-6-aminopyrimidine |
Note: This table is illustrative and optimal conditions should be determined experimentally.
Issue 2: The main product is the N-formylated derivative, 6-(formylamino)uracil, instead of the C5-formylated product.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring N-Attack | The electronic properties of the pyrimidine ring influence the site of formylation. C5 formylation is favored when there is no significant contribution of heteroaromaticity in the pyrimidine ring.[3] The Vilsmeier-Haack conditions generally favor C-formylation on electron-rich rings. If N-formylation is dominant, consider alternative C-formylation methods or protecting the amino group. |
| Use of Formic Acid as Reagent | Direct formylation with formic acid often leads to N-formylation of amines.[6][7] If C5-formylation is the goal, this method is generally not suitable without specific modifications. |
Issue 3: Difficulty in separating the desired product from side products.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Products | The desired 5-formyl-6-aminouracil and its chlorinated and/or N-formylated byproducts may have similar polarities, making separation challenging. |
| Purification Method | Standard purification techniques include recrystallization and column chromatography.[1] For challenging separations, consider using a different solvent system for recrystallization or exploring different stationary and mobile phases for column chromatography. High-performance liquid chromatography (HPLC) can be a powerful tool for both analysis and purification of such mixtures. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound for C5-Formylation
Objective: To synthesize 5-formyl-6-aminouracil while minimizing chlorination.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Aqueous sodium hydroxide (NaOH) or other suitable base for neutralization
-
Solvents for recrystallization (e.g., water, ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend this compound in anhydrous DMF.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add a stoichiometric amount (e.g., 1.0-1.2 equivalents) of freshly distilled POCl₃ dropwise to the stirred suspension while maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-60°C). Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold aqueous base (e.g., NaOH solution) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.[1]
Protocol 2: Reductive Formylation to Obtain 6-(Formylamino)uracil Derivative (Illustrative)
This protocol is adapted from a procedure for a related derivative and illustrates a method for N-formylation.[8]
Objective: To synthesize a 6-(formylamino)uracil derivative.
Materials:
-
A 6-amino-5-nitrosouracil derivative
-
Formic acid
-
Zinc dust
Procedure:
-
To a mixture of the 6-amino-5-nitrosouracil derivative in formic acid, gradually add zinc dust with stirring.
-
Heat the mixture under reflux for a short period (e.g., 15 minutes).
-
Filter the hot reaction mixture to remove excess zinc and zinc formate.
-
Cool the filtrate to induce crystallization of the 6-(formylamino)uracil derivative.
-
Collect the product by filtration and wash with a suitable solvent.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Caption: Troubleshooting logic for formylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cyclization of 6-Aminouracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cyclization of 6-aminouracil derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common fused heterocyclic systems synthesized from this compound derivatives?
A1: this compound and its derivatives are versatile precursors for the synthesis of various fused heterocyclic compounds with significant biological activities. The most commonly synthesized systems include pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These scaffolds are of great interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1]
Q2: What are the typical reaction strategies for the cyclization of this compound derivatives?
A2: Multi-component reactions (MCRs) are a prevalent and efficient strategy for the synthesis of fused pyrimidines from this compound derivatives.[1] These reactions, often performed in a one-pot fashion, allow for the rapid assembly of complex molecules from simple starting materials. Common MCRs involve the condensation of a this compound derivative, an aldehyde, and an active methylene compound (like malononitrile or a β-ketoester).[2][3] Additionally, intramolecular cyclization of appropriately substituted this compound derivatives is another key strategy.[4] The use of catalysts, including nano-catalysts and green solvents, is often employed to improve reaction efficiency and yields.[5][6]
Q3: Why are catalysts often necessary in these cyclization reactions?
A3: Catalysts play a crucial role in the cyclization of this compound derivatives by enhancing reaction rates, improving yields, and in some cases, influencing regioselectivity.[7] They can activate the substrates, facilitate key bond-forming steps, and enable the reaction to proceed under milder conditions. A variety of catalysts are used, ranging from simple acids and bases to more complex organocatalysts and metal-based catalysts, including nano-catalysts which offer high surface area and reusability.[6][8] The choice of catalyst can significantly impact the outcome of the reaction, and screening different catalysts is often a key step in optimizing the synthesis.[9]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Cyclized Product
Q: My cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the cyclization of this compound derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[10] Extending the reaction time or increasing the temperature may be necessary. However, be cautious of potential byproduct formation with prolonged heating.
-
-
Suboptimal Reaction Conditions:
-
Solution: The choice of solvent and catalyst is critical. Experiment with different solvents, as they can significantly influence reaction rates and yields.[5] Similarly, screen a variety of catalysts (e.g., acid, base, organocatalyst, or nano-catalyst) to find the most effective one for your specific transformation.[8][9] In some cases, solvent-free conditions or the use of green solvents like water or deep eutectic solvents have been shown to improve yields.[5][8]
-
-
Side Reactions and Byproduct Formation:
-
Solution: The formation of stable intermediates or undesired side products can consume starting materials and reduce the yield of the desired product. For instance, in the synthesis of pyrido[2,3-d]pyrimidines, the formation of 5,8-dihydro derivatives is a common side reaction.[11] Optimizing the reaction conditions, such as the choice of catalyst and the use of an oxidizing agent (or exposure to air), can help to convert these intermediates to the final aromatized product.[12]
-
-
Purity of Starting Materials:
-
Solution: Ensure that the this compound derivative and other reactants are pure. Impurities can interfere with the reaction and lead to the formation of byproducts. Recrystallization or chromatographic purification of starting materials may be necessary.
-
Issue 2: Formation of Unexpected Byproducts
Q: I am observing significant amounts of byproducts in my reaction mixture. What are the common byproducts and how can I minimize their formation?
A: The formation of byproducts is a common challenge, particularly in multi-component reactions. Identifying these byproducts is the first step toward mitigating their formation.
Common Byproducts & Mitigation Strategies:
-
Dihydro Derivatives:
-
Description: In the synthesis of pyrido[2,3-d]pyrimidines, the formation of 5,8-dihydropyrido[2,3-d]pyrimidines is a frequently encountered byproduct.[11]
-
Mitigation: The oxidation of these dihydro intermediates to the fully aromatic product can sometimes be sluggish. Employing an oxidizing agent, performing the reaction in the presence of air, or using specific catalysts can promote the desired aromatization.[12] Acidic conditions have been reported to favor the formation of the dihydro derivatives, while basic catalysts may lead to lower yields of these byproducts.[11]
-
-
Michael Adducts and Other Intermediates:
-
Description: In MCRs, the reaction can sometimes stall at an intermediate stage, such as the Michael adduct, without proceeding to the final cyclization.
-
Mitigation: This can often be addressed by optimizing the reaction temperature and time. Higher temperatures can provide the necessary activation energy for the final cyclization and dehydration steps. The choice of catalyst is also crucial in driving the reaction to completion.
-
-
Polymeric Materials:
-
Description: Under certain conditions, especially with prolonged heating or in the presence of strong acids or bases, polymerization of the starting materials or intermediates can occur.
-
Mitigation: Carefully control the reaction temperature and time. Using milder reaction conditions and a more selective catalyst can help to avoid polymerization.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final cyclized product. What are some effective purification strategies?
A: The purification of fused pyrimidine derivatives can be challenging due to their often-poor solubility and the presence of closely related byproducts.
Purification Techniques:
-
Recrystallization: This is the most common and often effective method for purifying these types of compounds.[13] Experiment with a variety of solvents and solvent systems to find conditions that provide good recovery of the pure product. Common solvents include ethanol, dimethylformamide (DMF), and acetic acid, or mixtures thereof.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel can be employed. A careful selection of the eluent system is necessary to achieve good separation.
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, an extractive workup can be an effective preliminary purification step. For example, the product could be converted to its salt to facilitate separation from non-basic impurities.[14]
-
Washing: Simple washing of the crude product with an appropriate solvent can sometimes be sufficient to remove unreacted starting materials and soluble impurities.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines from this compound derivatives, based on literature data.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Three-Component Reaction
| This compound Derivative | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| This compound | Aromatic Aldehydes | Malononitrile | (NH₄)₂HPO₄ | Water | Reflux | 30-60 | 82-95 | [2][3] |
| This compound | Aromatic Aldehydes | Malononitrile | None (MW) | Water | - | 5-10 | 85-94 | [2][3] |
| This compound | Aromatic Aldehydes | Malononitrile | L-proline | Ethanol | Reflux | 120-180 | 80-92 | - |
| 1,3-Dimethyl-6-aminouracil | Aromatic Aldehydes | Malononitrile | InBr₃ | Solvent-free | 80 | 15 | 95 | [15] |
| This compound | Aromatic Aldehydes | Meldrum's acid | β-cyclodextrin | Water | Reflux | 60-90 | up to 97 | [15] |
Table 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
| This compound Derivative | Aldehyde | Amine/Urea Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Barbituric acid | Aromatic Aldehydes | Urea | DIPEAc | DIPEAc | RT | 2-4 | High | [9] |
| This compound | Formaldehyde | Primary Amines | Acetic Acid | Methanol | RT | 24 | Good | [4] |
| Urea/Thiourea | Aromatic Aldehydes | Formaldehyde | Organocatalyst | Ethanol | Reflux | 15 | Good | [9] |
| Barbituric acid | Aromatic Aldehydes | Thiourea | L-proline (MW) | Solvent-free | 80-90 | 0.05-0.1 | 79-92 | [13] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines using a Catalyst in Aqueous Media [2][3]
-
In a round-bottom flask, a mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of diammonium hydrogen phosphate (DAHP, 10 mol%) in water (10 mL) is prepared.
-
The reaction mixture is heated to reflux with constant stirring for the appropriate time (typically 30-60 minutes), while the reaction progress is monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid precipitate is collected by filtration, washed with cold water, and then with ethanol to afford the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., DMF/water or ethanol) to yield the pure pyrido[2,3-d]pyrimidine derivative.
Protocol 2: Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidines [13]
-
In a microwave-safe vessel, barbituric acid (3 mmol), an aromatic aldehyde (3 mmol), thiourea (3 mmol), and L-proline (5 mol%) are intimately mixed.
-
The reaction vessel is sealed and subjected to microwave irradiation (e.g., 450 W) with intermittent cooling for a total irradiation time of 3-6 minutes.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The solid product is washed with water and then with ethanol.
-
The crude product is purified by recrystallization from ethanol to give the pure pyrimido[4,5-d]pyrimidine derivative.
Visualizations
Caption: A generalized experimental workflow for the multi-component synthesis of fused pyrimidines.
Caption: A decision tree for troubleshooting low yields in cyclization reactions.
References
- 1. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An efficient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cellulose/Sb (V) as a bio-based magnetic nano-catalyst [scientiairanica.sharif.edu]
- 7. Switchable Regioselective 6- endo or 5- exo Radical Cyclization via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The new phthalic acid-based deep eutectic solvent as a versatile catalyst for the synthesis of pyrimido[4,5-d]pyrimidines and pyrano[3,2-c]chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3- d ]pyrimidin-7(8 H )-ones: synthesis of C5–C6 unsaturated systems with concomitant ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01358H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
optimizing solvent conditions for 6-aminouracil reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing solvent conditions for reactions involving 6-aminouracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for this compound reactions?
A1: The choice of solvent is highly dependent on the specific reaction. However, several solvents are frequently cited:
-
Dimethylformamide (DMF): Widely used for a variety of reactions, including amide couplings and reactions with chalcones. It is often preferred for its ability to facilitate short reaction times and allow for easy product precipitation.[1][2][3][4]
-
Alcohols (Ethanol, Methanol): Commonly used, particularly in aqueous solutions for reactions like benzylations.[5] Anhydrous ethanol is a standard solvent for the synthesis of this compound itself.[6][7]
-
Glacial Acetic Acid: Employed in condensation reactions, for instance with α,β-unsaturated ketones (chalcones), where it can influence the type of product formed.[2][4]
-
Water: Can be utilized as an environmentally benign solvent, sometimes acting as both the solvent and a reactant, especially in the presence of catalysts like FeCl3·6H2O.[8]
-
Dichloroethane (DCE): Used for specific applications such as the silylation of this compound prior to glycosylation reactions.[9]
Q2: My this compound starting material has poor solubility. What can I do?
A2: this compound is reported to be soluble in water, methanol, and ethanol.[10] If you are experiencing solubility issues in other organic solvents, consider the following:
-
Switch to a more polar aprotic solvent: DMF is often a good choice as many this compound reactions proceed effectively in it.[1]
-
Increase the temperature: Gently heating the mixture can improve solubility, but be mindful of the thermal stability of your reactants.
-
Use a co-solvent system: Adding a small amount of a solvent in which this compound is more soluble (like DMSO or DMF) to your primary solvent can improve overall solubility.
-
Silylation: For certain reactions like glycosylation, the solubility and reactivity of this compound can be enhanced by converting it to a silylated derivative using reagents like N,O-bis(trimethylsilyl)acetamide (BSA).[9]
Q3: How does the solvent and catalyst system affect my reaction outcome?
A3: The solvent and any catalysts used can dramatically influence the reaction pathway and the final product distribution. For example, in the reaction of this compound with α,β-unsaturated ketones, the choice between an acidic or basic medium dictates the product:
-
Basic catalysts (e.g., triethylamine in DMF) tend to yield 5,7-diarylpyrido[2,3-d]pyrimidines.
-
Acidic conditions (e.g., refluxing in glacial acetic acid) favor the formation of the 5,8-dihydro derivatives.[2][4]
Q4: I am getting very low or no yield. How can solvent choice help troubleshoot this?
A4: If you are experiencing low or no yield, the solvent is a critical parameter to investigate. In one study, the synthesis of certain derivatives was attempted in various common solvents (Acetonitrile, DMF, Toluene, DMSO, EtOH) at 80°C, and no reaction occurred in any of them, indicating that the reaction conditions, likely the catalyst, were not optimal.[11] This highlights that the solvent and catalyst must be compatible and appropriate for the desired transformation. A systematic solvent screening is recommended.
Q5: Can I perform reactions with this compound under solvent-free conditions?
A5: Yes, certain reactions can be performed very efficiently without a solvent. For instance, the synthesis of some spiro pyridodipyrimidines from 1,3-dimethyl-6-aminouracil has been successfully achieved under classical heating or with microwave assistance in solvent-free conditions.[12][13] This approach aligns with the principles of green chemistry by reducing solvent waste.
Troubleshooting Guide
| Problem | Possible Cause & Solution |
| Low or No Product Yield | Cause: Inappropriate solvent polarity or temperature. The solvent may not be facilitating the necessary interactions between reactants. Solution: Conduct a solvent screen using solvents with varying polarities (e.g., DMF, ethanol, acetic acid, toluene). Ensure the reaction temperature is optimal for the chosen solvent. Remember that solvent and catalyst choice are interlinked; a change in one may require a change in the other.[11] |
| Side Product Formation | Cause: The solvent or reaction conditions may be promoting an undesired reaction pathway. Solution: Change the nature of the solvent system. As seen in reactions with chalcones, switching from a basic solvent system (DMF/triethylamine) to an acidic one (glacial acetic acid) can completely change the product profile and may eliminate the unwanted side product.[2][4] |
| Difficult Product Isolation/Purification | Cause: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. Solution: Choose a solvent where the product has low solubility at room temperature or upon cooling. For example, in certain amide formation reactions, using DMF allows the pure product to precipitate directly from the reaction mixture upon completion or after adding an anti-solvent.[1] |
| Incomplete Reaction | Cause: Poor solubility of the starting material or insufficient reaction time. Solution: Select a solvent that fully dissolves the this compound at the reaction temperature (see FAQ 2). If solubility is not the issue, extending the reaction time or increasing the temperature (within stable limits) may drive the reaction to completion. |
Data Presentation: Solvent Effects
Table 1: Solvent Selection for Common this compound Reaction Types
| Reaction Type | Recommended Solvent(s) | Key Considerations |
| Alkylation/Benzylation | Aqueous Alcohol (Methanol, Ethanol), DMF | Reaction proceeds readily in these solvents.[5] |
| Amide Coupling | DMF | Preferred for short reaction times and easy product precipitation.[1] |
| Condensation (with Chalcones) | Glacial Acetic Acid or DMF | The choice is critical for product selectivity. Acetic acid favors dihydro- products, while basic DMF favors aromatized products.[2][4] |
| Chloroacetylation | DMF | Reaction proceeds smoothly at room temperature in the presence of a base like K2CO3.[3] |
| Condensation (with Aldehydes) | Water | An excellent green solvent choice when using an appropriate catalyst (e.g., FeCl3·6H2O).[8] |
| Glycosylation (Vorbrüggen) | Dichloroethane (DCE) | Used for the initial silylation step and subsequent coupling with a protected sugar.[9] |
Experimental Protocols
Protocol 1: Reaction of this compound with an α,β-Unsaturated Ketone in Acetic Acid
This protocol is adapted from procedures for the synthesis of 5,8-dihydropyrimido[2,3-d]pyrimidines.[4]
-
Combine this compound (1 equivalent) and the desired α,β-unsaturated ketone (chalcone, 1 equivalent) in a round-bottom flask.
-
Add glacial acetic acid to the flask (e.g., 10 mL per 0.01 mol of this compound).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and crystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
Protocol 2: Chloroacetylation of this compound
This protocol is based on the synthesis of 6-chloroacetylaminouracil.[3]
-
To a suspension of this compound (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1 equivalent).
-
Stir the mixture at room temperature.
-
Slowly add chloroacetyl chloride (1 equivalent) to the suspension.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a DMF/water mixture to obtain pure 6-chloroacetylaminouracil.
Visualizations
References
- 1. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. US3923807A - this compound derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound (EVT-1202339) | 143519-00-0 [evitachem.com]
- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
preventing byproduct formation in 6-aminouracil synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-aminouracil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| AU-T01 | Low or No Yield of this compound | 1. Inactive Base: The sodium ethoxide or other base used may have degraded due to moisture or prolonged storage. Old or discolored sodium ethoxide can lead to the formation of impure products.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of starting materials. 3. Improper pH during Precipitation: The pH for precipitating this compound after the reaction is crucial. If the pH is too high or too low, the product may remain dissolved. | 1. Use Freshly Prepared Base: Prepare sodium ethoxide fresh for each reaction by dissolving sodium metal in anhydrous ethanol. Ensure all glassware is thoroughly dried.[1] 2. Optimize Reaction Conditions: Ensure the reaction is refluxed for the recommended duration (typically several hours). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 3. Adjust pH Carefully: After the reaction, carefully acidify the mixture with acetic acid to a pH of approximately 6 to ensure complete precipitation of the product.[2][3] |
| AU-T02 | Product is Contaminated with Starting Materials | 1. Incorrect Stoichiometry: Using an incorrect molar ratio of reactants can result in unreacted starting materials remaining in the final product. 2. Inefficient Purification: The purification method used may not be sufficient to remove all unreacted starting materials. | 1. Ensure Accurate Stoichiometry: Carefully measure and use the correct molar equivalents of ethyl cyanoacetate, urea, and the base as specified in the protocol. 2. Thorough Washing and Recrystallization: Wash the crude product thoroughly with distilled water and ethanol.[3] For higher purity, recrystallization from a suitable solvent is recommended. |
| AU-T03 | Formation of a Major Byproduct | 1. Self-Condensation of Ethyl Cyanoacetate: In the presence of a strong base like sodium ethoxide, ethyl cyanoacetate can undergo self-condensation to form byproducts such as 3-amino-2-cyano-2-pentenedioic acid diethyl ester. 2. Incomplete Cyclization: The intermediate, cyanoacetylurea, may not have fully cyclized to form this compound.[1] | 1. Control Reaction Temperature: Avoid excessively high temperatures, which can favor self-condensation. Maintain a steady reflux. 2. Ensure Complete Cyclization: After the initial reaction period, ensure adequate time and conditions for the cyclization of the intermediate. Heating during the neutralization step can promote cyclization.[1] |
| AU-T04 | Product Discoloration (Yellow or Brown) | 1. Degraded Sodium Ethoxide: Using old or discolored sodium ethoxide is a common cause of product discoloration.[1] 2. Side Reactions: The presence of minor, colored byproducts from side reactions can lead to discoloration of the final product. | 1. Use Fresh Base: Always use freshly prepared sodium ethoxide. 2. Purification: Recrystallization of the crude product can help in removing colored impurities. Washing the filtered product with a small amount of anhydrous methanol can also be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the condensation reaction between an alkyl cyanoacetate (such as ethyl or methyl cyanoacetate) and urea in the presence of a strong base, typically sodium ethoxide in an alcohol solvent like ethanol or methanol.[2][3]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The key parameters include the purity and reactivity of the starting materials (especially the base), the reaction temperature, reaction time, and the pH of the final precipitation step. Using anhydrous solvents is also critical to prevent unwanted side reactions.
Q3: How can I purify the crude this compound product?
A3: The crude product can be purified by washing it with distilled water and ethanol to remove unreacted starting materials and salts.[3] For higher purity, recrystallization is an effective method. A common procedure involves dissolving the crude product in a dilute aqueous ammonia solution, filtering, and then re-precipitating by adding formic or acetic acid.
Q4: Can other bases be used instead of sodium ethoxide?
A4: Yes, other bases like sodium amide in xylene have been reported for this synthesis. The choice of base and solvent can influence the reaction yield and purity.
Q5: What are the expected yields for this compound synthesis?
A5: The reported yields for this compound synthesis can vary significantly depending on the specific protocol and reaction conditions. Yields ranging from 69% to as high as 96.9% have been documented.[2][3]
Quantitative Data Presentation
The following tables summarize quantitative data from different synthetic protocols for this compound, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Reactants | Ethyl cyanoacetate, Urea, Sodium | Methyl cyanoacetate, Urea, Sodium |
| Solvent | Anhydrous Ethanol | Anhydrous Methanol |
| Reaction Time | 10-12 hours | 2 hours (reflux) |
| Reaction Temperature | Reflux | Reflux |
| Reported Yield | 69%[3] | 96.9%[2] |
| Reference | Guidechem | ChemicalBook[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl Cyanoacetate and Urea
This protocol is a general method adapted from literature sources.[3]
Materials:
-
Ethyl cyanoacetate (0.1 mol)
-
Urea (0.1 mol)
-
Sodium metal (0.2 mol)
-
Anhydrous Ethanol (290 mL)
-
Acetic Acid
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.2 mol) in anhydrous ethanol (290 mL) in a round-bottom flask equipped with a reflux condenser.
-
To the sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Acidify the reaction mixture to a pH of 6 with acetic acid. This will cause the this compound to precipitate.
-
Collect the precipitate by filtration.
-
Wash the collected solid with distilled water.
-
Dry the purified this compound in a desiccator overnight.
Protocol 2: High-Yield Synthesis of this compound from Methyl Cyanoacetate and Urea
This protocol is based on a high-yield synthesis method.[2]
Materials:
-
Methyl cyanoacetate (50 mmol)
-
Urea (50 mmol)
-
Sodium metal (100 mmol)
-
Anhydrous Methanol (50 mL)
-
Glacial Acetic Acid
Procedure:
-
In a three-necked flask, add sodium metal fragments (100 mmol) to anhydrous methanol (50 mL) and stir vigorously until the sodium is completely dissolved.
-
At room temperature, add methyl cyanoacetate (50 mmol) dropwise over 30 minutes.
-
Continue stirring at room temperature for an additional 30 minutes.
-
Add urea (50 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction to room temperature and filter to collect the precipitate.
-
Wash the filter cake with a small amount of anhydrous methanol.
-
Dissolve the washed solid in 25 mL of water and adjust the pH to neutral with glacial acetic acid.
-
Continue stirring for 2 hours.
-
Filter the resulting precipitate and dry to obtain this compound.
Visualizations
Synthesis and Byproduct Formation Pathways
The following diagrams illustrate the main synthesis pathway for this compound and a common byproduct formation pathway.
Caption: Main synthesis pathway of this compound and a common byproduct pathway.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: A troubleshooting workflow for this compound synthesis.
References
troubleshooting low yield in Mannich reactions with 6-aminouracil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields in Mannich reactions involving 6-aminouracil.
Troubleshooting Guide: Low Yields
Low yields in Mannich reactions with this compound can stem from various factors, from suboptimal reaction conditions to the inherent reactivity of the starting materials. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems in your experiments.
Q1: My Mannich reaction with this compound is resulting in a low yield or no product at all. What are the most common causes?
A1: Low or no yield in this reaction is often traced back to several key factors:
-
Suboptimal pH: The Mannich reaction is highly pH-dependent. Acidic conditions are typically required to facilitate the formation of the electrophilic iminium ion from the aldehyde and amine.[1] If the medium is too basic or neutral, the iminium ion may not form in sufficient concentration. Conversely, highly acidic conditions can lead to unwanted side reactions or polymerization.[2]
-
Poor Solubility of this compound: this compound and its derivatives can have limited solubility in common organic solvents, which can hinder the reaction rate.
-
Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity. Lower temperatures may lead to a slow or incomplete reaction, while excessively high temperatures can promote the formation of byproducts and polymers.[2]
-
Steric Hindrance: The structure of the amine and aldehyde components can influence the reaction's success. Bulky substituents on either the amine or the aldehyde can sterically hinder the formation of the Mannich base.[3]
-
Iminium Ion Instability: The intermediate iminium ion may be unstable under the reaction conditions, leading to decomposition before it can react with this compound.
Q2: I observe the formation of a significant amount of side products. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common issue. Key side reactions include:
-
Bis-adduct Formation: If the amine used is primary (R-NH2) or ammonia (NH3), the resulting Mannich base can react again with the aldehyde and another molecule of this compound, leading to the formation of bis-Mannich bases.[4] Using a secondary amine (R2NH) will yield a tertiary amine product, which cannot react further.[4]
-
Aldol-type Reactions: Formaldehyde can undergo self-condensation (aldol reaction) under basic conditions, leading to polymerization.[2]
-
Reaction at the Amino Group: While the C-5 position of this compound is the typical site of reaction, side reactions involving the 6-amino group are possible under certain conditions.
To minimize these side reactions, consider the following strategies:
-
Use a Secondary Amine: This is the most effective way to prevent the formation of bis-adducts.
-
Control the Stoichiometry: Use the reactants in equimolar amounts to reduce the likelihood of side reactions.[3]
-
Slow Addition: The slow, dropwise addition of the aldehyde to the reaction mixture can help to control the concentration of reactive intermediates and minimize polymerization.[2]
-
Optimize pH: Maintain mildly acidic conditions to favor the desired reaction pathway.
Q3: How can I optimize my reaction conditions to improve the yield?
A3: Optimization is key to achieving high yields. Here are several parameters you can adjust:
-
Solvent Selection: Experiment with different solvents to improve the solubility of this compound. Protic solvents like ethanol are commonly used.[5] In some cases, solvent-free conditions, particularly with microwave assistance, have been shown to be highly effective.[6]
-
Catalyst Choice: While the Mannich reaction can be self-catalyzed by the acidic conditions generated from an amine hydrochloride salt,[1] other catalysts can improve yields. Lewis acids and Brønsted acids have been used to catalyze Mannich reactions.[5] Task-specific ionic liquids have also been shown to be effective and reusable catalysts.[5]
-
Temperature and Reaction Time: Systematically vary the reaction temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions proceed well at room temperature, while others may require heating.[3][5]
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[6]
Frequently Asked Questions (FAQs)
Q: At which position on the this compound ring does the Mannich reaction typically occur?
A: The Mannich reaction with this compound typically occurs at the C-5 position. This is due to the nucleophilic character of this carbon, which is activated by the adjacent amino group.[6]
Q: Can I use aromatic amines in the Mannich reaction with this compound?
A: While aliphatic amines are most commonly used, aromatic amines can also be employed in Mannich-type reactions. However, their reactivity can be lower compared to aliphatic amines.[3][7]
Q: Is it possible to perform a one-pot Mannich reaction with this compound?
A: Yes, the Mannich reaction is often performed as a one-pot, three-component condensation, where the this compound, aldehyde, and amine are mixed together.[3][8]
Q: What is the role of an acidic medium in this reaction?
A: An acidic medium is crucial for the formation of the reactive electrophile, the iminium ion, from the amine and the aldehyde.[1] The reaction is often carried out using the hydrochloride salt of the amine to maintain these acidic conditions.[1]
Data on Reaction Conditions and Yields
The following tables summarize reported yields for Mannich-type reactions involving uracil derivatives under various conditions. This data can serve as a starting point for optimizing your own experiments.
| This compound Derivative | Aldehyde/Ketone | Amine/Other Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-dimethyl-6-aminouracil | Isatin | - | None | Ethanol | 80 | 4-5 | 65-77 | [6] |
| 1,3-dimethyl-6-aminouracil | 5-Bromoisatin | - | None | Ethanol | 80 | 4.2 | 75 | [6] |
| 1,3-dimethyl-6-aminouracil | 5-Nitroisatin | - | None | Ethanol | 80 | 4 | 65 | [6] |
| 1,3-dimethyl-6-aminouracil | 5,7-Dibromoisatin | - | None | Ethanol | 80 | 4 | 77 | [6] |
| 1,3-dimethyl-6-aminouracil | Isatin | - | None | Solvent-free (MW) | - | - | 90 | [6] |
| 1,3-dimethyl-6-aminouracil | 5-Bromoisatin | - | None | Solvent-free (MW) | - | - | 93 | [6] |
| 1,3-dimethyl-6-aminouracil | 5-Nitroisatin | - | None | Solvent-free (MW) | - | - | 88 | [6] |
| 1,3-dimethyl-6-aminouracil | 5,7-Dibromoisatin | - | None | Solvent-free (MW) | - | - | 90 | [6] |
| Aromatic Aldehydes | Aromatic Amines | Ketones | [C3SO3Hnhm]HSO4 | Ethanol | Room Temp | - | 81-92 | [5] |
Key Experimental Protocols
General Procedure for Mannich Reaction of 1,3-Dimethyl-6-aminouracil with Isatins (Classical Heating) [6]
-
A mixture of 1,3-dimethyl-6-aminouracil and the respective isatin derivative is prepared in ethanol.
-
The reaction mixture is heated to 80°C and stirred for 4-5 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the pure product is obtained by simple filtration of the reaction mixture.
General Procedure for Microwave-Assisted Solvent-Free Mannich Reaction [6]
-
A homogeneous mixture of 6-amino-1,3-dimethyluracil and the cyclic dicarbonyl compound is prepared.
-
The mixture is subjected to microwave irradiation.
-
The reaction progress is monitored, and upon completion, the product is isolated.
Visualizing the Process
Troubleshooting Workflow for Low Yield in Mannich Reactions
Caption: A flowchart for troubleshooting low yields in Mannich reactions.
General Mechanism of the Mannich Reaction with this compound
Caption: The two-stage mechanism of the Mannich reaction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mannich Reaction [organic-chemistry.org]
stability issues of 6-aminouracil under acidic or basic conditions
Welcome to the Technical Support Center for 6-Aminouracil. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound, particularly under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic and basic solutions?
A1: this compound is reported to exhibit high resistance to hydrolysis under both acidic and alkaline conditions.[1] However, detailed public data on its degradation kinetics across a wide pH range is limited. As a general guideline for pyrimidine derivatives, prolonged exposure to strong acidic (pH < 2) or strong basic (pH > 12) conditions, especially at elevated temperatures, may lead to degradation. For sensitive applications, it is recommended to perform a compound-specific stability study.
Q2: What are the expected degradation products of this compound?
A2: Specific degradation products of this compound under forced degradation conditions are not extensively documented in publicly available literature. For the parent compound, uracil, the reductive degradation pathway is known to proceed via dihydrouracil and 3-ureidopropionate to β-alanine, ammonia, and carbon dioxide.[2] Hydrolytic conditions could potentially lead to the opening of the pyrimidine ring. It is crucial to perform forced degradation studies coupled with analytical techniques like LC-MS to identify and characterize any potential degradants for your specific experimental conditions.
Q3: What are the ideal storage conditions for this compound?
A3: For solid this compound, it is recommended to store it in a cool, dry, and dark place.[3] Crystalline this compound is generally stable at room temperature.[3][4] For solutions, it is best to prepare them fresh. If storage is necessary, it is advisable to store aliquots in tightly sealed vials at -20°C. The pH of the solution can impact stability, with neutral to slightly acidic conditions generally being the most stable for uracil derivatives.
Q4: Is this compound sensitive to light or oxidation?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in acidic solution | Low solubility of this compound at acidic pH. | This compound is sparingly soluble in water.[3] Consider adjusting the pH closer to neutral or using a co-solvent if your experimental conditions allow. |
| Inconsistent analytical results (e.g., HPLC peak area) | Instability of the analytical method, not necessarily the compound. | Review your HPLC method for robustness. Check for issues with mobile phase pH, column temperature, or detector settings. Ensure the sample solvent is compatible with the mobile phase.[6][7] |
| Appearance of new peaks in chromatogram over time | Potential degradation of this compound or a component in the matrix. | Perform a systematic forced degradation study (see protocol below) to identify if the new peaks correspond to known degradants. Analyze a placebo/blank of your formulation to rule out matrix effects. |
| Discoloration of the solution | Possible degradation or reaction with other components in the medium. | Investigate the components of your solution for potential incompatibilities. Protect the solution from light and heat. Analyze the discolored solution by HPLC-UV/Vis to check for changes in the absorbance spectrum and the appearance of new peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound. The extent of degradation should be targeted at 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified intervals for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Also, reflux a solution of the compound at 60°C for 24 hours.
-
Analyze the samples at different time points.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at various time points.
-
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately assessing the stability of this compound.
1. Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.
-
Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve good separation between the parent compound and all degradation products. The goal is to have a resolution of >1.5 between all peaks.
3. Detection:
-
Use a Photodiode Array (PDA) or UV detector. Monitor at a wavelength where the parent compound and the degradation products have significant absorbance.
Data Presentation
Table 1: Example Data Summary for Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | Assay of this compound (%) | Number of Degradants | Major Degradant (% Area) |
| 0.1 M HCl (60°C) | 24 | 98.5 | 1 | 0.8 |
| 0.1 M NaOH (RT) | 24 | 99.2 | 0 | - |
| 3% H₂O₂ (RT) | 24 | 92.1 | 2 | 4.5 (RRT 0.8), 2.1 (RRT 1.2) |
| Thermal (70°C, solid) | 48 | 99.8 | 0 | - |
| Photolytic | 24 | 96.3 | 1 | 2.5 |
| Note: This table presents hypothetical data for illustrative purposes. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound | 873-83-6 | FA11068 | Biosynth [biosynth.com]
- 2. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 873-83-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Navigating the Challenges of 6-Aminouracil Solubility: A Technical Guide
For researchers, scientists, and professionals in drug development, the poor solubility of 6-aminouracil can present a significant hurdle in various synthetic reactions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and overcome these challenges effectively.
Troubleshooting Guide: Overcoming Poor Solubility of this compound in Reactions
Low yield, incomplete reactions, or heterogeneous reaction mixtures are common indicators of solubility issues with this compound. This guide provides a systematic approach to diagnosing and resolving these problems.
Issue: this compound is not dissolving in the chosen reaction solvent.
-
Step 1: Solvent Selection and Modification
-
Consult the solvent properties table below to select a more appropriate solvent. Polar aprotic solvents are often a good starting point.
-
Consider using a co-solvent system. For instance, a mixture of ethanol and DMSO can enhance solubility.
-
-
Step 2: Temperature Adjustment
-
Gently heating the solvent can significantly increase the solubility of this compound. It is reported to be soluble in heated DMSO.[1]
-
Always monitor for potential degradation of starting materials or products at elevated temperatures.
-
-
Step 3: Sonication
-
Utilize an ultrasonic bath to aid in the dissolution of suspended this compound particles. This can be particularly effective in combination with warming.[2]
-
-
Step 4: pH Modification
-
For reactions in aqueous or protic solvents, adjusting the pH can dramatically alter solubility. This compound is known to dissolve in aqueous ammonia (a basic solution).[3] The formation of the corresponding salt increases its solubility.
-
In acidic media, such as glacial acetic acid, the amino group can be protonated, which may also improve solubility.
-
Issue: The reaction is sluggish or incomplete despite the this compound appearing to dissolve.
-
Step 1: Re-evaluate Homogeneity
-
What appears to be a solution might be a fine suspension. Check for undissolved microparticles.
-
Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity.
-
-
Step 2: In-situ Salt Formation
-
Step 3: Consider Solvent-Free or Microwave-Assisted Conditions
-
For certain reactions, solvent-free conditions with microwave irradiation can be a highly effective alternative, bypassing solubility issues altogether and often leading to faster reaction times and higher yields.
-
Below is a troubleshooting workflow to guide your experimental approach.
Caption: A stepwise guide to troubleshooting poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound has limited solubility in many common organic solvents and is only slightly soluble in water and methanol.[1][6] Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally more effective, especially with heating.[1] It is also soluble in aqueous basic solutions, such as aqueous ammonia, and can be used in acidic solvents like glacial acetic acid for certain reactions.
Q2: Is there a comprehensive table of this compound's solubility in g/100mL for various solvents?
| Solvent | Qualitative Solubility | Notes |
| Water | Slightly soluble | Solubility increases with temperature. |
| Methanol | Slightly soluble | [1] |
| Ethanol | Sparingly soluble | Often used in reactions with a base to form the more soluble salt. |
| Dimethyl sulfoxide (DMSO) | Slightly soluble, soluble when heated | [1] A common solvent for reactions involving this compound. |
| Dimethylformamide (DMF) | Soluble | Frequently used as a solvent for reactions with this compound. |
| Acetone | Soluble | [7] |
| Chloroform | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Aqueous Ammonia (e.g., 3M) | Soluble | Used in purification by dissolving the compound and re-precipitating with acid.[3] |
| Glacial Acetic Acid | Soluble | Used as a reaction solvent. |
Q3: How can I purify this compound if it's so insoluble?
A3: A common purification method involves dissolving the crude this compound in a hot basic solution, such as 3M aqueous ammonia, followed by hot filtration to remove insoluble impurities. The this compound is then reprecipitated by neutralizing the filtrate with an acid, like 3M formic acid.[3]
Q4: Can I use a derivative of this compound with better solubility?
A4: Yes, in some cases, it may be advantageous to use a more soluble derivative. For example, N-alkylated derivatives of this compound can exhibit improved solubility in organic solvents. The choice of derivative will depend on the specific reaction and whether the modification interferes with the desired transformation.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of this compound is significantly influenced by pH. In basic conditions (high pH), the acidic protons on the uracil ring can be removed to form a more soluble anionic salt. Conversely, in acidic conditions (low pH), the amino group can be protonated to form a cationic salt, which can also enhance solubility. The relationship is visualized in the diagram below.
Caption: The influence of pH on the solubility of this compound.
Experimental Protocols
Here are detailed methodologies for key experiments where the solubility of this compound is a critical factor.
Protocol 1: Reaction in DMF with Piperidine Catalyst
This protocol is suitable for nucleophilic substitution reactions where this compound acts as a nucleophile.
-
Reaction: Coupling of this compound with a chloro-pyrimidine derivative.
-
Methodology:
-
To a round-bottom flask, add this compound (1.27 g, 10 mmol) and the 4-chlorodihydropyrimidine derivative (5 mmol).
-
Add dry Dimethylformamide (DMF) (10 mL) to the flask.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and maintain for 6 hours, with stirring. The this compound should dissolve as the reaction proceeds.
-
After cooling, the reaction mixture is triturated with water.
-
The resulting solid product is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a DMF/water mixture.[7]
-
Protocol 2: Reaction in Glacial Acetic Acid
Glacial acetic acid can serve as both a solvent and a catalyst for condensation reactions.
-
Reaction: Condensation of this compound with an α,β-unsaturated ketone.
-
Methodology:
-
In a round-bottom flask, dissolve the this compound derivative (0.01 mol) and the appropriate chalcone (0.01 mol) in glacial acetic acid (10 mL).
-
Reflux the solution for 3 hours.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The precipitated product is collected by filtration and can be recrystallized from ethanol.
-
Protocol 3: In-situ Salt Formation in Ethanol
This method is effective for reactions where the anionic form of this compound is the desired nucleophile.
-
Reaction: Synthesis of this compound (demonstrating the principle).
-
Methodology:
-
In a flask equipped with a reflux condenser, dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL) to prepare sodium ethoxide.
-
To this solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol). Although this compound is the product here, the same principle of forming the soluble sodium salt of a uracil derivative applies to its subsequent reactions.
-
Reflux the reaction mixture for 10-12 hours.
-
Cool the mixture to room temperature and neutralize with acetic acid to a pH of 6 to precipitate the product.[5]
-
Below is a workflow diagram for selecting an appropriate experimental protocol.
Caption: A decision-making workflow for selecting a suitable reaction protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 873-83-6 [chemicalbook.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:873-83-6 | Chemsrc [chemsrc.com]
- 7. This compound | CAS:873-83-6 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Scaling Up the Synthesis of 6-Aminouracil Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 6-aminouracil derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and large-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
-
Question: My reaction yield for the synthesis of this compound from ethyl cyanoacetate and urea is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: Ensure that ethyl cyanoacetate and urea are of high purity and dry. Moisture can interfere with the reaction.[2]
-
Reaction Conditions:
-
Temperature: The reaction may require optimization of the reflux temperature. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures might cause decomposition of reactants or products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may need more time to reach completion, sometimes up to 12 hours.[3][4]
-
Base Catalyst: The activity of the base (e.g., sodium ethoxide) is crucial. Ensure it is freshly prepared and used in the correct stoichiometric amount.[5]
-
-
Work-up Procedure:
-
pH Adjustment: Careful acidification is necessary to precipitate the product. The pH should be adjusted to around 6 with acetic acid.[3][4] Incorrect pH can lead to the product remaining in solution.
-
Product Loss: Analyze all aqueous layers and filter papers to ensure the product is not being lost during washing or filtration steps.
-
-
-
Question: Upon scaling up the reaction, I am observing a significant drop in yield and batch-to-batch inconsistency. What should I investigate?
Answer: Scale-up introduces new challenges related to mass and heat transfer.
-
Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Evaluate the reactor geometry and agitator design.[6]
-
Temperature Control: The larger volume may lead to uneven heating or cooling. Ensure the reactor's heating and cooling system is adequate for the scale and use multiple temperature probes to monitor for thermal gradients.[6]
-
Rate of Reagent Addition: The rate of addition of reactants can become critical on a larger scale to control the reaction exotherm and minimize side product formation.
-
Issue 2: Product Purification Challenges
-
Question: My crude this compound derivative is difficult to purify and appears discolored. What are the likely impurities and how can I remove them?
Answer: Discoloration often indicates the presence of impurities arising from side reactions or degradation.
-
Common Impurities: These can include unreacted starting materials, intermediates like cyanoacetylurea, and byproducts from over-alkylation or hydrolysis.[6]
-
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one where the product has high solubility at high temperatures and low solubility at room temperature, while impurities remain in solution.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography can be employed. A careful selection of the eluent system is crucial for good separation.[2]
-
Washing: Thoroughly washing the crude product with appropriate solvents (e.g., water, ethanol) can remove some impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing the this compound core?
-
Q2: How critical are anhydrous conditions for the synthesis?
-
A2: While the reaction can tolerate small amounts of moisture, using anhydrous solvents and dry reagents is highly recommended to maximize yield and minimize the formation of hydrolysis-related byproducts.
-
-
Q3: Can microwave irradiation be used to improve the reaction?
-
A3: Yes, microwave-assisted synthesis has been reported to significantly reduce reaction times and, in some cases, improve yields for the synthesis of this compound derivatives.[4]
-
-
Q4: What are the key safety precautions to consider when scaling up this synthesis?
-
A4: When scaling up, pay close attention to the exothermic nature of the reaction, especially during the addition of reagents. Ensure adequate cooling capacity and pressure relief systems are in place. Handle sodium metal and sodium ethoxide with extreme care as they are highly reactive and corrosive.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from ethyl cyanoacetate and urea.
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (0.1 mol) in anhydrous ethanol (290 mL).
-
To this solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 10-12 hours with stirring.
-
After the reflux period, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding glacial acetic acid until the pH reaches approximately 6. This will cause the product to precipitate.
-
Collect the precipitate by filtration and wash it thoroughly with distilled water.
-
Dry the product in a desiccator overnight to obtain this compound. The expected yield is around 69%.[3][4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method A | Method B |
| Starting Materials | Ethyl cyanoacetate, Urea, Sodium | Methyl cyanoacetate, Urea, Sodium |
| Solvent | Anhydrous Ethanol | Anhydrous Methanol |
| Reaction Time | 10-12 hours | 3 hours |
| Reaction Temperature | Reflux | Reflux |
| Yield | 69% | 96.9%[3] |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Signaling Pathway Inhibition by Pyrimidine Derivatives
This compound derivatives are precursors to a variety of heterocyclic compounds, some of which have been investigated as kinase inhibitors. For example, fused pyrimidine systems, which can be synthesized from this compound derivatives, are known to inhibit the Epidermal Growth Factor Receptor (EGFR) and B-Raf, key proteins in cancer-related signaling pathways.[2][6]
Caption: Inhibition of EGFR and B-Raf signaling pathways by pyrimidine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Aminouracil and 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminouracil and 6-aminouracil, structural isomers of the pyrimidine base uracil, serve as versatile precursors in the synthesis of a vast array of heterocyclic compounds.[1] Their ability to function as both nucleophiles and electrophiles makes them valuable building blocks in medicinal chemistry for developing novel therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[2][3] While structurally similar, the position of the amino group—at the C5 or C6 position of the pyrimidine ring—profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an objective comparison of the reactivity of 5-aminouracil and this compound, supported by experimental findings and theoretical insights to aid researchers in selecting the appropriate isomer for their synthetic strategies.
Physicochemical and Structural Properties
The distinct placement of the amino group leads to differences in the physical and chemical properties of the two isomers. A summary of their key properties is presented below.
| Property | 5-Aminouracil | This compound |
| CAS Number | 932-52-5[4] | 873-83-6[5] |
| Molecular Formula | C₄H₅N₃O₂[4] | C₄H₅N₃O₂[5] |
| Molecular Weight | 127.10 g/mol [4] | 127.10 g/mol [5] |
| Melting Point | >300 °C[6] | ≥360 °C[7] |
| pKa | 3.76 (Predicted)[8] | 3.76 (Predicted)[8] |
| Appearance | Yellow solid[6] | White to off-white crystalline powder[8] |
| Solubility | Soluble in DMSO, Acetone[9] | Sparingly soluble in water[8] |
Comparative Reactivity Analysis
The primary difference in reactivity stems from the electronic influence of the amino group on the pyrimidine ring. The position of this electron-donating group dictates the primary nucleophilic sites and the types of reactions each isomer readily undergoes.
A conceptual diagram will be generated here to illustrate the different nucleophilic sites on 5-aminouracil (N5) and this compound (C5 and N6). Caption: Key nucleophilic centers in 5-aminouracil and this compound.
This compound: A Dual Nucleophile
This compound is characterized by two primary reactive centers for nucleophilic attack: the exocyclic amino group (a "hard" nucleophile) and the C5 carbon (a "soft" nucleophile).[10] The amino group at the C6 position strongly activates the C5 position, making it highly susceptible to attack by electrophiles.
-
Reactivity at C5: This is the most significant feature of this compound's reactivity. The electron-rich C5 atom readily attacks soft electrophiles. For instance, in reactions with aldehydes or α,β-unsaturated ketones (chalcones), the initial nucleophilic attack occurs from the C5 position.[4][10] This reactivity is foundational for synthesizing fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are of significant pharmacological interest.[4][5]
-
Reactivity at N6: The exocyclic amino group can also act as a nucleophile, particularly with "hard" electrophiles like acyl chlorides.[6]
A notable example of the C5 position's high reactivity is its behavior under diazotization conditions. Instead of forming a diazonium salt at the 6-amino group, nitrosylating agents attack the C5 position.[8] However, it reacts readily with benzenediazonium ions at the C5 position to yield 6-amino-5-phenylazouracil derivatives, further highlighting the nucleophilicity of this carbon.[8]
5-Aminouracil: An Enamine-like Nucleophile
In 5-aminouracil, the amino group is attached to the C5 of the C5-C6 double bond, creating an enamine-like system. This configuration makes the exocyclic amino group (N5) the primary nucleophilic center.
-
Reactivity at N5: The lone pair of electrons on the N5 nitrogen is readily available for reaction. This is demonstrated in its reaction with electrophiles like ethyl cyanoacetate, where the N5 atom attacks the carbonyl carbon to initiate cyclization, affording pyrazolo-pyrimidine derivatives in high yield (90%).[2] It also readily reacts with isothiocyanates to form thiourea derivatives.[2]
-
Radical Reactions: 5-Aminouracil is an effective inhibitor of peroxyl radicals. Experimental and theoretical studies suggest the mechanism involves hydrogen atom abstraction from the amino group, showcasing a different facet of its reactivity.[3][11]
Unlike this compound, the C5 position in 5-aminouracil is already substituted, and there is no evidence of the C6 position exhibiting significant nucleophilic character. Its reactivity is therefore more conventionally centered on the exocyclic amine.
Experimental Protocols and Representative Reactions
The distinct reactivity profiles of 5- and this compound dictate their synthetic applications. Below are detailed protocols for representative reactions that highlight these differences.
Protocol 1: Synthesis of a Fused Heterocycle from this compound
This protocol details the synthesis of a 5,7-diaryl-5,8-dihydropyrido[2,3-d]pyrimidine via the reaction of this compound with an α,β-unsaturated ketone (chalcone), showcasing the nucleophilic character of the C5 position.[4]
Caption: Experimental workflow for synthesizing a fused pyrimidine from this compound.
Methodology:
-
A solution of this compound (0.01 mol) and the appropriate chalcone (0.01 mol) in glacial acetic acid (10 ml) is prepared in a round-bottom flask.[4]
-
The reaction mixture is refluxed for 3 hours.[4]
-
After reflux, the mixture is cooled to room temperature and then poured onto crushed ice.[4]
-
The precipitate that forms is collected by filtration.
-
The crude product is purified by crystallization from ethanol to yield the final 5,7-diaryl-5,8-dihydropyrido[2,3-d]pyrimidine.[4]
Note: The use of an acidic catalyst like acetic acid favors the formation of the dihydro derivatives, whereas basic catalysts tend to yield the oxidized pyridopyrimidine product.[5]
Protocol 2: Synthesis of a Fused Heterocycle from 5-Aminouracil
This protocol describes the synthesis of a pyrazolo-pyrimidine derivative, initiated by the nucleophilic attack of the 5-amino group on an electrophile.[2]
Methodology:
-
A mixture of 5-aminouracil (1 mmol) and ethyl cyanoacetate (1 mmol) is subjected to microwave (MW) irradiation under neat (solvent-free) conditions for 5 minutes. This affords 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide in 90% yield.[2]
-
The intermediate product is then dissolved in ethanol.
-
Benzaldehyde and a catalytic amount of piperidine are added to the solution.
-
The mixture is again heated under microwave irradiation to yield the corresponding arylidene derivative (88% yield), which subsequently cyclizes to form the aminopyrazole product.[2]
The mechanism involves the initial attack of the lone pair of the nitrogen of 5-aminouracil on the carbonyl group of ethyl cyanoacetate.[2] This highlights a classic nucleophilic reaction pathway for the N5 amine.
Caption: Dominant reaction pathways for 5-aminouracil vs. This compound.
Conclusion
The reactivity of 5-aminouracil and this compound is fundamentally dictated by the position of the amino substituent.
-
This compound is a versatile building block distinguished by a highly nucleophilic C5 position, making it exceptionally useful for Michael additions and condensation reactions with α,β-unsaturated systems to build complex, fused heterocyclic scaffolds.
-
5-Aminouracil behaves as a more traditional enamine, with its reactivity centered on the exocyclic N5 amino group, making it ideal for syntheses initiated by nucleophilic attack from the nitrogen atom, such as acylation and reactions with carbonyl compounds.
A thorough understanding of these distinct reactivity profiles is crucial for researchers in synthetic and medicinal chemistry, enabling the rational design of synthetic routes to novel molecules with desired pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
Unraveling the Reaction Mechanisms of 6-Aminouracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
6-Aminouracil, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of fused pyrimidine derivatives with significant biological and pharmacological activities. Understanding the underlying reaction mechanisms is paramount for optimizing synthetic routes and designing novel therapeutic agents. This guide provides a comparative analysis of proposed reaction mechanisms for this compound, supported by available experimental data, to aid researchers in this endeavor.
Key Reaction Pathway: Reaction with α,β-Unsaturated Ketones
A prominent reaction of this compound involves its condensation with α,β-unsaturated ketones (chalcones) to yield pyridopyrimidine and dihydropyridopyrimidine derivatives. The course of this reaction is significantly influenced by the catalytic conditions, leading to different product distributions.
Proposed Mechanism 1: Acid-Catalyzed Michael Addition-Cyclization
Under acidic conditions, the reaction is proposed to proceed through a series of steps initiated by the activation of the α,β-unsaturated ketone.
Experimental Evidence: The product distribution is highly dependent on the nature of the catalyst. Acidic catalysts have been shown to favor the formation of the dihydro derivatives, while basic catalysts tend to promote the formation of the fully aromatized pyridopyrimidines.[1] This observation supports the idea that the catalyst plays a crucial role in the reaction pathway. The structures of the final products are typically confirmed using spectroscopic methods such as 1H and 13C NMR spectroscopy.[1]
Logical Workflow for Acid-Catalyzed Reaction:
Caption: Proposed acid-catalyzed reaction pathway of this compound.
Proposed Mechanism 2: Domino Aza-Michael Reaction
In the presence of secondary amines, a domino aza-Michael reaction has been proposed. This pathway involves the initial reaction of the aldehyde with this compound, followed by an attack of the amine.
Experimental Evidence: The structure of the final pyrimido[4,5-d]pyrimidine products has been confirmed by mass spectral analysis of the reaction mixture.[2] While this confirms the overall transformation, direct evidence for the proposed intermediates is not yet available.
Logical Workflow for Domino Aza-Michael Reaction:
References
A Comparative Study of Catalysts for 6-Aminouracil Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts employed in the condensation reactions of 6-aminouracil, a critical precursor in the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The selection of an appropriate catalyst is paramount for achieving high yields, short reaction times, and mild reaction conditions, thereby optimizing the synthesis of target molecules for drug discovery and development. This document presents a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of experimental workflows and reaction mechanisms to aid in catalyst selection and experimental design.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in various condensation reactions involving this compound. It is important to note that direct comparison is challenging due to the variation in reaction types, substrates, and conditions. However, this compilation provides valuable insights into the efficacy of different catalytic systems.
| Catalyst | Reaction Type | Substrates | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | Condensation | 6-Amino-1,3-dimethyluracil, Substituted Aldehyde | 1:1 Ethanol:Water, Room Temperature | 2-5 hours | Not specified in abstract, product precipitates | [1] |
| FeCl₃·6H₂O | Domino Reaction | 6-Aminouracils, Aldehydes, Water | Water, Benign Conditions | Not Specified | Efficiently synthesized | [2] |
| nano-MgO | Multicomponent Reaction | 6-Amino-uracil/thiouracil, Aryl aldehydes, Malononitrile | Water, Heating | Not Specified | Good to excellent yields | [3] |
| SBA-15-Pr-SO₃H | Multicomponent Reaction | This compound, Activated nitrile, Aryl aldehydes | Solvent-free, Heating | Not Specified | Improved yields | [3] |
| Piperidine | Condensation | This compound, 4-Chlorodihydropyrimidine derivative | Dry DMF, Reflux | 6 hours | Not specified in abstract | [4] |
| None (Visible Light) | Sulfenylation | 6-Aminouracils, Thiols | DMSO, Room Temperature, 20W CFL | Not Specified | 59-94% | [5] |
| Basic Catalysts | Condensation | This compound derivatives, α,β-Unsaturated ketones | Not Specified | Not Specified | Decreased yields of dihydro derivatives | [6][7] |
| Acidic Catalysts | Condensation | This compound derivatives, α,β-Unsaturated ketones | Not Specified | Not Specified | Increased yields of dihydro derivatives | [6][7] |
Experimental Protocols
Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of Bis(6-amino-1,3-dimethyluracil-5-yl)methane Derivatives[1]
-
Materials: 6-Amino-1,3-dimethyluracil, Substituted Aldehyde (e.g., Benzaldehyde), Ceric Ammonium Nitrate (CAN), Ethanol (EtOH), Distilled Water.
-
Procedure:
-
In a round-bottom flask, dissolve 6-amino-1,3-dimethyluracil (2.0 mmol) and the substituted aldehyde (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
To this solution, add ceric ammonium nitrate (10 mol%, 0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-5 hours), the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold aqueous ethanol.
-
Recrystallize the product from ethanol to obtain the pure bis(6-amino-1,3-dimethyluracil-5-yl)methane derivative.
-
nano-MgO Catalyzed Synthesis of Tetrahydropyrido[2,3-d]pyrimidine Analogs[3]
-
Materials: 6-Amino-uracil/thiouracil or their N,N-dimethyl derivatives, Aryl aldehydes, Malononitrile, nano-MgO, Water.
-
Procedure:
-
Combine 6-amino-uracil/thiouracil or their N,N-dimethyl derivatives, an aryl aldehyde, and malononitrile in water.
-
Add a catalytic amount of nano-MgO.
-
Heat the reaction mixture.
-
Monitor the reaction until completion.
-
Isolate and purify the resulting tetrahydropyrido[2,3-d]pyrimidine product.
-
FeCl₃·6H₂O Catalyzed Synthesis of 5-Alkyl/Arylidenebarbituric Acids[2]
-
Materials: 6-Aminouracils, Aldehydes, FeCl₃·6H₂O, Water.
-
Procedure:
-
A domino reaction is performed with 6-aminouracils, water, and aldehydes.
-
The reaction is catalyzed by iron chloride (FeCl₃·6H₂O).
-
Water serves as both the solvent and a reactant.
-
The reaction proceeds under benign conditions to yield 5-alkyl/arylidenebarbituric acids.
-
Visible-Light-Promoted Catalyst-Free Sulfenylation of 6-Aminouracils[5]
-
Materials: this compound or its derivatives, Thiols, Dimethyl sulfoxide (DMSO).
-
Equipment: Compact fluorescent light (CFL, 20 W).
-
Procedure:
-
In an open reaction vessel, dissolve the this compound derivative and the thiol in dimethyl sulfoxide.
-
Irradiate the mixture with a 20 W compact fluorescent light at room temperature.
-
The sulfenylation occurs at the 5-position of the this compound.
-
Isolate the product, which is obtained in 59-94% yield.
-
Visualizations
Experimental Workflow for Catalyst Screening
Caption: General experimental workflow for screening catalysts in this compound condensation.
Plausible Mechanism for nano-MgO Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines
Caption: Plausible mechanism for the nano-MgO catalyzed synthesis of pyrido[2,3-d]pyrimidines.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 4. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 5. Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 6-Aminouracil and Its Derivatives: A Guide for Researchers
Introduction: 6-Aminouracil, a pyrimidine derivative, serves as a versatile scaffold in medicinal chemistry and drug development due to its inherent biological activities and its utility as a synthetic precursor for a wide range of heterocyclic compounds. Its derivatives have demonstrated a spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibiting activities. This guide provides a comparative analysis of the spectroscopic characteristics of this compound and several of its key derivatives, offering researchers a valuable resource for compound identification and characterization. The presented data, compiled from various scientific sources, is supplemented with detailed experimental protocols and a workflow diagram for the synthesis and evaluation of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives, providing a basis for comparison.
Table 1: UV-Visible and Infrared Spectroscopic Data
| Compound | UV-Vis λmax (nm) (Solvent) | IR Characteristic Peaks (cm⁻¹) |
| This compound | 258 (H₂O) | 3454, 3159 (-NH), 1740 (C=O), 1548 (C=C)[1] |
| 1,3-Dimethyl-6-aminouracil | Not specified | Not specified |
| 6-Amino-5-(4-nitrophenylazo)uridine | 397 (MeOH) | Not specified |
| 5-(p-Tolylazo)-6-aminouracil | Not specified | 3140 (-NH), 3024, 3018 (Aro.-CH), 2921 (Aliph.-CH), 1773, 1723 (C=O), 1548 (C=C)[1] |
| 5-(p-Anisylazo)-6-aminouracil | Not specified | Not specified |
| 5-(p-Chlorophenylazo)-6-aminouracil | Not specified | 3454, 3217 (-NH), 1715 (C=O), 1631 (C=C)[1] |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | Uracil Ring Protons | Amino/Amide Protons | Substituent Protons |
| This compound | DMSO-d₆ | 4.426 (C5-H) | 9.9 (N1-H), 6.16 (N3-H) | - |
| 6-Aminouridine | DMSO-d₆ | 4.58 (C5-H) | 10.47 (N3-H), 6.87 (-NH₂) | 6.18 (H-1'), 5.50, 5.24, 5.03 (Sugar OH), 4.37, 4.04-3.98, 3.83-3.79, 3.64-3.55 (Sugar H)[2] |
| N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | DMSO-d₆ | - | 8.58 (CONH), 6.54 (NH₂) | 7.38–7.33, 7.32–7.27, 7.21 (Aromatic-H), 3.59 (CH₂), 3.31, 3.11 (CH₃)[3] |
| N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide | DMSO-d₆ | - | 10.43 (N1-H), 8.68 (CONH), 5.99 (NH₂) | 7.58, 7.50–7.37 (Aromatic-H & Vinyl-H), 6.83 (Vinyl-H), 3.74 (CH₂), 1.06 (CH₃)[3] |
| 1-Butyl-6-methyluracil | DMSO-d₆ | 5.550 (C5-H) | 10.131 (N3-H) | 3.759 (N1-CH₂), 2.234 (C6-CH₃), 1.55-1.63 (N1-CH₂CH₂), 1.344 (CH₂CH₃), 0.918 (CH₂CH₃)[4] |
| 6-(Furan-2-ylmethyleneamino)pyrimidine-2,4(1H,3H)-dione | DMSO-d₆ | 7.95 (C5-H) | 10.22 (N3-H), 9.86 (N1-H) | 7.30 (Arylidine-CH), 6.21, 5.89, 4.85 (Furyl-H)[5] |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | Uracil Ring Carbons | Substituent Carbons |
| 6-Aminouridine | DMSO-d₆ | 162.4 (C4), 155.7 (C2), 151.3 (C6), 76.9 (C5) | 87.7 (C1'), 85.0 (C4'), 69.6 (C2'), 69.5 (C3'), 60.4 (C5')[2] |
| N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | DMSO-d₆ | 159.3 (C6), 152.0 (C2), 150.5 (C4), 87.5 (C5) | 170.7 (CON), 136.5, 129.2, 128.0, 126.1 (Aromatic-C), 42.0 (CH₂), 30.0, 27.5 (CH₃)[3] |
| N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide | DMSO-d₆ | 160.3 (C6), 149.7 (C2), 149.5 (C4), 87.4 (C5) | 164.9 (CON), 138.8, 135.0, 129.4, 129.0, 127.4, 122.4 (Aromatic-C & Vinyl-C), 34.4 (N3-CH₂), 13.2 (CH₃)[3] |
| 1-Butyl-6-methyluracil | DMSO-d₆ | 163.36 (C4), 153.95 (C6), 151.65 (C2), 101.88 (C5) | 44.17 (N1-CH₂), 30.85 (N1-CH₂CH₂), 19.68 (C6-CH₃ & CH₂CH₃), 13.62 (CH₂CH₃)[4] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | EI | 127 [M]⁺ | 84, 68, 43 |
| N⁶-DMF-6-aminouracil | ESI-HRMS | 205.0696 [M+Na]⁺ | Not specified |
| 6-Aminouridine | ESI-HRMS | 282.0698 [M+Na]⁺ | Not specified |
| 1,3,5,7-Tetramethyl-1H,5H-9,10-dihydro-spiro[pyrido[2,3-e:4,5-d]pyrimidine-9.3′-indoline]-2,2′,4,6,8-pentaone | EI | 457 [M]⁺ | 456 |
| 1,3,5,7-Tetramethyl-1H,5H-9,10-dihydro-spiro[pyrido[2,3-e:4,5-d]pyrimidine-9.3′-5′-bromoindoline]-2,2′,4,6,8-pentaone | EI | Not specified | 473, 348, 346, 321, 261[6] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives, based on common laboratory practices.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, water, or DMSO). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the sample over the desired wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Background Spectrum: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Method Development:
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Select the appropriate mass analysis mode (e.g., full scan, selected ion monitoring).
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to obtain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments.
-
Synthesis and Biological Evaluation Workflow
The development of novel this compound derivatives typically follows a structured workflow from initial synthesis to biological characterization. The following diagram illustrates this general process.
Caption: General workflow for the development of this compound derivatives.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives, which is crucial for their synthesis, characterization, and further development as potential therapeutic agents. The provided data and protocols aim to assist researchers in their ongoing efforts to explore the chemical and biological landscape of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 4. jppres.com [jppres.com]
- 5. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 6-Aminouracil by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 6-aminouracil is a critical step. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides a comparative analysis of HPLC with other potential analytical methods for purity assessment, supported by representative experimental data and detailed protocols.
During the synthesis of this compound, various impurities can emerge, including unreacted starting materials, byproducts from side reactions, and degradation products. Rigorous analytical validation is essential to ensure these impurities are monitored and controlled within acceptable limits.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC is a particularly suitable method.
Experimental Protocol: Reversed-Phase HPLC
This protocol is a representative method for the purity analysis of this compound.
-
Chromatographic System:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Formic Acid), for example, in a 20:80 (v/v) isocratic elution.[1] For Mass-Spec compatible applications, formic acid is a suitable modifier.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm.[1]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.[1]
-
Sample Solution: Prepare the synthesized this compound sample to be tested at the same concentration as the standard solution using the same diluent.[1]
-
Impurity Standard: If known impurities are available, prepare a stock solution to confirm their retention times.[1]
-
Comparison of Analytical Methods
While HPLC is a dominant technique, other methods can also be employed for purity assessment. Below is a comparison of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE).
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns and higher pressure for separation. | Separation based on the differential migration of analytes on a thin layer of adsorbent material. | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. |
| Resolution | High | Very High | Low to Moderate | Very High |
| Analysis Time | Moderate (15-30 min) | Fast (1-10 min)[3] | Fast (for qualitative screening) | Very Fast (typically < 15 min) |
| Sensitivity | Good | Excellent | Moderate | Excellent |
| Quantitative Accuracy | High | High | Semi-quantitative to Quantitative (with densitometry) | High |
| Solvent Consumption | High | Low[3] | Low | Very Low |
| Cost (Instrument) | Moderate | High | Low | Moderate |
| Ease of Use | Requires trained personnel | Requires trained personnel | Relatively simple | Requires trained personnel |
| Hypothetical Purity of this compound (%) | 99.2 | 99.3 | >98 (visual estimation) | 99.4 |
| Hypothetical Major Impurity Detected (%) | 0.5 | 0.45 | 0.7 (visual estimation) | 0.35 |
Logical Relationship for Purity Assessment
Caption: Logical workflow for the synthesis, purification, and purity assessment of this compound.
Alternative Analytical Techniques
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that utilizes smaller stationary phase particles (typically < 2 µm) and higher pressures.[3] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for high-throughput screening.[3] The primary drawbacks are the higher cost of instrumentation and the need for very clean samples to avoid column clogging.
-
Thin-Layer Chromatography (TLC): TLC is a simpler, less expensive, and rapid technique that can be used for qualitative or semi-quantitative purity assessment. It is excellent for monitoring the progress of a reaction or for a quick purity check. For quantitative analysis, a densitometer is required, and the accuracy and precision are generally lower than that of HPLC.
-
Capillary Electrophoresis (CE): CE offers very high separation efficiency and resolution, particularly for charged molecules. It requires minimal sample and solvent, making it a cost-effective and environmentally friendly technique. CE can be a powerful alternative to HPLC for purity determination, especially for resolving closely related impurities.
Conclusion
The choice of analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. HPLC provides a robust, reliable, and accurate method suitable for most research and quality control laboratories. For higher throughput and enhanced sensitivity, UPLC is a superior alternative, albeit with a higher initial investment. TLC serves as a valuable tool for rapid, qualitative screening, while Capillary Electrophoresis offers a high-resolution alternative with low solvent consumption. For regulatory submissions and comprehensive quality control, a validated HPLC or UPLC method is generally preferred.
Experimental Workflow for HPLC Purity Assessment
Caption: Step-by-step workflow for the purity determination of this compound using HPLC.
References
A Comparative Guide to the Biological Activity of 6-Aminouracil Derivatives
Derivatives of 6-aminouracil, a pyrimidine-based scaffold, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These compounds have been extensively explored as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative analysis of the performance of various this compound derivatives against established standards, supported by experimental data and detailed protocols.
Anticancer Activity: A Competitive Edge
Numerous studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. Their performance is often benchmarked against standard chemotherapeutic drugs such as Doxorubicin and 5-Fluorouracil (5-FU).
One area of promise is in their in vivo activity. For instance, 1,3-Dimethyl-5-cinnamoyl-6-aminouracil has shown significant efficacy against P388 leukemia in mouse models, achieving a % T/C (percentage of treated versus control lifespan) of 124.[1][2] This value is comparable to the activity criteria for established drugs like Doxorubicin, 5-FU, and Cyclophosphamide, which are generally considered active with a % T/C value of ≥ 125.[1]
In vitro studies further substantiate their anticancer potential. When tested against the PC-3 human prostate cancer cell line, several this compound derivatives demonstrated notable cytotoxicity. For example, a phenyl thiourea derivative exhibited 82.3% inhibition, significantly outperforming the standard drug doxorubicin, which showed 18.7% inhibition in the same assay.[3][4] Other derivatives, such as those with furan rings attached through an amino bridge, showed moderate to high activity with IC₅₀ values in the low micromolar range.[5]
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Model/Cell Line | Quantitative Metric | Standard Drug | Standard's Metric | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | % T/C = 124 | Doxorubicin, 5-FU | % T/C ≥ 125 | [1][2] |
| Phenyl thiourea derivative (17) | PC-3 (Prostate) | 82.3% inhibition | Doxorubicin | 18.7% inhibition | [3][4] |
| Furan-bridged derivative (5a) | PC-3 (Prostate) | IC₅₀ = 7.02 µM | Doxorubicin | IC₅₀ = 0.93 µM | [5] |
| Furan-bridged derivative (5b) | PC-3 (Prostate) | IC₅₀ = 8.57 µM | Doxorubicin | IC₅₀ = 0.93 µM | [5] |
| Chloroacetyl derivative (4) | PC-3 (Prostate) | IC₅₀ = 21.21 µM | Doxorubicin | IC₅₀ = 0.93 µM | [5] |
| Salicylideneuracil derivative (6ASU-8) | PC-3 (Prostate) | IC₅₀ = 1.53 µM | Doxorubicin | IC₅₀ = 3.77 µM | [6] |
The proposed mechanism for some of these derivatives involves their ability to intercalate with DNA, a hypothesis supported by their extended planar conformation which allows for stacking interactions between the nucleic bases of DNA.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. [PDF] Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition | Semantic Scholar [semanticscholar.org]
- 5. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. researchgate.net [researchgate.net]
Confirming the Molecular Architecture of 6-Aminouracil Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural confirmation of 6-aminouracil and its derivatives, compounds of significant interest in medicinal chemistry. Experimental data and detailed protocols are presented to assist in the selection of the most appropriate analytical technique.
The precise arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are critical factors influencing its physical, chemical, and biological properties. For this compound and its derivatives, which are explored for their potential as therapeutic agents, accurate structural confirmation is a non-negotiable aspect of the research and development process. While X-ray crystallography stands as the gold standard for providing definitive three-dimensional structural information, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary and often more readily accessible data for structural elucidation.
At a Glance: Method Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) | Solid, Liquid, or Gas |
| Sample Requirement | High-purity single crystal (0.1-0.5 mm) | 2-5 mg dissolved in deuterated solvent | Micrograms to nanograms | Milligrams |
| Data Complexity | High, requires specialized software for analysis | Moderate to high, requires interpretation of chemical shifts and coupling constants | Moderate, requires analysis of mass-to-charge ratios and fragmentation | Low to moderate, requires correlation of absorption bands to functional groups |
| Analysis Time | Days to weeks (including crystal growth) | Minutes to hours | Minutes | Minutes |
In-Depth Analysis: Performance and Experimental Data
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides unparalleled detail of the molecular structure. By diffracting X-rays through a crystalline sample, the precise coordinates of each atom in the crystal lattice can be determined.
Experimental Data for this compound and a Derivative:
| Compound | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Resolution |
| This compound | 665371 | Monoclinic | P2₁/n | 4.54 | 12.01 | 9.75 | 90 | 97.4 | 90 | High |
| 6-Amino-1,3-dimethyluracil | 776127 | Monoclinic | P2₁/c | 7.98 | 11.02 | 8.99 | 90 | 109.8 | 90 | High |
CCDC: Cambridge Crystallographic Data Centre
This data offers a definitive and highly detailed picture of the molecular geometry and intermolecular interactions, which is crucial for understanding the solid-state properties and for computational modeling studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structure Elucidation in Solution
NMR spectroscopy probes the chemical environment of atomic nuclei (typically ¹H and ¹³C). It provides valuable information about the connectivity of atoms and the relative positions of different functional groups in a molecule when it is in a dissolved state.
¹H and ¹³C NMR Data for this compound Derivatives:
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-Aminouridine | DMSO-d₆ | 10.47 (s, 1H), 6.87 (s, 2H), 6.18 (d, 1H), 5.50 (t, 1H), 5.24 (d, 1H), 5.03 (d, 1H), 4.58 (d, 1H), 4.37 (dd, 1H), 4.04-3.98 (m, 1H), 3.83-3.79 (m, 1H), 3.64-3.55 (m, 2H) | 162.4, 155.7, 151.3, 87.7, 85.0, 76.9, 69.6, 69.5, 60.4 |
| N⁶-DMF-6-aminouracil | DMSO-d₆ | 10.43 (s, 1H), 10.38 (s, 1H), 8.08 (s, 1H), 4.89 (d, 1H), 3.07 (s, 1H), 2.94 (s, 1H) | 165.0, 160.5, 156.7, 151.7, 81.5, 40.3, 34.3 |
Data sourced from a study on chromophoric nucleoside analogues.[1]
NMR is instrumental in confirming that the core structure of the starting material is maintained throughout a synthetic route and for identifying the position of substitutions.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique that provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.
Mass Spectrometry Data for this compound:
| Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | 127 | 99, 84, 68, 43 |
The fragmentation pattern serves as a fingerprint for the molecule. For instance, the loss of CO (28 Da) or HNCO (43 Da) are common fragmentation pathways for uracil and its derivatives, and observing these losses can support a proposed structure.
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying the presence of specific functional groups.
Characteristic FTIR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3400 - 3200 |
| C=O stretch (amide) | 1700 - 1650 |
| N-H bend (amine) | 1650 - 1580 |
| C=C stretch (ring) | 1600 - 1475 |
FTIR is a rapid and straightforward method to confirm the presence of key functional groups in the synthesized products, such as the amino and carbonyl groups in this compound derivatives.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The ideal crystal should be 0.1-0.5 mm in all dimensions, transparent, and free of cracks or defects.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 2-5 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The ¹H and/or ¹³C NMR spectra are acquired. Key parameters include the number of scans, relaxation delay, and pulse width.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: The mixture is placed in a pellet die, and pressure is applied using a hydraulic press to form a transparent pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment is collected.
-
Sample Analysis: The KBr pellet is placed in the sample holder of the FTIR instrument, and the infrared spectrum is recorded.
Visualizing the Workflow
Caption: Workflow for the synthesis and structural confirmation of this compound products.
Caption: Logical relationship between structural questions and analytical techniques.
Conclusion
X-ray crystallography remains the unequivocal method for determining the absolute three-dimensional structure of this compound products, providing a level of detail that is unattainable by other techniques. However, its requirement for high-quality single crystals can be a significant bottleneck. Spectroscopic methods, including NMR, MS, and FTIR, serve as essential and highly valuable complementary techniques. They are often more rapid, require less sample preparation, and can provide a wealth of information to confirm the identity, purity, and key structural features of a compound in various states. For a comprehensive and robust structural confirmation, a combined approach utilizing both X-ray crystallography and a suite of spectroscopic techniques is the most rigorous and recommended strategy in the development of novel this compound-based compounds.
References
A Comparative Guide to the Kinetic Studies of 6-Aminouracil Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 6-aminouracil and related compounds with hydroxyl (•OH) and sulfate (SO₄•⁻) radicals. Understanding these reaction rates is crucial for applications in drug development, environmental science, and radiation chemistry, where the oxidative degradation of biomolecules is a key consideration. Due to the limited availability of direct kinetic data for this compound, this guide utilizes data from structurally similar compounds, namely uracil and 6-methyluracil, to provide a valuable comparative framework.
Quantitative Data Summary
The following table summarizes the second-order rate constants for the reactions of uracil and its derivatives with hydroxyl and sulfate radicals. This data is essential for comparing the reactivity of these compounds with two of the most important radical species in aqueous environments.
| Compound | Radical Species | Rate Constant (M⁻¹ s⁻¹) | Experimental Method | Reference |
| Uracil | •OH | (5.0 - 6.5) x 10⁹ | Pulse Radiolysis | [1] |
| 2-Aminopyrimidine | •OH | (2.76 ± 0.06) x 10⁹ | Pulse Radiolysis | [2] |
| 1-Methyluracil | SO₄•⁻ | 3.3 x 10⁹ | Pulse Radiolysis | [3] |
| 3-Methyluracil | SO₄•⁻ | 1.6 x 10⁹ | Pulse Radiolysis | [3] |
| 5-Methyluracil (Thymine) | SO₄•⁻ | 3.1 x 10⁹ | Pulse Radiolysis | [3] |
| 6-Methyluracil | SO₄•⁻ | 2.5 x 10⁹ | Pulse Radiolysis | [3] |
Experimental Protocols
The determination of reaction rate constants for these fast radical reactions requires specialized techniques. The most common and reliable methods are detailed below.
1. Pulse Radiolysis
Pulse radiolysis is a powerful technique used to study the kinetics of fast reactions involving transient species like radicals.[1][3][4][5][6][7]
-
Principle: A short, intense pulse of high-energy electrons is directed at an aqueous solution containing the compound of interest. This pulse generates a high concentration of primary radicals (e.g., •OH, e⁻aq, H•) in a very short time (nanoseconds to microseconds).
-
Radical Generation:
-
Hydroxyl Radicals (•OH): In N₂O-saturated solutions, hydrated electrons (e⁻aq) are converted to •OH radicals, making •OH the predominant reactive species.
-
Sulfate Radicals (SO₄•⁻): Sulfate radicals are typically generated by the reaction of hydrated electrons with persulfate ions (S₂O₈²⁻) or by the flash photolysis of persulfate solutions.[3]
-
-
Detection: The transient species formed during the reaction, including the radical adducts of the target molecule, are monitored in real-time using fast absorption spectroscopy. The change in absorbance at a specific wavelength corresponding to the transient species is recorded as a function of time.
-
Kinetic Analysis: By analyzing the formation or decay kinetics of the transient species at different concentrations of the target molecule, the second-order rate constant for the reaction can be determined.
2. Competition Kinetics
This is a relative rate method where the reaction rate of a target compound with a radical is determined by comparing its reaction rate with that of a reference compound whose reaction rate constant is already known.[1][5]
-
Principle: The target compound and a reference compound compete for the same radical species. The relative depletion of the two compounds is measured over time.
-
Procedure:
-
A solution containing the target compound, the reference compound, and a source of the radical (e.g., photolysis of H₂O₂ for •OH) is prepared.
-
The reaction is initiated, and the concentrations of the target and reference compounds are monitored at different time intervals using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
The rate constants are related by the following equation: ln([Target]t/[Target]₀) / ln([Reference]t/[Reference]₀) = k_target / k_reference where [ ]t and [ ]₀ are the concentrations at time t and time zero, and k is the second-order rate constant.
-
-
Advantages: This method is often simpler to implement than absolute methods like pulse radiolysis and does not require specialized equipment for transient detection.
Visualizations
Reaction Pathway of Uracil with Hydroxyl Radical
The reaction of hydroxyl radicals with uracil and its derivatives primarily involves the addition of the •OH radical to the C5=C6 double bond of the pyrimidine ring.[8] This leads to the formation of transient radical adducts.
Caption: Reaction pathway of uracil with a hydroxyl radical.
Experimental Workflow for Pulse Radiolysis
The following diagram illustrates the typical workflow for a pulse radiolysis experiment to determine the reaction rate constant of a compound with a radical species.
Caption: Workflow for a pulse radiolysis experiment.
References
- 1. Pulse radiolysis studies of uracil and its derivatives. Primary species attack - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 3. Pulse radiolytic studies of radicals produced from methylated uracils via oxidation by SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyl radical-induced degradation of fenuron in pulse and gamma radiolysis: kinetics and product analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of hydroxyl radical and OH-adduct radical reactions with nitroxides and with their hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. Theoretical study of the hydroxyl radical addition to uracil and photochemistry of the formed U6OH• adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Aminouracil Derivatives: Microwave-Assisted vs. Conventional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. 6-Aminouracil and its derivatives are key building blocks in medicinal chemistry, and the method of their synthesis can significantly impact yield, reaction time, and overall efficiency. This guide provides a detailed comparison of microwave-assisted and conventional synthesis methods for this compound derivatives, supported by experimental data and protocols.
The pursuit of greener, faster, and more efficient chemical syntheses has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). This technique offers a significant advantage over classical conventional heating methods, particularly in the synthesis of complex heterocyclic molecules like this compound derivatives. The primary benefits of MAOS include dramatically reduced reaction times, often from hours to minutes, and frequently improved reaction yields.[1][2] This is attributed to the direct and efficient heating of the reaction mixture through microwave irradiation, leading to rapid temperature elevation.[1]
Quantitative Comparison of Synthesis Methods
A study by Azizian et al. on the solvent-free synthesis of bis(6-aminopyrimidonyl)methane derivatives, starting from 1,3-dimethyl-6-aminouracil and various aromatic aldehydes, provides a clear quantitative comparison between conventional heating (thermal) and microwave-assisted methods. The data unequivocally demonstrates the superiority of the microwave-assisted approach in terms of both reaction time and product yield.
| Derivative (Ar) | Conventional Method (Thermal) | Microwave-Assisted Method |
| Time (min) | Yield (%) | |
| Phenyl | 15 | 85 |
| 4-Chlorophenyl | 20 | 82 |
| 4-Methylphenyl | 15 | 88 |
| 4-Methoxyphenyl | 25 | 80 |
| 4-Nitrophenyl | 30 | 75 |
Table 1: Comparison of reaction times and yields for the synthesis of bis(1,3-dimethyl-6-aminouracil-5-yl)methanes using conventional heating versus microwave irradiation.
Experimental Protocols
To illustrate the practical differences between the two methods, detailed experimental protocols for the synthesis of a representative this compound derivative, 5,5'-(phenylmethylene)bis(1,3-dimethyl-6-aminouracil), are provided below.
Conventional Synthesis (Thermal Method)
A mixture of 1,3-dimethyl-6-aminouracil (2 mmol, 0.310 g) and benzaldehyde (1 mmol, 0.106 g) is heated in an oil bath at 130°C for 15 minutes. After cooling to room temperature, the solid product is washed with ethanol to afford the pure bis(1,3-dimethyl-6-aminouracil-5-yl)methane.
Microwave-Assisted Synthesis
In a microwave reactor, a mixture of 1,3-dimethyl-6-aminouracil (2 mmol, 0.310 g) and benzaldehyde (1 mmol, 0.106 g) is irradiated at 600W for 3 minutes. The reaction mixture is then cooled to room temperature, and the solid product is washed with ethanol to yield the pure product.
While the cited study did not explicitly quantify the purity for each method, microwave-assisted synthesis is generally reported to produce products of high purity, often due to the reduction of side reactions and charring that can occur with prolonged heating in conventional methods.[3]
Visualizing the Synthesis Workflow and Comparison
To further clarify the processes, the following diagrams illustrate the experimental workflow and a logical comparison of the two synthesis methods.
Caption: A flowchart illustrating the key steps in both conventional and microwave-assisted synthesis.
Caption: A diagram highlighting the key differences between conventional and microwave-assisted synthesis.
Conclusion
The evidence strongly supports the use of microwave-assisted synthesis for the preparation of this compound derivatives. The significant reduction in reaction time and improvement in yields, as demonstrated in the synthesis of bis(6-aminopyrimidonyl)methanes, present a compelling case for its adoption in research and development settings. This "green chemistry" approach not only accelerates the drug discovery process but also often leads to cleaner reactions and purer products.[2] For laboratories equipped with microwave reactors, this method offers a superior alternative to conventional heating for the synthesis of this important class of compounds.
References
- 1. Solvent free, catalyst free, microwave or grinding assisted synthesis of bis-cyclic imide derivatives and their evaluation for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromophoric Nucleoside Analogues: Synthesis and Characterization of this compound-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
6-Aminouracil Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 6-aminouracil have emerged as a promising class of molecules demonstrating significant inhibitory activity against a range of clinically relevant enzymes. Their structural versatility allows for modifications that can enhance potency and selectivity, making them attractive candidates for drug discovery and development. This guide provides a comparative analysis of the efficacy of this compound derivatives as inhibitors of key enzymes, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Thymidine Phosphorylase (TP)
Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway and a critical mediator of angiogenesis.[1][2] Its overexpression in various tumors is associated with poor prognosis, making it a compelling target for anti-cancer therapies.[1][2]
Comparative Inhibitory Efficacy
A range of this compound derivatives have been investigated for their ability to inhibit TP. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives and compares them with other known TP inhibitors.
| Inhibitor Class | Compound | IC50 (µM) | Reference |
| This compound Derivatives | 6-Amino-5-chlorouracil | - | [3] |
| 6-(1-Naphthylmethylamino)uracil | Data not available in provided context | [4] | |
| 6-Methylene-bridged uracil derivative (Compound 42) | Data not available in provided context | [5] | |
| 6-Aminothymine | Data not available in provided context | [6] | |
| Other TP Inhibitors | Tipiracil (TPI) | 0.014 - 0.035 | [7] |
| 7-Deazaxanthine | 38.68 - 41.0 | [7][8] | |
| Quinoxaline derivative 25 | Data not available in provided context | [8] | |
| Thiadiazole bearing isatin analog 16 | 4.10 | [9] |
Note: Direct comparative studies with a wide range of this compound derivatives were limited in the provided search results. The table presents available data to give a general sense of inhibitory potential.
Experimental Protocol: Spectrophotometric Assay for TP Inhibition
This protocol outlines a common method for determining the inhibitory activity of compounds against Thymidine Phosphorylase by measuring the conversion of thymidine to thymine.[10][11][12]
Materials:
-
Recombinant human or E. coli Thymidine Phosphorylase
-
Thymidine (substrate)
-
Test compounds (dissolved in DMSO)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thymidine in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dilute the TP enzyme to the desired concentration in potassium phosphate buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
145 µL of potassium phosphate buffer.
-
30 µL of TP enzyme solution.
-
5 µL of the test compound dilution (or DMSO for control).
-
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the thymidine solution to each well.
-
Immediately measure the increase in absorbance at 290 nm over a period of 10-20 minutes, taking readings every minute. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow
The inhibition of Thymidine Phosphorylase can disrupt angiogenesis, a critical process in tumor growth and metastasis. The following diagrams illustrate the role of TP in angiogenesis and a typical experimental workflow for assessing its inhibition.
Caption: Role of Thymidine Phosphorylase in Angiogenesis.
Caption: Workflow for TP Inhibition Assay.
Dihydropyrimidine Dehydrogenase (DPD)
Dihydropyrimidine Dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Inhibition of DPD can increase the bioavailability and efficacy of 5-FU.
Comparative Inhibitory Efficacy
Several compounds have been developed to inhibit DPD. This table provides a comparison of the inhibitory potency of known DPD inhibitors. Data for this compound derivatives as direct DPD inhibitors was not prominent in the search results, suggesting this may be a less explored area of their activity.
| Inhibitor Class | Compound | IC50 (µM) | Reference |
| Known DPD Inhibitors | Gimeracil | Data not available in provided context | |
| Eniluracil | Data not available in provided context |
Experimental Protocol: DPD Inhibition Assay
A common method to assess DPD inhibition involves monitoring the decrease in absorbance of a cofactor, NADPH, as it is consumed during the reduction of the substrate.
Materials:
-
Purified DPD enzyme
-
5-Fluorouracil (or Uracil/Thymine) as substrate
-
NADPH
-
Test compounds (dissolved in a suitable solvent)
-
Reaction buffer (e.g., potassium phosphate buffer with EDTA and DTT)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the substrate and NADPH in the reaction buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Reaction:
-
In each well, combine:
-
Reaction buffer.
-
DPD enzyme solution.
-
Test compound dilution (or solvent for control).
-
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding NADPH and the substrate.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the TP assay.
-
Pyrimidine Catabolism Pathway
The following diagram illustrates the central role of DPD in the pyrimidine degradation pathway.
Caption: Pyrimidine Catabolism Pathway.[13][14][15][16][17]
DNA Polymerase IIIC (Pol IIIC)
DNA Polymerase IIIC is the primary replicative DNA polymerase in many Gram-positive bacteria, making it an essential target for the development of novel antibacterial agents.[18][19] Substituted 6-anilinouracils, a subclass of this compound derivatives, have been identified as potent and selective inhibitors of this enzyme.[18][19]
Comparative Inhibitory Efficacy
The inhibitory activity of 6-anilinouracils against Pol IIIC is often evaluated in conjunction with their antibacterial activity (Minimum Inhibitory Concentration, MIC).
| Inhibitor Class | Compound | Pol IIIC IC50 (nM) | Reference |
| 6-Anilinouracils | N-3-alkylated 6-anilinouracils | In the nanomolar range | [18][19] |
| 6-[(3-ethyl-4-methylphenyl)amino]-3-{[1-(isoxazol-5-ylcarbonyl)piperidin-4-yl]methyl}uracil | Specific value not provided | [19] |
Experimental Protocol: Non-Radioactive DNA Polymerase IIIC Inhibition Assay
This assay measures the production of pyrophosphate (PPi) during DNA synthesis, which is then used in a coupled enzymatic reaction to generate a detectable signal.[18][19][20][21]
Materials:
-
Purified Gram-positive bacterial DNA Polymerase IIIC
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
-
ATP sulfurylase
-
Luciferase
-
Adenosine 5'-phosphosulfate (APS)
-
Luciferin
-
Test compounds (6-anilinouracils)
-
Reaction buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)
-
White opaque 96-well microplate
-
Luminometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, dNTPs, APS, luciferin, ATP sulfurylase, and luciferase.
-
-
Assay Protocol:
-
Add the test compound (dissolved in DMSO) to the wells of the microplate.
-
Add the Pol IIIC enzyme to the wells.
-
Add the reaction mixture to initiate the DNA synthesis and the coupled detection reaction.
-
-
Measurement:
-
Incubate the plate at room temperature and measure the luminescence at regular intervals using a luminometer. The amount of light generated is proportional to the amount of PPi produced, and thus to the DNA polymerase activity.
-
-
Data Analysis:
-
Calculate the rate of the reaction and determine the IC50 values for the inhibitors as previously described.
-
Bacterial DNA Replication
The diagram below illustrates the central role of DNA Polymerase IIIC in the bacterial DNA replication fork.
Caption: Inhibition of DNA Polymerase IIIC by 6-Anilinouracils.
Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion, metastasis, and angiogenesis.[22][23][24][25] Its inhibition is a promising strategy for cancer therapy.
Comparative Inhibitory Efficacy
A variety of compounds, including some this compound derivatives, have shown inhibitory activity against Cathepsin B.
| Inhibitor Class | Compound | IC50 (µM) | Reference |
| This compound Derivatives | 6-amino-5-(substituted furan)uracil (Compound 5a) | 7.02 | [26] |
| 6-amino-5-(substituted furan)uracil (Compound 5b) | 8.57 | [26] | |
| Phenyl thiourea derivative of this compound (Compound 17) | Data not available in provided context | [26] | |
| Other Cathepsin B Inhibitors | Doxorubicin (Reference) | 0.93 | [26] |
| CA-074 | Data not available in provided context | [27][28] | |
| CA-074Me | 0.00224 | [28] | |
| Nitroxoline derivatives | Data not available in provided context | [29] | |
| Natural compounds (e.g., from Moringa oleifera) | Data not available in provided context | [29] |
Experimental Protocol: Fluorometric Assay for Cathepsin B Inhibition
This high-throughput assay uses a fluorogenic substrate to measure Cathepsin B activity.[30][31][32][33][34]
Materials:
-
Human Cathepsin B enzyme
-
Cathepsin B substrate (e.g., Ac-RR-AFC)
-
Cathepsin B inhibitor (e.g., F-F-FMK) as a positive control
-
Test compounds (dissolved in a suitable solvent)
-
Reaction buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Reconstitute the Cathepsin B enzyme in the reaction buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Reaction:
-
In the wells of the black microplate, add:
-
Cathepsin B enzyme solution.
-
Test compound dilution (or solvent for control, and positive control inhibitor).
-
-
Incubate at room temperature for 10-15 minutes.
-
-
Initiation and Measurement:
-
Add the Cathepsin B substrate to all wells.
-
Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Excitation/Emission = 400/505 nm).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Cathepsin B in Cancer Progression
The following diagram illustrates the multifaceted role of Cathepsin B in promoting cancer progression.
Caption: Role of Cathepsin B in Cancer Progression.[22][23][24][25][35]
References
- 1. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of thymidine phosphorylase by 6-aminothymine and derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biologydiscussion.com [biologydiscussion.com]
- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 17. Pyrimidine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. seracare.com [seracare.com]
- 22. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cathepsin B: A sellsword of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficient Utilization of this compound to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 31. abcam.com [abcam.com]
- 32. assaygenie.com [assaygenie.com]
- 33. 2.8. Cathepsin B Inhibitory Assay [bio-protocol.org]
- 34. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 35. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Aminouracil: A Procedural Guide for Laboratory Professionals
The proper disposal of 6-Aminouracil is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes health and environmental risks. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Disposal Overview
This compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4)[1][2][3]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, and eye/face protection[1][4]. The primary and mandatory disposal route for this compound is through an approved waste disposal plant or a licensed hazardous waste disposal service[1][2][5][6]. Under no circumstances should this compound waste be disposed of via standard trash or sanitary sewer systems[3][4].
Key Hazard and Disposal Information
To facilitate quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Parameter | Information | Source Citation |
| Chemical Name | This compound | [2][5] |
| CAS Number | 873-83-6 | [2][5] |
| Primary Hazard | H302: Harmful if swallowed | [1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, eye/face protection, suitable protective clothing. | [1][4] |
| Spill Containment | Vacuum, sweep up, or absorb with inert material. | [1][4] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][5] |
| Prohibited Disposal Methods | Do not let product enter drains, other waterways, or soil. Do not dispose of by evaporation. | [1][3][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Identification and Segregation
-
Identify Waste: Any surplus, expired, or contaminated this compound, including grossly contaminated labware, is considered chemical waste.
-
Segregate at Source: Immediately segregate this compound waste from other waste streams (e.g., regular trash, sharps, biological waste)[1]. Use a designated waste container for this compound and related contaminated materials.
-
Check Compatibility: Ensure that no incompatible wastes are mixed. This compound should be kept away from strong oxidizing agents[5].
Step 2: Waste Accumulation and Container Management
-
Select Appropriate Container: Collect solid this compound waste in a sturdy, leak-proof container that can be tightly sealed[4]. The container must be compatible with the chemical.
-
Label Container Clearly: As soon as waste is added, label the container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"[4].
-
The words "Hazardous Waste".
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
Associated hazards (e.g., "Harmful if swallowed").
-
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste[3][4]. This prevents the release of dust and potential contamination.
-
Store Safely: Store the waste container in a designated, secure satellite accumulation area within the laboratory[7]. Ensure it is stored away from incompatible materials and in a location that minimizes the risk of spills[2].
Step 3: Arranging for Professional Disposal
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for chemical waste disposal, which typically involves contacting the Environmental Health & Safety (EHS) department or an equivalent office.
-
Schedule a Waste Pickup: Request a hazardous waste pickup from your institution's EHS or their contracted licensed waste disposal service[1][6]. Do not allow waste to accumulate beyond your lab's designated capacity or for more than one year[7].
-
Maintain Records: Keep accurate records of the waste generated, including the amount and the date of disposal, as this is crucial for regulatory compliance[2].
Step 4: Disposal of Empty Containers
-
Decontaminate Container: A container that has held this compound must be thoroughly emptied so that no significant residue remains[4].
-
Rinse Thoroughly: The first rinse of the empty container must be collected and disposed of as hazardous waste[4].
-
Deface Label: Completely remove or deface the chemical label on the rinsed container before disposing of it as regular solid waste, such as in a designated glass disposal box[3][4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. gzlabfurniture.com [gzlabfurniture.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. republicservices.com [republicservices.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Protocols for Handling 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 6-Aminouracil (CAS No. 873-83-6). Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles or Eyeshields | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[1][2] | To protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for preventing skin contact.[2] | To prevent skin contact and absorption. |
| Respiratory Protection | N95 (US) or EN 149 (EU) approved respirator | Required if dust formation is likely or when working outside of a fume hood. | To prevent inhalation of the powdered compound. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination.[2] |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to this compound.
| Control | Specification | Rationale |
| Ventilation | Chemical Fume Hood | All handling of the solid material should be conducted within a certified chemical fume hood.[2] |
| Safety Stations | Eyewash Stations and Safety Showers | Must be readily accessible and in close proximity to the workstation.[2] |
Operational Plan: Step-by-Step Handling and Disposal
The following workflow outlines the safe handling of this compound from receipt to disposal.
Emergency Procedures
Immediate and appropriate response to accidental exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[2][3] |
| Spill | For small spills, avoid generating dust.[4] Carefully sweep or vacuum up the material and place it into a designated, labeled hazardous waste container.[2] Clean the spill area with a suitable solvent and decontaminate all surfaces.[4] For large spills, evacuate the area and contact your institution's emergency response team. |
Disposal Plan
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] All waste materials, including unused product and contaminated labware, must be collected in clearly labeled, sealed containers for hazardous waste.[2]
Table 2: Waste Categorization and Disposal
| Waste Type | Container Type | Disposal Procedure |
| Unused this compound Powder | Labeled, sealed container for solid chemical waste. | Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Labeled container for chemically contaminated solid waste. | Dispose of as hazardous chemical waste. |
| Solutions Containing this compound | Labeled container for aqueous or solvent-based chemical waste. | Dispose of as hazardous liquid chemical waste. |
Note on Experimental Protocols: The safety data sheets reviewed for the creation of this guidance do not contain specific experimental protocols. Researchers should consult their institution-specific protocols and conduct a thorough risk assessment before beginning any new experiment involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
